molecular formula C46H70N8O12 B15578483 Nostopeptin B

Nostopeptin B

Cat. No.: B15578483
M. Wt: 927.1 g/mol
InChI Key: QMXYZAMGCKYKHQ-QZKAPSMGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nostopeptin B is a useful research compound. Its molecular formula is C46H70N8O12 and its molecular weight is 927.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H70N8O12

Molecular Weight

927.1 g/mol

IUPAC Name

(4S)-4-acetamido-5-[(4S,7S,14S,17S,20S)-14,20-bis[(2S)-butan-2-yl]-22-hydroxy-17-[(4-hydroxyphenyl)methyl]-10,18-dimethyl-4-(2-methylpropyl)-3,6,13,16,19,25-hexaoxo-12-oxa-2,5,8,15,18,21-hexazatricyclo[19.3.1.07,11]pentacosan-8-yl]-5-oxopentanamide

InChI

InChI=1S/C46H70N8O12/c1-10-24(5)36-46(65)66-39-26(7)22-53(43(62)30(48-27(8)55)16-18-34(47)57)38(39)42(61)50-32(20-23(3)4)40(59)49-31-17-19-35(58)54(44(31)63)37(25(6)11-2)45(64)52(9)33(41(60)51-36)21-28-12-14-29(56)15-13-28/h12-15,23-26,30-33,35-39,56,58H,10-11,16-22H2,1-9H3,(H2,47,57)(H,48,55)(H,49,59)(H,50,61)(H,51,60)/t24-,25-,26?,30-,31?,32-,33-,35?,36-,37-,38-,39?/m0/s1

InChI Key

QMXYZAMGCKYKHQ-QZKAPSMGSA-N

Origin of Product

United States

Foundational & Exploratory

Nostopeptin B: A Comprehensive Technical Guide on its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, isolation, and biological activity of Nostopeptin B, a potent serine protease inhibitor isolated from the cyanobacterium Nostoc minutum. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, enzymology, and drug discovery.

Chemical Structure of this compound

This compound is a cyclic depsipeptide with the molecular formula C46H70N8O12.[1] Its structure is characterized by a macrocyclic ring composed of a mix of standard and modified amino acid residues, along with a short side chain. The core structure was elucidated through a combination of high-resolution fast atom bombardment mass spectrometry (HRFABMS) and extensive two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy.[1]

The constituent amino acids of this compound are L-Leucine (Leu), L-Glutamine (Gln), two L-Isoleucine (Ile) residues, and three modified amino acids: 3-amino-6-hydroxy-2-piperidone (Ahp), N-methyl-L-tyrosine (N-MeTyr), and 3-hydroxy-4-methylproline (Hmp).[1] An acetyl moiety is also present, distinguishing it from its analogue, Nostopeptin A.[1] The stereochemistry of the standard amino acid residues was determined to be of the L-configuration through chiral gas chromatography and Marfey's method.

Below is a two-dimensional representation of the chemical structure of this compound:

Chemical structure of this compound

The key structural features of this compound are highlighted in the diagram below, illustrating the cyclic depsipeptide core and the constituent amino acid residues.

Nostopeptin_B_Structure cluster_macrocycle Cyclic Depsipeptide Core cluster_sidechain Side Chain Hmp 3-Hydroxy-4-methylproline Leu L-Leucine Hmp->Leu Ahp 3-Amino-6-hydroxy-2-piperidone Leu->Ahp Ile1 L-Isoleucine (I) Ahp->Ile1 N-MeTyr N-Methyl-L-tyrosine Ile1->N-MeTyr Ile2 L-Isoleucine (II) N-MeTyr->Ile2 Ile2->Hmp Acetyl Acetyl Group Gln L-Glutamine Acetyl->Gln Gln->Hmp Linkage

Key structural components of this compound.

Biological Activity and Quantitative Data

This compound is a potent inhibitor of the serine proteases elastase and chymotrypsin.[1] It exhibits no inhibitory activity against papain, trypsin, thrombin, or plasmin at concentrations up to 100 µg/mL.[2] The inhibitory activity is attributed to the presence of the 3-amino-6-hydroxy-2-piperidone (Ahp) residue, a common feature in this class of cyanobacterial protease inhibitors.[2]

The following table summarizes the quantitative data for the inhibitory activity of this compound.

EnzymeIC50 Value (µg/mL)IC50 Value (µM)Source
Elastase11.0~11.86Okino et al., 1997[2]
Elastase-1.2Ploutno & Carmeli, 2002
Chymotrypsin1.6~1.73Okino et al., 1997[2]

Molecular Weight of this compound ≈ 927.1 g/mol

The proposed mechanism of action involves the interaction of the Ahp residue with the active site of the serine protease, leading to the inhibition of its catalytic activity. A generalized schematic of this inhibition is presented below.

Serine_Protease_Inhibition Nostopeptin_B This compound (with Ahp residue) Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Nostopeptin_B->Inhibited_Complex Serine_Protease Serine Protease (e.g., Elastase) Serine_Protease->Inhibited_Complex Active_Site Active Site (Serine) Active_Site->Serine_Protease Isolation_Workflow cluster_extraction Extraction cluster_separation Separation Start Freeze-dried Nostoc minutum cells Extraction Extraction with Methanol (MeOH) Start->Extraction Partition1 Partitioning between Diethyl Ether (Et2O) and Water (H2O) Extraction->Partition1 Aqueous_Fraction Aqueous Fraction Partition1->Aqueous_Fraction Aqueous Layer Partition2 Partitioning between Butanol (BuOH) and H2O Aqueous_Fraction->Partition2 BuOH_Fraction BuOH-soluble Fraction Partition2->BuOH_Fraction ODS_Flash ODS Flash Chromatography BuOH_Fraction->ODS_Flash HPLC Reversed-Phase HPLC ODS_Flash->HPLC Nostopeptin_B Pure this compound HPLC->Nostopeptin_B

References

The Technical Landscape of Nostopeptin B: A Potent Protease Inhibitor from Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Nostopeptin B, a cyclic depsipeptide with significant protease inhibitory activity, produced by the freshwater cyanobacterium Nostoc minutum (NIES-26). Tailored for researchers, scientists, and drug development professionals, this document details the producing species, quantitative bioactivity, experimental protocols for production and isolation, and a theoretical framework for its biosynthesis.

Producing Organism: Nostoc minutum (NIES-26)

This compound, along with its congener Nostopeptin A, has been successfully isolated from cultured Nostoc minutum (NIES-26), a filamentous cyanobacterium belonging to the family Nostocaceae.[1] This species serves as a valuable source for these bioactive nonribosomal peptides.

Quantitative Data

The biological activity and production yields of this compound have been quantified, providing essential data for further research and development.

Bioactivity: Protease Inhibition

This compound is a potent inhibitor of the serine proteases elastase and chymotrypsin.[1] The inhibitory activity is summarized in Table 1.

CompoundTarget EnzymeIC50 (µg/mL)
This compoundElastase11.0
This compoundChymotrypsin1.6
Nostopeptin AElastase1.3
Nostopeptin AChymotrypsin1.4
Table 1: Inhibitory activity (IC50) of Nostopeptins A and B against elastase and chymotrypsin.
Production and Yield

The production of this compound from Nostoc minutum (NIES-26) involves large-scale cultivation followed by a multi-step extraction and purification process. The yields from a representative culture are presented in Table 2.

ParameterYield
Nostoc minutum (NIES-26) Dry Cell Mass161 g (from 380 L culture)
Nostopeptin A (from first purification)20 mg
Nostopeptin A (from second purification)61 mg
This compound (from second purification)8.5 mg
Table 2: Production and final yields of Nostopeptins from a culture of Nostoc minutum (NIES-26).[1]

Experimental Protocols

Detailed methodologies for the cultivation of Nostoc minutum and the subsequent isolation and purification of this compound are crucial for reproducible research.

Cultivation of Nostoc minutum (NIES-26)
  • Culture Medium: The cyanobacterium is cultivated in a modified Z-medium with the following composition per 100 mL of distilled water:

    • Ca(NO₃)₂·4H₂O: 15 mg

    • KNO₃: 10 mg

    • β-Na₂-glycerophosphate: 5 mg

    • MgSO₄·7H₂O: 4 mg

    • Vitamin B₁₂: 0.01 µg

    • Biotin: 0.01 µg

    • Thiamine HCl: 1 µg

    • PIV metals: 0.3 mL

    • Bicine: 50 mg

    • The final pH of the medium is adjusted to 9.0.

  • Culture Conditions:

    • Temperature: 25 °C

    • Aeration: Provided

    • Illumination: 200 µE/m²·s

    • Photoperiod: 12-hour light:12-hour dark cycle

  • Harvesting: After 23-35 days of cultivation, the algal cells are harvested by filtration through a 90-µm nylon plankton net. The collected biomass is then lyophilized and stored at -20 °C until extraction.

Extraction and Purification of this compound

The following protocol outlines the steps for isolating this compound from the lyophilized biomass of Nostoc minutum.[1]

  • Extraction: The freeze-dried algal cells are extracted with methanol (B129727) (MeOH).

  • Solvent Partitioning (First Round): The MeOH extract is concentrated and then partitioned between diethyl ether (Et₂O) and water (H₂O).

  • Solvent Partitioning (Second Round): The aqueous fraction from the previous step is subjected to partitioning between n-butanol (BuOH) and H₂O.

  • Flash Chromatography: The BuOH-soluble fraction is subjected to ODS (octadecylsilane) flash chromatography using a stepwise gradient of MeOH in H₂O (from 20% to 100% MeOH).

  • High-Performance Liquid Chromatography (HPLC): The fraction eluted with 60% MeOH from the flash chromatography is further purified by reversed-phase HPLC.

    • Column: Capcell Pak C18 (10 x 250 mm)

    • Mobile Phase: A linear gradient of acetonitrile (B52724) (MeCN) in H₂O with 0.05% trifluoroacetic acid (TFA), from 27:73:0.05 to 37:63:0.05 (MeCN:H₂O:TFA).

    • Flow Rate: 3.0 mL/min

    • Detection: UV at 210 nm

    • This step yields purified Nostopeptin A and this compound.

Biosynthesis and Signaling Pathways

This compound is a nonribosomal peptide (NRP), synthesized by large multienzyme complexes known as nonribosomal peptide synthetases (NRPSs).[2] These modular enzymes do not use mRNA as a template. Instead, the sequence of amino acids in the final peptide is determined by the organization of modules within the NRPS enzyme complex.[2]

Generalized NRPS Biosynthetic Pathway

The biosynthesis of cyclic depsipeptides like this compound on an NRPS assembly line can be conceptually illustrated as follows:

Nostopeptin_Biosynthesis cluster_NRPS Nonribosomal Peptide Synthetase (NRPS) Modules cluster_precursors Precursors Mod1 Module 1 A T C Mod2 Module 2 A T C Mod1->Mod2 Peptide bond formation ModN Module N A T C Mod2->ModN ... TE {Thioesterase (TE) Domain} ModN->TE Product This compound (Cyclic Depsipeptide) TE->Product Cyclization & Release AA1 Amino Acid 1 AA1->Mod1 AA2 Amino Acid 2 AA2->Mod2 AAN Amino Acid N AAN->ModN ATP ATP ATP->Mod1 ATP->Mod2 ATP->ModN

Caption: Generalized workflow for the nonribosomal peptide synthesis of this compound.

In this pathway, each module is responsible for the incorporation of a specific amino acid. The Adenylation (A) domain selects and activates the amino acid. The Thiolation (T) or Peptidyl Carrier Protein (PCP) domain tethers the growing peptide chain. The Condensation (C) domain catalyzes the formation of the peptide bond. Finally, the Thioesterase (TE) domain releases the mature peptide, often catalyzing its cyclization.

Experimental Workflow for Isolation and Characterization

The overall process from cultivation to the identification of bioactive compounds can be visualized as a logical workflow.

Experimental_Workflow cluster_cultivation Cultivation & Harvesting cluster_extraction Extraction & Purification cluster_analysis Analysis & Characterization Culture Cultivation of Nostoc minutum Harvest Harvesting & Lyophilization Culture->Harvest Extraction Methanol Extraction Harvest->Extraction Partitioning Solvent Partitioning Extraction->Partitioning FlashChrom ODS Flash Chromatography Partitioning->FlashChrom HPLC Reversed-Phase HPLC FlashChrom->HPLC Structure Structural Elucidation (NMR, MS) HPLC->Structure Bioassay Bioactivity Screening (Protease Inhibition) HPLC->Bioassay Result Pure this compound Structure->Result Bioassay->Result

Caption: Experimental workflow for the isolation and characterization of this compound.

This comprehensive guide provides a foundational understanding of this compound, from its cyanobacterial origin to its biochemical properties and the methodologies required for its study. The presented data and protocols offer a valuable resource for the scientific community engaged in natural product chemistry and drug discovery.

References

Biological Activity of Nostopeptin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Nostopeptin B is a cyclic depsipeptide originating from the freshwater cyanobacterium Nostoc minutum. As a member of the cyanopeptolin class of nonribosomal peptides, it is characterized by the presence of a unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue.[1][2] Structurally, its molecular formula is C46H70N8O12.[3] The peptide's composition includes Leu, Gln, two Ile residues, Ahp, N-MeTyr, and Hmp (3-hydroxy-4-methylproline).[3][4] this compound has garnered interest within the scientific community for its specific and potent biological activities, primarily as a protease inhibitor.

Mechanism of Action: Serine Protease Inhibition

The primary biological activity of this compound is the potent and selective inhibition of certain serine proteases.[3][5] Specifically, it demonstrates significant inhibitory effects against elastase and chymotrypsin.[1][3] Elastase, in particular, is implicated in various inflammatory conditions such as pulmonary emphysema and rheumatoid arthritis, making its inhibitors potential chemotherapeutic agents.[3][6]

The inhibitory action of this compound is highly selective. Studies have shown that it does not inhibit other proteases, including papain, trypsin, thrombin, or plasmin, even at high concentrations.[1][3][5] This specificity is a key characteristic of its biological profile. The presence of the Ahp residue is common among cyanopeptolins and is crucial for their protease inhibitory activity.[5][7]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified through half-maximal inhibitory concentration (IC50) values. The data clearly indicates its efficacy against elastase and chymotrypsin.

Enzyme This compound IC50 Enzyme Class Activity
Elastase11.0 µg/mLSerine ProteaseActive[1][3]
Chymotrypsin1.6 µg/mLSerine ProteaseActive[1][3]
Papain> 100 µg/mLCysteine ProteaseInactive[3][5]
Trypsin> 100 µg/mLSerine ProteaseInactive[3][5]
Thrombin> 100 µg/mLSerine ProteaseInactive[3][5]
Plasmin> 100 µg/mLSerine ProteaseInactive[3][5]

Experimental Protocols

1. Isolation and Purification of this compound

The following protocol outlines the general steps for isolating this compound from Nostoc minutum.

  • Cell Culture and Harvest : Mass culture of Nostoc minutum (e.g., strain NIES-26) is performed in a suitable growth medium. The algal cells are harvested, yielding a dry weight biomass after freeze-drying.[3]

  • Extraction : The freeze-dried biomass is extracted with methanol (B129727) (MeOH). The resulting extract is then partitioned between diethyl ether (Et2O) and water (H2O).[3]

  • Solvent Partitioning : The aqueous fraction showing elastase inhibition is further partitioned between butanol (BuOH) and H2O. The BuOH-soluble fraction is retained for further purification.[3]

  • Chromatography : The active fraction is subjected to a series of chromatographic steps. This typically includes ODS (octadecylsilane) flash chromatography followed by reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[3]

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_assay Bioactivity Screening culture Nostoc minutum Culture harvest Harvest & Freeze-Dry culture->harvest extract Methanol Extraction harvest->extract partition1 Diethyl Ether / Water Partition extract->partition1 partition2 Butanol / Water Partition partition1->partition2 Aqueous Layer ods ODS Flash Chromatography partition2->ods BuOH Layer hplc Reversed-Phase HPLC ods->hplc pure_npb Pure this compound hplc->pure_npb assay Enzyme Inhibition Assays pure_npb->assay G cluster_elastase Elastase Pathway cluster_chymotrypsin Chymotrypsin Pathway NostopeptinB This compound Elastase Elastase NostopeptinB->Elastase Inhibits Chymotrypsin Chymotrypsin NostopeptinB->Chymotrypsin Inhibits Cleavage_E Elastin Cleavage Elastase->Cleavage_E Elastin Elastin (Substrate) Elastin->Cleavage_E Cleavage_C Peptide Cleavage Chymotrypsin->Cleavage_C Protein Peptide Substrates Protein->Cleavage_C

References

Nostopeptin B as a Serine Protease Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nostopeptin B, a cyclic depsipeptide originating from the cyanobacterium Nostoc minutum, has demonstrated significant potential as a potent inhibitor of the serine proteases elastase and chymotrypsin (B1334515). This technical guide provides a comprehensive overview of the mechanism of action of this compound, consolidating available data on its inhibitory activity, presumed binding mode, and the methodologies employed for its characterization. The document is intended to serve as a resource for researchers in pharmacology, biochemistry, and drug discovery, offering insights into the structure-function relationships of this class of natural products and their potential as therapeutic agents.

Introduction

Serine proteases are a large family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, and inflammation. Dysregulation of their activity is implicated in various pathological conditions, making them attractive targets for therapeutic intervention. Natural products have historically been a rich source of novel protease inhibitors. This compound belongs to the cyanopeptolin class of cyclic depsipeptides, which are characterized by the presence of the non-proteinogenic amino acid 3-amino-6-hydroxy-2-piperidone (Ahp).[1][2] This structural motif is a key determinant of their inhibitory activity against serine proteases.[3] this compound specifically exhibits potent inhibitory action against elastase and chymotrypsin, two key enzymes involved in tissue remodeling and inflammation.[1][4] Understanding the precise mechanism by which this compound inhibits these proteases is crucial for its development as a potential therapeutic lead.

Mechanism of Action

Based on studies of related Ahp-containing cyclodepsipeptides, this compound is presumed to act as a competitive, canonical inhibitor of serine proteases.[3] This mechanism involves the inhibitor binding to the active site of the enzyme in a substrate-like manner. The cyclic structure of this compound likely pre-organizes the peptide into a conformation that is complementary to the protease's active site.

The core of the inhibitory mechanism is believed to involve the Ahp residue, which acts as a transition-state analog. The hydroxyl group of the Ahp residue is positioned to interact with the catalytic serine (Ser195 in chymotrypsin and elastase) in the enzyme's active site. This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, thereby blocking the catalytic activity of the enzyme. The binding is further stabilized by a network of hydrogen bonds and hydrophobic interactions between the other amino acid residues of this compound and the S and S' subsites of the protease.

While a crystal structure of a this compound-protease complex is not publicly available, molecular docking studies of similar cyanopeptolins suggest that specific residues within the inhibitor are critical for selectivity.[5] For instance, the residue adjacent to the Ahp moiety plays a significant role in determining the specificity for different serine proteases.[6]

Mechanism_of_Action Inferred Mechanism of this compound Inhibition NostopeptinB This compound (Inhibitor) Complex Enzyme-Inhibitor Complex (Non-covalent) NostopeptinB->Complex Binding to Active Site Protease Serine Protease (Elastase/Chymotrypsin) Protease->Complex Inactive Inactive Protease Complex->Inactive Inhibition of Catalytic Activity

Caption: Inferred canonical inhibition mechanism of this compound.

Quantitative Data

The inhibitory potency of this compound against elastase and chymotrypsin has been quantified using IC50 values. The available data is summarized in the table below. It is important to note that detailed kinetic constants such as Ki, kon, and koff have not been reported in the reviewed literature.

InhibitorTarget EnzymeIC50 (µg/mL)IC50 (µM)¹Source
This compoundElastase11.0~11.8[4]
This compoundChymotrypsin1.6~1.7[4]
Nostopeptin AElastase1.3~1.4[4]
Nostopeptin AChymotrypsin1.4~1.5[4]

¹ Molar concentrations are estimated based on a molecular weight of approximately 931 g/mol for this compound and 937 g/mol for Nostopeptin A.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's inhibitory activity.

Elastase Inhibition Assay

This protocol is based on the colorimetric assay using N-Succinyl-Ala-Ala-Ala-p-nitroanilide as a substrate.

Materials:

  • Porcine pancreatic elastase

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala-Ala-Ala-pNA)

  • Tris-HCl buffer (0.2 M, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of porcine pancreatic elastase in Tris-HCl buffer.

  • Prepare a stock solution of Suc-Ala-Ala-Ala-pNA in DMSO.

  • Prepare a stock solution of this compound in DMSO and create a series of dilutions to be tested.

  • In a 96-well microplate, add the Tris-HCl buffer, the this compound solution (or DMSO for control), and the elastase solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the Suc-Ala-Ala-Ala-pNA substrate solution to each well.

  • Immediately measure the absorbance at 405 nm at regular intervals for 10-20 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Elastase_Assay_Workflow Elastase Inhibition Assay Workflow Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate Plate Buffer, Inhibitor, and Enzyme Prep->Plate Incubate Incubate at 37°C for 15 min Plate->Incubate AddSubstrate Add Substrate (Suc-Ala-Ala-Ala-pNA) Incubate->AddSubstrate Measure Measure Absorbance at 405 nm AddSubstrate->Measure Analyze Calculate Reaction Rates and Determine IC50 Measure->Analyze

Caption: General workflow for the elastase inhibition assay.
Chymotrypsin Inhibition Assay

This protocol is based on the colorimetric assay using N-Benzoyl-L-Tyrosine p-nitroanilide (BAPNA) as a substrate.

Materials:

  • Bovine pancreatic α-chymotrypsin

  • N-Benzoyl-L-Tyrosine p-nitroanilide (BAPNA)

  • Tris-HCl buffer (50 mM, pH 7.8, containing 20 mM CaCl₂)

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.

  • Prepare a stock solution of BAPNA in DMSO.

  • Prepare a stock solution of this compound in DMSO and create a series of dilutions.

  • In a 96-well microplate, add the Tris-HCl buffer, the this compound solution (or DMSO for control), and the α-chymotrypsin solution.

  • Incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding the BAPNA substrate solution to each well.

  • Immediately measure the absorbance at 410 nm at regular intervals for 10-15 minutes.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

Inhibition of elastase and chymotrypsin by this compound can be expected to modulate various downstream signaling pathways in which these proteases are involved.

Elastase: Neutrophil elastase is a key mediator of inflammation and tissue damage. It can activate pro-inflammatory signaling cascades, including those involving protease-activated receptors (PARs) and the NF-κB pathway.[7][8] By inhibiting elastase, this compound could potentially attenuate these inflammatory responses.

Chymotrypsin: Chymotrypsin is also known to activate PARs, leading to downstream signaling events that can influence cellular processes such as inflammation and tissue repair.[9] Inhibition of chymotrypsin by this compound may therefore interfere with these signaling pathways.

Signaling_Pathways Potential Downstream Effects of this compound NostopeptinB This compound Elastase Elastase NostopeptinB->Elastase Inhibits Chymotrypsin Chymotrypsin NostopeptinB->Chymotrypsin Inhibits PARs Protease-Activated Receptors (PARs) Elastase->PARs Activates NFkB NF-κB Pathway Elastase->NFkB Activates Chymotrypsin->PARs Activates Inflammation Inflammation PARs->Inflammation NFkB->Inflammation TissueDamage Tissue Damage Inflammation->TissueDamage

Caption: Inferred signaling pathways affected by this compound.

Conclusion

This compound is a potent inhibitor of elastase and chymotrypsin, likely acting through a canonical, competitive mechanism centered on its Ahp residue. While the available data provides a solid foundation for understanding its inhibitory properties, further research is warranted to fully elucidate its therapeutic potential. Specifically, detailed kinetic studies to determine Ki values and co-crystallization with its target proteases would provide invaluable insights into its precise binding mode and facilitate the rational design of more potent and selective analogs. The investigation of its effects on relevant signaling pathways in cellular and in vivo models will be crucial in validating its potential as a therapeutic agent for inflammatory and other protease-mediated diseases.

References

Nostopeptin B Structure-Activity Relationship: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nostopeptin B is a cyclic depsipeptide belonging to the cyanopeptolin class of natural products, isolated from the cyanobacterium Nostoc minutum.[1][2] Like other members of this family, it exhibits potent inhibitory activity against serine proteases, particularly elastase and chymotrypsin (B1334515).[1][2] Serine proteases play crucial roles in a variety of physiological and pathological processes, including inflammation, coagulation, and tissue remodeling. Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs, detailed experimental protocols for assessing its biological activity, and insights into its potential mechanism of action.

Core Structure and Physicochemical Properties

This compound is a cyclic dipeptide that contains the unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue.[3] Its structure was elucidated through 2D NMR data and chemical degradation.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC46H70N8O12[1]
Molecular Weight927.1 g/mol [1]
AppearanceColorless amorphous powder[1]
Optical Rotation[α]D23 -91° (c 0.1, MeOH)[1]
UV max (MeOH)278 nm (ε 1300)[1]

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and related cyanopeptolins is intrinsically linked to their unique structural features. SAR studies, primarily through the comparison of naturally occurring analogs, have revealed key determinants of their inhibitory potency and selectivity.

The general structure of cyanopeptolins consists of a six-amino acid cyclic core, with the 3-amino-6-hydroxy-2-piperidone (Ahp) residue being a conserved feature.[4] Variations in the amino acid residues at other positions, particularly position 2, significantly influence the inhibitory profile.[1]

Table 2: Structure-Activity Relationship of this compound and Related Cyanopeptolins

CompoundStructureElastase IC50 (µg/mL)Chymotrypsin IC50 (µg/mL)Reference
This compound [Hmp+Leu+Ahp+Ile+MeTyr+Ile]Gln+Ac11.01.6[2]
Nostopeptin A[Hmp+Leu+Ahp+Ile+MeTyr+Ile]Gln+BA1.31.4[2]
Cyanopeptolin 958-Not Active0.38 µM[5]
Cyanopeptolin 949-3.32 µMNot Active[5]
Kyanamide-0.13 nMNot specified[5]
Lyngbyastatin 4-49 nMNot specified[6]
Tutuilamide A-0.73 nM97.4 nM[6]

Hmp: 3-hydroxy-4-methylproline, Leu: Leucine (B10760876), Ahp: 3-amino-6-hydroxy-2-piperidone, Ile: Isoleucine, MeTyr: N-methyltyrosine, Gln: Glutamine, Ac: Acetyl, BA: Butyryl amine.

From the available data, several key SAR insights can be drawn:

  • The Side Chain: The nature of the exocyclic side chain significantly impacts elastase inhibitory activity. The difference in potency between Nostopeptin A (butyryl amine side chain) and this compound (acetyl side chain) suggests that modifications at this position can fine-tune activity.

  • Amino Acid at Position 2: The amino acid adjacent to the Ahp residue is a critical determinant of selectivity. Cyanopeptolins with hydrophobic residues like tyrosine, phenylalanine, or leucine at position 2 tend to inhibit chymotrypsin.[5] The presence of leucine at position 2 in this compound is consistent with its chymotrypsin inhibitory activity.

  • The Ahp Moiety: The 3-amino-6-hydroxy-2-piperidone (Ahp) is a conserved and essential feature for the serine protease inhibitory activity of cyanopeptolins.

  • Cyclic Core Modifications: The presence of 2-amino-2-butenoic acid (Abu) in some cyanopeptolins, such as lyngbyastatins and symplostatins, has been shown to enhance elastase inhibition.[5][6]

Experimental Protocols

Elastase Inhibition Assay

This protocol is based on the spectrophotometric measurement of the release of p-nitroaniline from the substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide.

Materials:

  • Porcine Pancreatic Elastase (PPE)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • This compound or analog

  • 96-well microplate

  • Spectrophotometer capable of reading at 410 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of PPE in Tris-HCl buffer.

    • Prepare a stock solution of SANA in DMSO.

    • Prepare a stock solution of this compound or its analog in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Tris-HCl buffer to each well.

    • Add 10 µL of various concentrations of the inhibitor (this compound) or DMSO (for control) to the respective wells.

    • Add 20 µL of the PPE solution to each well and incubate for 15 minutes at 25°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the SANA solution to each well.

    • Immediately measure the absorbance at 410 nm at regular intervals for 10-15 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Chymotrypsin Inhibition Assay

This protocol is based on the spectrophotometric measurement of the hydrolysis of benzoyl-L-tyrosine ethyl ester (BTEE).

Materials:

  • Bovine pancreatic α-chymotrypsin

  • Benzoyl-L-tyrosine ethyl ester (BTEE)

  • Tris-HCl buffer (0.08 M, pH 7.8) containing 0.1 M CaCl2

  • Methanol

  • This compound or analog

  • Quartz cuvettes

  • Spectrophotometer capable of reading at 256 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of α-chymotrypsin in 1 mM HCl.

    • Prepare a stock solution of BTEE in 50% (w/w) methanol.

    • Prepare a stock solution of this compound or its analog in DMSO.

  • Assay Setup:

    • In a quartz cuvette, mix 1.5 mL of Tris-HCl buffer and 1.4 mL of the BTEE solution.

    • Add a specific volume of the inhibitor solution (or DMSO for control) and mix.

    • Incubate the mixture at 25°C for 5 minutes to reach thermal equilibrium.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 0.1 mL of the α-chymotrypsin solution.

    • Immediately record the increase in absorbance at 256 nm for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 value.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of serine proteases like elastase and chymotrypsin. By blocking the active site of these enzymes, this compound prevents the cleavage of their respective substrates. The downstream cellular consequences of this inhibition can be complex and context-dependent.

Studies on related cyanopeptolins, such as symplostatin 5, have shed light on the potential cellular effects of elastase inhibition in the context of lung airway epithelial cells.[6] Elastase is known to contribute to inflammation and tissue damage in chronic pulmonary diseases. By inhibiting elastase, cyanopeptolins can attenuate these pathological processes.

Below is a diagram illustrating a plausible signaling pathway affected by elastase and its inhibition by a cyanopeptolin like this compound.

Signaling_Pathway Elastase Elastase Receptor Cell Surface Receptor Elastase->Receptor Activation ICAM1 ICAM-1 Elastase->ICAM1 Cleavage Nostopeptin_B This compound Nostopeptin_B->Elastase Inhibition NFkB NF-κB Receptor->NFkB Signal Transduction Cytokines Pro-inflammatory Cytokines (IL-1α, IL-1β, IL-8) NFkB->Cytokines

Caption: Proposed signaling pathway of elastase and its inhibition by this compound.

This diagram illustrates that elastase can activate cell surface receptors and cleave adhesion molecules like ICAM-1, leading to downstream signaling cascades that activate transcription factors such as NF-κB. Activated NF-κB then promotes the expression of pro-inflammatory cytokines. This compound, by inhibiting elastase, can block these initial events, thereby preventing the inflammatory response.

Conclusion

This compound represents a promising lead compound for the development of novel serine protease inhibitors. Its potent activity against elastase and chymotrypsin, coupled with its unique cyclic depsipeptide structure, makes it an attractive scaffold for medicinal chemistry efforts. Further SAR studies involving the synthesis of a broader range of analogs are warranted to fully elucidate the structural requirements for optimal potency and selectivity. The detailed experimental protocols and the proposed mechanism of action provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and related cyanopeptolins.

References

An In-depth Technical Guide to Natural Variants and Analogs of Nostopeptin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nostopeptin B, a cyclic depsipeptide of cyanobacterial origin, and its known natural variants and synthetic analogs. Nostopeptins are potent inhibitors of serine proteases, particularly elastase and chymotrypsin (B1334515), making them attractive lead compounds for the development of therapeutics for inflammatory diseases and other conditions characterized by excessive protease activity.

Core Concepts: Structure and Mechanism of Action

This compound belongs to the cyanopeptolin class of non-ribosomally synthesized peptides. These molecules are characterized by a cyclic core and a side chain. The cyclic structure of nostopeptins is a 19-membered ring composed of six amino acid residues, with an ester bond forming the ring closure between the hydroxyl group of the N-terminal amino acid and the C-terminal carboxyl group. A key feature of nostopeptins and related cyanopeptolins is the presence of the unusual amino acid 3-amino-6-hydroxy-2-piperidone (Ahp).

The primary mechanism of action for this compound and its analogs is the inhibition of serine proteases. This inhibition is crucial in various physiological and pathological processes. For instance, human neutrophil elastase is implicated in the tissue damage associated with inflammatory lung diseases.

Natural Variants of this compound

Several natural variants of this compound have been isolated from cyanobacteria of the genus Nostoc. These variants typically exhibit differences in the amino acid composition of the cyclic core or the nature of the side chain.

Nostopeptin A and B

Nostopeptins A and B were first isolated from the cyanobacterium Nostoc minutum. They are potent inhibitors of elastase and chymotrypsin but do not significantly inhibit trypsin, plasmin, or thrombin.[1][2] Their structures are highly similar, differing only in the acyl group attached to the side chain.

  • Nostopeptin A : Features a butyryl group on the side chain.

  • This compound : Features an acetyl group on the side chain.

The general structure of Nostopeptins A and B is [Acyl-Gln-Hmp-Leu-Ahp-Ile-MeTyr-Ile], where Hmp is 3-hydroxy-4-methylproline.[1]

Other Related Natural Variants

Other cyanopeptolins produced by Nostoc species, such as insulapeptolides and nostocyclins, can be considered natural analogs of nostopeptins.[3]

  • Insulapeptolides : These compounds, isolated from Nostoc insulare, also contain the Hmp residue and exhibit potent and selective inhibition of human leukocyte elastase.[3]

  • Nostocyclins : Found in Nostoc sp., these variants have a different side chain composition.[3]

The structural diversity among these natural compounds provides a valuable starting point for understanding structure-activity relationships.

Quantitative Data on Biological Activity

The inhibitory activity of this compound and its natural variants is typically quantified by their half-maximal inhibitory concentration (IC50) against target proteases.

CompoundTarget EnzymeIC50 (µg/mL)IC50 (µM)Source OrganismReference
Nostopeptin AElastase1.3~1.4Nostoc minutum[3]
Chymotrypsin1.4~1.5Nostoc minutum[3]
This compoundElastase11.0~11.9Nostoc minutum[3]
Chymotrypsin1.6~1.7Nostoc minutum[3]

Structure-Activity Relationships (SAR)

While a comprehensive library of synthetic this compound analogs is not extensively documented in publicly available literature, analysis of natural variants and related cyanopeptolins provides initial insights into their structure-activity relationships.

  • Side Chain Acyl Group : The difference in potency between Nostopeptin A (butyryl) and this compound (acetyl) suggests that the nature of the acyl group on the side chain influences inhibitory activity, with the larger butyryl group potentially providing more favorable interactions with the enzyme's active site.

  • Amino Acid at Position 2 : In the broader class of cyanopeptolins, the amino acid adjacent to the Ahp residue (position 2 of the cyclic core) is a key determinant of protease selectivity. Basic residues like arginine tend to confer trypsin inhibitory activity, while hydrophobic residues such as tyrosine, phenylalanine, or leucine (B10760876) are associated with chymotrypsin and elastase inhibition.[4]

  • The Hmp Residue : The presence of 3-hydroxy-4-methylproline (Hmp) in nostopeptins and insulapeptolides, in place of the more common threonine in other cyanopeptolins, appears to be compatible with potent elastase inhibition.[4]

Further synthetic efforts are needed to systematically explore the SAR of the this compound scaffold.

SAR_NostopeptinB cluster_core Core Structure Modifications cluster_sidechain Side Chain Modifications cluster_activity Biological Activity Core This compound Scaffold Position2 Position 2 Amino Acid (e.g., Leu) Core->Position2 Affects Selectivity Hmp Hmp Residue Core->Hmp Maintains Potency SideChain Acyl Group (e.g., Acetyl in Npt-B) Core->SideChain Modulates Potency Activity Elastase/Chymotrypsin Inhibition Position2->Activity Hmp->Activity SideChain->Activity

Logical relationships in the Structure-Activity of this compound analogs.

Signaling Pathways

Currently, the primary established mechanism of action for this compound is the direct inhibition of serine proteases. The downstream effects on intracellular signaling pathways are largely inferred from the known roles of these proteases. For instance, by inhibiting neutrophil elastase, this compound can be expected to interfere with the inflammatory cascade and tissue degradation processes mediated by this enzyme. However, specific studies detailing the direct impact of this compound on cellular signaling pathways are limited.

NostopeptinB_MoA NostopeptinB This compound Elastase Neutrophil Elastase NostopeptinB->Elastase Inhibits ECM Extracellular Matrix (e.g., Elastin) Elastase->ECM Degrades Inflammation Inflammatory Cascade Elastase->Inflammation Promotes TissueDamage Tissue Damage ECM->TissueDamage Leads to Inflammation->TissueDamage Contributes to

Mechanism of action of this compound via elastase inhibition.

Experimental Protocols

Isolation and Purification of Nostopeptins from Nostoc minutum

The following is a general procedure for the isolation of nostopeptins:

  • Extraction : Lyophilized cells of Nostoc minutum are extracted with methanol (B129727).

  • Solvent Partitioning : The methanol extract is partitioned between diethyl ether and water. The ether layer, containing the nostopeptins, is further partitioned with aqueous methanol and a series of organic solvents of increasing polarity (e.g., hexane, carbon tetrachloride, chloroform).

  • Chromatography : The active fraction (typically the chloroform-soluble fraction) is subjected to open-column chromatography on a reversed-phase silica (B1680970) gel (ODS).

  • HPLC Purification : The fractions from the column chromatography showing inhibitory activity are further purified by reversed-phase high-performance liquid chromatography (HPLC) to yield pure nostopeptins.

Serine Protease Inhibition Assay (Elastase)

This protocol is a representative method for determining the elastase inhibitory activity of this compound and its analogs.

  • Reagents :

    • Tris-HCl buffer (e.g., 0.2 M, pH 8.0)

    • Porcine pancreatic elastase solution (e.g., 75 µg/mL in buffer)

    • Substrate solution (e.g., 2 mM N-Suc-Ala-Ala-Ala-p-nitroanilide in buffer)

    • Test compound (this compound or analog) at various concentrations.

    • Positive control inhibitor (e.g., elastatinal).

  • Procedure :

    • In a 96-well microplate, add the buffer, substrate solution, and the test compound or control.

    • Initiate the reaction by adding the elastase solution.

    • Incubate at a controlled temperature (e.g., 37°C).

    • Monitor the absorbance of the released p-nitroaniline at 405 nm over time using a microplate reader.

  • Data Analysis :

    • Calculate the rate of reaction from the linear portion of the absorbance versus time curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Elastase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagents Prepare Buffer, Enzyme, Substrate, and Inhibitors Plate Pipette Reagents into 96-well Plate Reagents->Plate Incubate Incubate at 37°C Plate->Incubate Start Reaction Read Measure Absorbance at 405 nm Incubate->Read Periodically Calculate Calculate Reaction Rates and % Inhibition Read->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Workflow for the elastase inhibition assay.

Solid-Phase Synthesis of a this compound Analog (General Protocol)

This protocol outlines a general strategy for the solid-phase synthesis of a cyclic depsipeptide analog of this compound.

  • Resin Preparation : A suitable resin (e.g., 2-chlorotrityl chloride resin) is used for the attachment of the first amino acid.

  • Linear Peptide Assembly : The linear peptide is assembled on the resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) chemistry. This involves sequential deprotection of the Fmoc group and coupling of the next Fmoc-protected amino acid.

  • Ester Bond Formation : The depsipeptide bond is typically formed on-resin by coupling a protected amino acid to a free hydroxyl group of a resin-bound amino acid (e.g., Hmp).

  • Side Chain Modification : The acyl group on the side chain can be introduced by coupling the corresponding carboxylic acid to the free amino group of the glutamine residue.

  • Cleavage from Resin : The linear depsipeptide is cleaved from the resin, typically under acidic conditions, while keeping the side-chain protecting groups intact.

  • Cyclization : The linear peptide is cyclized in solution under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

  • Deprotection and Purification : The remaining protecting groups are removed, and the final cyclic depsipeptide is purified by reversed-phase HPLC.

Conclusion and Future Directions

This compound and its natural variants represent a promising class of serine protease inhibitors with potential therapeutic applications. Their complex structures, featuring a unique cyclic depsipeptide core, provide a challenging but rewarding scaffold for medicinal chemistry efforts.

Future research should focus on:

  • Synthesis of Analog Libraries : The systematic synthesis and biological evaluation of this compound analogs are crucial for elucidating detailed structure-activity relationships and optimizing potency and selectivity.

  • Elucidation of Signaling Pathways : Investigating the downstream cellular effects of this compound beyond direct enzyme inhibition will provide a more complete understanding of its biological activity and potential therapeutic and off-target effects.

  • Pharmacokinetic and In Vivo Studies : Preclinical studies are necessary to evaluate the stability, bioavailability, and efficacy of promising this compound analogs in relevant animal models of disease.

This in-depth guide serves as a foundational resource for researchers and drug developers interested in harnessing the therapeutic potential of this fascinating family of natural products.

References

Nostopeptin B: A Technical Guide to its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nostopeptin B is a cyclic depsipeptide originally isolated from the cyanobacterium Nostoc minutum. As a member of the cyanopeptolin class of natural products, it has garnered interest within the scientific community for its potent inhibitory activity against key serine proteases. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological mechanism of action, including relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is characterized as a colorless, amorphous powder.[1] Its core structure is a cyclic peptide containing several non-proteinogenic amino acids, which contribute to its unique chemical features and biological activity.

Table 1: Summary of Physicochemical Data for this compound
PropertyValueReference
Molecular Formula C₄₆H₇₀N₈O₁₂[2]
Molecular Weight 927.11 g/mol [2]
Monoisotopic Mass (Neutral) 926.5113197 Da[2]
Appearance Colorless amorphous powder[1]
Optical Rotation [α]²³_D_ -91° (c 0.1, MeOH)[1]
UV-Vis λmax (MeOH) 278 nm (ε 1300)[1]
Solubility Soluble in methanol (B129727) and chloroform; sparingly soluble in water and n-hexane.[1]
Stability Relatively stable at neutral and acidic pH. Susceptible to degradation under alkaline conditions. Stable at room temperature, with long-term storage recommended at -20°C.[3][4][5]
Spectral Data

The structure of this compound has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Position¹³C¹H (J in Hz)
Gln-Ac
2173.9
355.24.41 (d, 3.3)
428.62.42 (m)
532.13.41 (m), 4.29 (dd, 9.1, 4.0)
6176.5
NH₂7.00 (br), 7.24 (br)
Ac-CH₃22.82.01 (s)
Ac-CO173.1
O-Hmp
278.24.30 (dd, 9.2, 2.9)
335.11.43 (m), 1.77 (m)
440.22.06 (m)
564.0
Me18.90.77 (d, 7.3)
Leu
NH8.23 (d, 7.3)
253.54.46 (dd, 9.2, 5.5)
342.11.65 (m)
425.91.65 (m)
523.10.94 (d, 6.6)
5'21.80.90 (d, 6.6)
Ahp
NH
2175.1
355.15.15 (dd, 5.5, 3.3)
429.91.95 (m), 2.15 (m)
531.22.42 (m)
688.15.45 (br s)
Ile
NH7.95 (d, 9.2)
260.14.21 (dd, 9.2, 3.3)
338.11.89 (m)
425.51.20 (m), 1.50 (m)
511.80.88 (t, 7.3)
Me15.90.85 (d, 6.6)
N-Me-Tyr
261.24.95 (dd, 10.3, 4.8)
337.53.05 (dd, 13.9, 4.8), 3.15 (dd, 13.9, 10.3)
N-Me30.92.81 (s)
1'128.9
2', 6'130.87.05 (d, 8.4)
3', 5'116.16.71 (d, 8.4)
4'156.9
Ile
NH7.89 (d, 9.9)
260.24.15 (dd, 9.9, 4.8)
338.21.85 (m)
425.41.18 (m), 1.48 (m)
511.70.86 (t, 7.3)
Me15.80.83 (d, 6.6)

Data from Okino et al., 1997. Chemical shifts (δ) are in ppm, and coupling constants (J) are in Hz.

Experimental Protocols

Cultivation of Nostoc minutum

The cyanobacterium Nostoc minutum (NIES-26) is cultured in large-scale glass bottles containing CB medium under controlled conditions to generate sufficient biomass for extraction.

  • Medium Composition (per liter):

    • Ca(NO₃)₂·4H₂O: 15 mg

    • KNO₃: 10 mg

    • K₂HPO₄: 10 mg

    • MgSO₄·7H₂O: 10 mg

    • Na₂SiO₃: 10 mg

    • Trace metal solution

  • Culture Conditions:

    • Temperature: 25°C

    • Illumination: Continuous cool-white fluorescent light

    • Aeration: Filtered air bubbled through the culture

G cluster_0 Cultivation Nostoc minutum (NIES-26) Nostoc minutum (NIES-26) Biomass Production Biomass Production Nostoc minutum (NIES-26)->Biomass Production Inoculation CB Medium CB Medium CB Medium->Biomass Production Culture Conditions 25°C Continuous Light Aeration Culture Conditions->Biomass Production

Cultivation workflow for Nostoc minutum.

Extraction and Isolation of this compound

The following protocol is adapted from the original isolation procedure by Okino et al. (1997).[1]

  • Extraction: Freeze-dried algal cells are extracted with methanol (MeOH). The extract is concentrated and partitioned between diethyl ether (Et₂O) and water (H₂O).

  • Solvent Partitioning:

    • The aqueous fraction is partitioned with n-butanol (BuOH).

    • The BuOH-soluble fraction is subjected to further purification.

  • Chromatography:

    • ODS Flash Chromatography: The BuOH fraction is loaded onto an ODS (octadecylsilane) flash chromatography column and eluted with a stepwise gradient of MeOH in H₂O (20-100%).

    • Reversed-Phase HPLC: Fractions containing this compound (identified by bioassay or analytical HPLC) are pooled and purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A linear gradient of acetonitrile (B52724) (MeCN) in H₂O with 0.05% trifluoroacetic acid (TFA) is employed for elution.

G Freeze-dried Biomass Freeze-dried Biomass MeOH Extraction MeOH Extraction Freeze-dried Biomass->MeOH Extraction Solvent Partitioning (Et₂O/H₂O) Solvent Partitioning (Et₂O/H₂O) MeOH Extraction->Solvent Partitioning (Et₂O/H₂O) Aqueous Fraction Aqueous Fraction Solvent Partitioning (Et₂O/H₂O)->Aqueous Fraction BuOH Partitioning BuOH Partitioning Aqueous Fraction->BuOH Partitioning BuOH Fraction BuOH Fraction BuOH Partitioning->BuOH Fraction ODS Flash Chromatography ODS Flash Chromatography BuOH Fraction->ODS Flash Chromatography RP-HPLC RP-HPLC ODS Flash Chromatography->RP-HPLC Pure this compound Pure this compound RP-HPLC->Pure this compound

Extraction and isolation workflow for this compound.

Enzyme Inhibition Assays

This protocol is a general method for determining the inhibitory activity of this compound against elastase.

  • Reagents:

    • Porcine pancreatic elastase

    • Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide

    • Assay Buffer: 0.2 M Tris-HCl, pH 8.0

    • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • In a 96-well plate, add the assay buffer, elastase solution, and varying concentrations of this compound.

    • Pre-incubate the enzyme and inhibitor at room temperature.

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in absorbance at 405 nm over time using a microplate reader.

    • Calculate the rate of reaction and determine the IC₅₀ value.

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on chymotrypsin (B1334515) activity.

  • Reagents:

    • Bovine pancreatic α-chymotrypsin

    • Substrate: N-Benzoyl-L-tyrosine ethyl ester (BTEE) or N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

    • Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂

    • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • In a 96-well plate or cuvette, combine the assay buffer, chymotrypsin solution, and different concentrations of this compound.

    • Pre-incubate the enzyme and inhibitor.

    • Start the reaction by adding the substrate.

    • Measure the change in absorbance at the appropriate wavelength (e.g., 256 nm for BTEE or 405 nm for the p-nitroanilide substrate) over time.

    • Calculate the reaction velocity and determine the IC₅₀ value.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the serine proteases elastase and chymotrypsin.[1] This inhibitory activity is the basis of its biological effects.

Table 3: Inhibitory Activity of this compound
EnzymeIC₅₀Reference
Elastase 1.2 µM[6]
Chymotrypsin 1.6 µg/mL[7]

Note: IC₅₀ values can vary depending on the specific assay conditions.

Signaling Pathways

Elastase and chymotrypsin are involved in a variety of physiological and pathological processes, including inflammation, tissue remodeling, and cancer. By inhibiting these proteases, this compound can modulate their downstream signaling pathways.

Neutrophil elastase plays a significant role in the degradation of extracellular matrix (ECM) components such as elastin (B1584352) and collagen. This process is crucial in both normal tissue turnover and in pathological conditions like emphysema and rheumatoid arthritis. This compound, by inhibiting elastase, can prevent the breakdown of the ECM, thereby preserving tissue integrity.

G This compound This compound Elastase Elastase This compound->Elastase Inhibits ECM Degradation ECM Degradation Elastase->ECM Degradation Promotes Extracellular Matrix Elastin, Collagen Extracellular Matrix->ECM Degradation Tissue Integrity Tissue Integrity ECM Degradation->Tissue Integrity Loss of

Inhibition of elastase-mediated ECM degradation.

Serine proteases, including chymotrypsin and elastase, can act as signaling molecules by cleaving and activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs). PAR activation initiates intracellular signaling cascades that can lead to inflammatory responses, cell proliferation, and other cellular effects. By inhibiting these proteases, this compound can prevent the activation of PARs and the subsequent downstream signaling events.

G This compound This compound Chymotrypsin/Elastase Chymotrypsin/Elastase This compound->Chymotrypsin/Elastase Inhibits PAR Activation PAR Activation Chymotrypsin/Elastase->PAR Activation Activates G-protein Signaling G-protein Signaling PAR Activation->G-protein Signaling Downstream Effects Inflammation Cell Proliferation G-protein Signaling->Downstream Effects

Modulation of PAR signaling by this compound.

Conclusion

This compound is a well-characterized cyanobacterial metabolite with significant potential as a pharmacological tool and a lead compound for drug discovery. Its potent and selective inhibition of elastase and chymotrypsin provides a clear mechanism for its biological activity. The detailed physicochemical data and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic applications of this compound and related compounds. Future studies may focus on optimizing its structure to enhance potency and pharmacokinetic properties, as well as exploring its efficacy in preclinical models of inflammatory diseases and cancer.

References

The Nostopeptin Family of Peptides: A Technical Guide to Serine Protease Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Nostopeptin family of peptides, a class of cyclic depsipeptides known as cyanopeptolins, are potent inhibitors of serine proteases, particularly elastase and chymotrypsin. Produced by cyanobacteria of the genus Nostoc, these natural products exhibit significant biological activity that positions them as promising candidates for therapeutic development, especially in the context of inflammatory diseases. This technical guide provides a comprehensive review of the Nostopeptin family, detailing their structure, biological function, and mechanism of action. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for their isolation and characterization, and a visualization of their potential impact on cellular signaling pathways.

Introduction

Cyanobacteria are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the cyanopeptolins represent a significant class of cyclic depsipeptides characterized by the presence of a unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue. The Nostopeptin family, a subgroup of cyanopeptolins isolated from Nostoc species, has garnered attention for its potent inhibitory activity against key serine proteases involved in various physiological and pathological processes.[1][2][3] This guide will delve into the core characteristics of the Nostopeptin family, with a focus on Nostopeptins A and B, providing researchers and drug development professionals with a foundational understanding of these intriguing molecules.

Molecular Structure and Properties

Nostopeptins are cyclic depsipeptides, meaning their structure contains both peptide and ester bonds in a ring. A defining feature of the Nostopeptin family and other cyanopeptolins is the presence of the non-proteinogenic amino acid 3-amino-6-hydroxy-2-piperidone (Ahp).[1] Nostopeptins A and B, isolated from the freshwater cyanobacterium Nostoc minutum, also contain a distinctive 3-hydroxy-4-methylproline (Hmp) residue.[4][5]

Table 1: Physicochemical Properties of Nostopeptins A and B

PropertyNostopeptin ANostopeptin BReference
Molecular Formula C48H74N8O12C46H70N8O12[6][7]
Molecular Weight 955.16 g/mol 927.11 g/mol [6][8]
Producing Organism Nostoc minutumNostoc minutum[7]

Biological Activity and Mechanism of Action

The primary biological activity of the Nostopeptin family is the potent and selective inhibition of serine proteases, particularly elastase and chymotrypsin.[7][9] Elastase is implicated in a variety of inflammatory conditions, including pulmonary emphysema and rheumatoid arthritis, making its inhibitors valuable therapeutic targets.[7]

Nostopeptins A and B have been demonstrated to inhibit these enzymes with high efficacy. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 2: In Vitro Inhibitory Activity (IC50) of Nostopeptins and Related Cyanopeptolins

CompoundTarget EnzymeIC50Reference
Nostopeptin A Elastase1.3 µg/mL[7]
Chymotrypsin1.4 µg/mL[7]
This compound Elastase11.0 µg/mL[7]
Chymotrypsin1.6 µg/mL[7]
Cyanopeptolin 1020 Trypsin670 pM[10]
ChymotrypsinLow µM[10]
Symplocamide A Chymotrypsin0.38 ± 0.08 µM[2]
Trypsin80.2 ± 0.7 µM[2]
CP 1018 (Arg2) Trypsin0.28 µM[2]
CP 958 (Tyr2, Phe2, Leu2) Chymotrypsin0.38 µM[2]
CP 949 (Leu2) Elastase3.32 µM[2]

The mechanism of action involves the Nostopeptin molecule binding to the active site of the serine protease, thereby preventing the enzyme from binding to its natural substrate. This inhibition is often potent and can be selective for different proteases depending on the specific amino acid composition of the Nostopeptin variant.[2]

Potential Downstream Signaling Effects

While direct inhibition of serine proteases is the primary mechanism of action for Nostopeptins, this can have downstream consequences on cellular signaling pathways, particularly those involved in inflammation. Serine proteases are known to play a role in activating signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.

A study on the related cyanopeptolin 1020 demonstrated its ability to promote anti-inflammatory activity by down-regulating the transcription of pro-inflammatory cytokines interleukin 8 (IL-8) and tumor necrosis factor α (TNF-α) in stimulated human hepatoma cells.[10] This suggests that by inhibiting serine proteases, Nostopeptins could indirectly modulate these critical inflammatory pathways.

G Potential Downstream Effects of Nostopeptin Nostopeptin Nostopeptin SerineProtease Serine Protease (e.g., Elastase) Nostopeptin->SerineProtease Inhibition SignalingCascade Pro-inflammatory Signaling Cascade SerineProtease->SignalingCascade Activation NFkB NF-κB Pathway SignalingCascade->NFkB MAPK MAPK Pathway SignalingCascade->MAPK Cytokine Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-8) NFkB->Cytokine Transcription MAPK->Cytokine Transcription

Potential signaling impact of Nostopeptin.

Experimental Protocols

Isolation and Purification of Nostopeptins

This protocol is adapted from the methodologies described for the isolation of Nostopeptins and other cyanopeptolins.[4][7]

G Nostopeptin Isolation Workflow cluster_0 Extraction cluster_1 Partitioning cluster_2 Chromatography Biomass Freeze-dried Nostoc minutum biomass Extraction Extraction with Methanol (B129727) Biomass->Extraction Partition1 Partition between Et2O and H2O Extraction->Partition1 Partition2 Partition Et2O layer between aqueous MeOH and Hexane/CCl4/CHCl3 Partition1->Partition2 ODS ODS Flash Chromatography Partition2->ODS CHCl3-soluble fraction HPLC Reversed-Phase HPLC ODS->HPLC Pure Pure Nostopeptins HPLC->Pure

Workflow for Nostopeptin isolation.

Materials:

  • Freeze-dried biomass of Nostoc minutum

  • Methanol (MeOH)

  • Diethyl ether (Et2O)

  • Deionized water (H2O)

  • Hexane

  • Carbon tetrachloride (CCl4)

  • Chloroform (B151607) (CHCl3)

  • ODS (Octadecylsilane) flash chromatography column

  • Reversed-phase HPLC column (e.g., C18)

  • Rotary evaporator

  • HPLC system

Procedure:

  • Extraction: Extract the freeze-dried algal cells (e.g., 161 g) with methanol.[7]

  • Solvent Partitioning (Step 1): Partition the methanol extract between diethyl ether (Et2O) and water.[7]

  • Solvent Partitioning (Step 2): Partition the Et2O layer between aqueous methanol and a series of organic solvents: hexane, carbon tetrachloride, and chloroform.[7]

  • Fraction Collection: The chloroform-soluble fraction, which shows elastase inhibitory activity, is collected for further purification.[7]

  • ODS Flash Chromatography: Subject the active chloroform fraction to ODS flash chromatography.

  • Reversed-Phase HPLC: Further purify the fractions containing Nostopeptins using reversed-phase HPLC to yield the pure compounds.[7]

Structural Elucidation by 2D NMR Spectroscopy

The structures of Nostopeptins are elucidated using a combination of 2D NMR techniques.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., CD3OD)

Procedure:

  • Sample Preparation: Dissolve a purified sample of the Nostopeptin in a suitable deuterated solvent.

  • 1D NMR: Acquire a standard 1D proton NMR spectrum to get an initial overview of the proton resonances.

  • 2D NMR Experiments: Perform a series of 2D NMR experiments to establish correlations between different nuclei:

    • COSY (Correlation Spectroscopy): To identify spin-spin coupled protons, typically within the same amino acid residue.

    • HOHAHA (Homonuclear Hartmann-Hahn) or TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of an amino acid residue).

    • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds away), which is crucial for sequencing the amino acid residues.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the 3D structure and stereochemistry.

  • Data Analysis: Analyze the 2D spectra to assign all proton and carbon signals and to determine the sequence and connectivity of the amino acid residues, including the unique Ahp and Hmp moieties.

Logical Relationships in Bioactivity

The biological activity of the Nostopeptin family is intrinsically linked to their chemical structure. The presence of the Ahp residue is a common feature of many cyanopeptolin-type serine protease inhibitors.[1] The specific amino acids in the cyclic core and the side chain contribute to the potency and selectivity of inhibition. For instance, Nostopeptins A and B differ in their side chains, which likely accounts for the difference in their inhibitory activity against elastase.

G Structure-Activity Relationship of Nostopeptins Structure Chemical Structure (Cyclic Depsipeptide) Ahp Ahp Residue Structure->Ahp Hmp Hmp Residue Structure->Hmp SideChain Variable Side Chain Structure->SideChain Activity Biological Activity (Serine Protease Inhibition) Ahp->Activity Hmp->Activity Potency Inhibitory Potency (IC50) SideChain->Potency Selectivity Enzyme Selectivity SideChain->Selectivity Activity->Potency Activity->Selectivity

Structure-activity relationship.

Conclusion and Future Directions

The Nostopeptin family of peptides represents a compelling class of natural products with significant potential for drug discovery and development. Their potent inhibition of serine proteases, coupled with their potential to modulate inflammatory signaling pathways, makes them attractive lead compounds for the treatment of a range of diseases. Further research is warranted to fully elucidate the downstream signaling effects of Nostopeptins and to explore their therapeutic potential through medicinal chemistry optimization and preclinical studies. The detailed methodologies provided in this guide offer a starting point for researchers to further investigate these fascinating molecules.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Nostopeptin B from Nostoc minutum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nostopeptin B is a cyclic depsipeptide isolated from the freshwater cyanobacterium Nostoc minutum (strain NIES-26).[1][2] It belongs to the family of cyanopeptolins, which are non-ribosomally synthesized peptides known for their diverse biological activities.[3][4][5] Specifically, this compound has been identified as a potent inhibitor of elastase and chymotrypsin, suggesting its potential as a lead compound for the development of therapeutic agents targeting diseases associated with these proteases, such as pulmonary emphysema and other inflammatory conditions.[1][6][7] These application notes provide a detailed protocol for the isolation and purification of this compound from cultured Nostoc minutum.

Quantitative Data Summary

The following tables summarize the yields of Nostopeptin A and B obtained from two separate mass cultures of Nostoc minutum as reported in the primary literature.[1]

Table 1: Nostopeptin Yields from Mass Culture 1

ParameterValue
Culture Volume380 L
Dry Weight of Algal Cells161 g
Nostopeptin A Yield20 mg
This compound YieldNot isolated in this batch

Table 2: Nostopeptin Yields from Mass Culture 2

ParameterValue
Culture Volume590 L
Dry Weight of Algal Cells231 g
Nostopeptin A Yield61 mg (from Et2O layer) + 8.5 mg (from BuOH fraction)
This compound Yield 8.5 mg

Experimental Protocols

This section details the methodology for the cultivation of Nostoc minutum and the subsequent isolation and purification of this compound.

Protocol 1: Cultivation of Nostoc minutum

While the original study does not specify the culture medium, BG-11 medium is commonly used for the cultivation of Nostoc species.[8][9]

  • Media Preparation: Prepare BG-11 medium according to standard protocols.

  • Inoculation: Inoculate the sterile BG-11 medium with a starter culture of Nostoc minutum (NIES-26).

  • Incubation: Culture the cyanobacteria in large-scale photobioreactors or flasks under controlled conditions (e.g., 20-25°C, continuous illumination).

  • Harvesting: After a sufficient growth period (e.g., several weeks, until desired biomass is achieved), harvest the algal cells by filtration or centrifugation.

  • Drying: Freeze-dry the harvested biomass to obtain a stable, dry powder for extraction.

Protocol 2: Extraction and Isolation of this compound

This protocol is adapted from the second mass culture procedure described by Okino et al. (1997), which successfully isolated this compound.[1]

  • Initial Extraction:

    • Extract the freeze-dried Nostoc minutum cells (231 g) exhaustively with methanol (B129727) (MeOH).

    • Remove the solvent under reduced pressure to obtain a crude extract.

  • Solvent Partitioning (Step 1):

    • Partition the crude extract between diethyl ether (Et2O) and water (H2O). Both layers will show elastase inhibition, indicating the presence of active compounds.

    • Separate the aqueous layer for further processing. The Et2O layer primarily contains Nostopeptin A.

  • Solvent Partitioning (Step 2):

    • Partition the aqueous fraction from the previous step between butanol (BuOH) and H2O.

    • Collect the BuOH-soluble fraction, which contains this compound.

  • Chromatographic Purification:

    • ODS Flash Chromatography: Subject the BuOH-soluble fraction to open-column chromatography on an ODS (octadecylsilane) stationary phase. Elute with a suitable solvent gradient (e.g., increasing concentrations of methanol in water).

    • Reversed-Phase HPLC: Further purify the fractions containing this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

      • Column: A C18 column is appropriate.

      • Mobile Phase: A gradient of acetonitrile (B52724) in water is a typical mobile phase for separating peptides.

      • Detection: Monitor the elution profile using a UV detector, likely at wavelengths around 278 nm, which is the UV absorbance maximum for this compound.[2]

    • Collect the purified this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isolation of this compound from Nostoc minutum.

cluster_cultivation Cultivation & Harvesting cluster_extraction Extraction & Partitioning cluster_purification Purification Cultivation Nostoc minutum Culture (e.g., in BG-11 Medium) Harvesting Harvesting & Freeze-Drying Cultivation->Harvesting Extraction Methanol Extraction Harvesting->Extraction Partition1 Diethyl Ether / Water Partitioning Extraction->Partition1 Partition2 Butanol / Water Partitioning Partition1->Partition2 Aqueous Layer Et2O_Layer Et2O Layer (Nostopeptin A) Partition1->Et2O_Layer ODS ODS Flash Chromatography Partition2->ODS BuOH Fraction HPLC Reversed-Phase HPLC ODS->HPLC NostopeptinB Isolated this compound HPLC->NostopeptinB

Caption: Workflow for the isolation of this compound.

References

Protocol for Nostopeptin B purification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An detailed protocol for the purification of Nostopeptin B via High-Performance Liquid Chromatography (HPLC) is presented for researchers, scientists, and professionals in the field of drug development. This document outlines the necessary steps from initial extraction to final purification, including specific instrument parameters and reagent preparations.

Application Note: this compound Purification

This compound is a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum. It is a potent inhibitor of elastase and chymotrypsin, making it a compound of interest for therapeutic research. Effective purification is crucial for accurate bioactivity studies and structural elucidation. This protocol details a robust method for isolating this compound using reversed-phase HPLC.

Data Presentation

The following table summarizes the quantitative parameters for the analytical and preparative HPLC steps in the purification of this compound and similar cyanopeptolins.

ParameterPreparative HPLCAnalytical HPLC
Column XBridge Prep C18Zorbax Eclipse XDB-C18
Column Dimensions 19 x 250 mm4.6 x 150 mm
Particle Size 5 µm5 µm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient 15-80% B over 30 min15-50% B over 5 min
Flow Rate 20 mL/min0.6 mL/min
Detection Wavelength 210 nm and 280 nm210 nm and 280 nm
Typical Retention Time Analyte-dependentAnalyte-dependent

Experimental Protocols

This section provides a detailed methodology for the purification of this compound.

Extraction and Preliminary Separation
  • Extraction: Freeze-dried cells of Nostoc minutum are extracted with methanol (B129727). The resulting extract is concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated extract is partitioned between ethyl acetate (B1210297) and water. The organic layer is further partitioned sequentially with n-hexane/90% methanol, carbon tetrachloride/80% methanol, and chloroform/60% methanol to remove lipids and other nonpolar compounds. The chloroform-soluble fraction, which contains this compound, is collected.[1]

  • ODS Flash Chromatography: The chloroform-soluble fraction is subjected to open-column chromatography on an octadecylsilanized (ODS) silica (B1680970) gel. A stepwise gradient of methanol in water is used for elution. Fractions are collected and analyzed for the presence of this compound.

Preparative HPLC Purification

Fractions from the ODS chromatography containing this compound are pooled, concentrated, and subjected to preparative reversed-phase HPLC.

  • Sample Preparation: Dissolve the enriched fraction in a minimal amount of methanol or a mixture of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column: Utilize a preparative HPLC system equipped with a diode array detector. A C18 column, such as the XBridge Prep C18 (19 x 250 mm, 5 µm), is suitable for this separation.[2]

  • Mobile Phase: Prepare two solvents:

    • Mobile Phase A: Deionized water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 15% to 80% of Mobile Phase B over 30 minutes at a flow rate of 20 mL/min is effective for separating this compound from related compounds.[2]

  • Detection and Fraction Collection: Monitor the elution at 210 nm (for the peptide backbone) and 280 nm (for the N-MeTyr residue). Collect fractions corresponding to the peak of interest.

  • Post-Purification: Combine the fractions containing pure this compound and remove the solvent by lyophilization.

Purity Analysis by Analytical HPLC

The purity of the lyophilized this compound is confirmed by analytical HPLC.

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in methanol.

  • HPLC System and Column: Use an analytical HPLC system with a C18 column, such as the Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: The same mobile phases as in the preparative step can be used.

  • Gradient Elution: A faster gradient, for instance, from 15% to 50% of Mobile Phase B over 5 minutes at a flow rate of 0.6 mL/min, can be employed for rapid purity assessment.[2]

  • Data Analysis: The purity of the sample is determined by integrating the peak area of this compound and expressing it as a percentage of the total peak area at 210 nm and 280 nm.

Visualizations

The following diagrams illustrate the workflow and key relationships in the purification protocol.

NostopeptinB_Purification_Workflow This compound Purification Workflow cluster_extraction Extraction and Pre-purification cluster_hplc HPLC Purification cluster_analysis Purity Analysis Nostoc_minutum Nostoc minutum biomass Methanol_Extraction Methanol Extraction Nostoc_minutum->Methanol_Extraction Solvent_Partitioning Solvent Partitioning Methanol_Extraction->Solvent_Partitioning ODS_Flash ODS Flash Chromatography Solvent_Partitioning->ODS_Flash Preparative_HPLC Preparative RP-HPLC ODS_Flash->Preparative_HPLC Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization Analytical_HPLC Analytical RP-HPLC Lyophilization->Analytical_HPLC Pure_NostopeptinB Pure this compound Analytical_HPLC->Pure_NostopeptinB

Caption: Workflow for the purification of this compound.

HPLC_Parameters Key HPLC Parameters Stationary_Phase Stationary Phase (C18 Silica) Gradient Gradient Elution Stationary_Phase->Gradient Mobile_Phase Mobile Phase (Water/Acetonitrile) Mobile_Phase->Gradient Additive Additive (Formic Acid/TFA) Additive->Mobile_Phase Detection Detection (UV 210/280 nm) Flow_Rate Flow Rate Gradient->Flow_Rate Flow_Rate->Detection

References

Application Notes and Protocols for Nostopeptin B in Elastase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nostopeptin B is a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum.[1][2] It is a potent inhibitor of serine proteases, notably elastase and chymotrypsin.[2] Elastase, particularly human neutrophil elastase (HNE), is a key enzyme implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and rheumatoid arthritis.[1][3] The ability of this compound to inhibit elastase makes it a valuable tool for research into these conditions and a potential lead compound for drug development.

These application notes provide a summary of the inhibitory activity of this compound against elastase and a detailed protocol for conducting elastase inhibition assays using this compound.

Data Presentation

The inhibitory potency of this compound and the related compound Nostopeptin A against elastase has been quantified, providing key comparative data for researchers.

CompoundTarget EnzymeIC50 (µM)Source OrganismReference
Nostopeptin AElastase1.3Nostoc minutum[1]
This compound Elastase 1.2 Nostoc minutum [1][3]

Mechanism of Action

While the precise mechanism for this compound has not been definitively elucidated in the provided search results, it is suggested that polypeptides of this class, which contain a 3-amino-6-hydroxy-2-piperidone (Ahp) residue, typically act as competitive inhibitors of elastase, following Michaelis-Menten kinetics.[1][3] The specificity of these inhibitors towards certain serine proteases is thought to be determined by the amino acid residue between the Threonine and Ahp units.[1][3]

Experimental Protocols

This section details a generalized protocol for an in vitro elastase inhibition assay that can be adapted for use with this compound. This protocol is based on common methods for measuring the activity of porcine pancreatic elastase (PPE) or human neutrophil elastase (HNE) using a chromogenic substrate.

Materials and Reagents
  • Porcine Pancreatic Elastase (PPE) or Human Neutrophil Elastase (HNE)[4][5]

  • This compound

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S-AAA-pNA) or similar chromogenic substrate[4]

  • Tris-HCl buffer (0.1 M, pH 8.0)[6]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 405-410 nm[4]

Preparation of Solutions
  • Elastase Stock Solution: Prepare a stock solution of PPE or HNE in the appropriate buffer (e.g., 0.05 M sodium acetate (B1210297) buffer, pH 5.0, containing 0.1 M NaCl for PPE).[4] The final concentration will depend on the specific activity of the enzyme lot and should be optimized to yield a linear rate of substrate hydrolysis over the desired time course.

  • Substrate Stock Solution: Dissolve N-Succinyl-Ala-Ala-Ala-p-nitroanilide in the assay buffer (0.1 M Tris-HCl, pH 8.0) to a final concentration of 2 mM.[6]

  • This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is low (typically ≤1%) to avoid affecting enzyme activity.

Assay Procedure
  • Assay Plate Setup: To each well of a 96-well microtiter plate, add the following in the specified order:

    • Assay Buffer

    • This compound solution at various concentrations (or assay buffer for the control, and a known inhibitor for the positive control)

    • Elastase solution

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 25°C or 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405-410 nm every minute for a set duration (e.g., 15-30 minutes). The rate of p-nitroaniline release is proportional to the elastase activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizations

Experimental Workflow for Elastase Inhibition Assay

Elastase_Inhibition_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_elastase Prepare Elastase Stock Solution add_reagents Add Buffer, Inhibitor, and Elastase to Plate prep_elastase->add_reagents prep_substrate Prepare Substrate Stock Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare this compound Stock and Dilutions prep_inhibitor->add_reagents pre_incubation Pre-incubate add_reagents->pre_incubation pre_incubation->add_substrate measure_absorbance Measure Absorbance (Kinetic Read) add_substrate->measure_absorbance calculate_rate Calculate Reaction Rates measure_absorbance->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for determining the IC50 of this compound against elastase.

Proposed Inhibitory Mechanism of this compound

Inhibition_Mechanism Elastase Elastase (Enzyme) ES_Complex Elastase-Substrate Complex Elastase->ES_Complex + Substrate EI_Complex Elastase-Inhibitor Complex (Inactive) Elastase->EI_Complex + this compound Substrate Substrate NostopeptinB This compound (Inhibitor) ES_Complex->Elastase Product Product ES_Complex->Product k_cat EI_Complex->Elastase Product->Elastase + Enzyme

Caption: Competitive inhibition of elastase by this compound.

References

Application Notes: Chymotrypsin Inhibition Assay Using Nostopeptin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin (B1334515), a serine protease, plays a crucial role in digestion by breaking down proteins and polypeptides.[1][2] Its activity is tightly regulated, and aberrant proteolysis is implicated in various pathological conditions, making it a significant target for drug development. Nostopeptin B, a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum, has been identified as a potent inhibitor of chymotrypsin.[3][4][5] This document provides a detailed protocol for performing a chymotrypsin inhibition assay using this compound, intended for researchers in academia and the pharmaceutical industry.

Mechanism of Action

Chymotrypsin catalyzes the hydrolysis of peptide bonds, preferentially cleaving at the C-terminus of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[1][6] The catalytic mechanism involves a "catalytic triad" of serine, histidine, and aspartate residues within the enzyme's active site.[1][7] The serine residue acts as a nucleophile, attacking the carbonyl carbon of the peptide bond to form a transient acyl-enzyme intermediate.[1][6] This intermediate is then hydrolyzed, releasing the peptide fragment and regenerating the active enzyme.

This compound, containing the unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue, exhibits potent inhibitory activity against chymotrypsin.[3][4][5] While the precise molecular interactions are a subject of ongoing research, it is understood that this compound acts as a competitive inhibitor, binding to the active site of chymotrypsin and preventing substrate access.

Quantitative Data

The inhibitory potency of this compound against chymotrypsin is quantified by its half-maximal inhibitory concentration (IC50).

InhibitorTarget EnzymeSubstrateIC50Reference
This compoundChymotrypsinN/A1.6 µg/mL[3][4]
Nostopeptin AChymotrypsinN/A1.4 µg/mL[3][4]

Note: The specific substrate used to determine these IC50 values was not detailed in the referenced literature. Assay conditions can influence IC50 values.

Experimental Protocols

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on chymotrypsin using the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-7388). Cleavage of this substrate by chymotrypsin releases p-nitroaniline, which can be quantified spectrophotometrically at 410 nm.

Materials and Reagents

  • α-Chymotrypsin (from bovine pancreas)

  • This compound

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-7388)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.6)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure

  • Preparation of Reagents:

    • Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and store at -20°C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 9 units/mL) in Tris-HCl buffer.[8]

    • This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution.

    • Substrate Stock Solution: Dissolve N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in DMSO to a concentration of 1 mg/mL.[8]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.6.

  • Assay Protocol:

    • Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO without inhibitor).

    • In a 96-well microplate, add 5 µL of the various concentrations of this compound or vehicle control to respective wells.

    • Add 25 µL of the chymotrypsin working solution to each well.

    • Pre-incubate the plate at 25°C for 20 minutes to allow the inhibitor to bind to the enzyme.[8]

    • Initiate the enzymatic reaction by adding 100 µL of the substrate solution to each well.[8]

    • Immediately measure the absorbance at 410 nm in a kinetic mode at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Chymotrypsin_Inhibition_Assay_Workflow prep Reagent Preparation (Enzyme, Inhibitor, Substrate) plate_setup Plate Setup (Add Inhibitor/Vehicle) prep->plate_setup enzyme_add Add Chymotrypsin Solution plate_setup->enzyme_add pre_incubation Pre-incubation (25°C, 20 min) enzyme_add->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start measurement Kinetic Measurement (Absorbance at 410 nm) reaction_start->measurement analysis Data Analysis (Calculate IC50) measurement->analysis Chymotrypsin_Mechanism cluster_0 Chymotrypsin Active Site cluster_1 Catalytic Action cluster_2 Inhibition Enzyme Chymotrypsin ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex binds Substrate Peptide Substrate Substrate->ES_Complex Inhibitor This compound Inhibitor->EI_Complex Hydrolysis Peptide Bond Hydrolysis ES_Complex->Hydrolysis Hydrolysis->Enzyme regenerates Products Cleaved Peptides Hydrolysis->Products EI_Complex->Substrate prevents binding

References

Determining the Potency of Nostopeptin B: An Application Note on the Inhibition of Elastase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Nostopeptin B, a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum, against elastase. This compound has been identified as a potent inhibitor of elastase, an enzyme implicated in various inflammatory diseases.[1][2][3] This document outlines the necessary reagents, instrumentation, and a step-by-step procedure for an in vitro elastase inhibition assay. Furthermore, it presents the known inhibitory activity of this compound in a clear tabular format and includes a graphical representation of the experimental workflow to ensure clarity and reproducibility.

Introduction

Human neutrophil elastase (HNE) is a serine protease that plays a crucial role in the degradation of extracellular matrix proteins. However, its excessive activity is associated with the pathology of several inflammatory conditions, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Consequently, the identification and characterization of potent elastase inhibitors are of significant interest in drug discovery.

This compound, a natural product derived from Nostoc minutum, has demonstrated significant inhibitory activity against elastase.[1][2][3] This application note serves as a practical guide for researchers to independently verify and quantify the inhibitory potency of this compound and other potential elastase inhibitors.

Quantitative Data Summary

The inhibitory potency of this compound against elastase is summarized in the table below. This data is derived from peer-reviewed literature and provides a benchmark for experimental outcomes.

CompoundEnzyme TargetIC50 Value (µM)Source
This compoundElastase1.2(Okino et al., 1997)[1][3]
Nostopeptin AElastase1.3(Okino et al., 1997)[1][3]

Experimental Protocol: Elastase Inhibition Assay

This protocol is a representative method for determining the IC50 value of an inhibitor against porcine pancreatic elastase (PPE), which is often used as a model for human neutrophil elastase. The assay is based on the spectrophotometric measurement of the cleavage of a chromogenic substrate.

Materials and Reagents
  • Porcine Pancreatic Elastase (PPE) : Lyophilized powder (e.g., Sigma-Aldrich)

  • This compound : Purity >95%

  • Chromogenic Substrate : N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S-AAA-pNA)

  • Assay Buffer : 0.1 M Tris-HCl, pH 8.0

  • Inhibitor Dilution Buffer : Assay Buffer with a small percentage of DMSO if needed for solubility (final DMSO concentration in the assay should be <1%)

  • 96-well microplate , clear, flat-bottom

  • Microplate reader capable of measuring absorbance at 410 nm

Solution Preparation
  • Assay Buffer (0.1 M Tris-HCl, pH 8.0) : Prepare a solution of Tris-HCl in deionized water and adjust the pH to 8.0 at 25°C.

  • Elastase Stock Solution (1 mg/mL) : Dissolve PPE in cold Assay Buffer. Store on ice.

  • Working Elastase Solution : Dilute the elastase stock solution with Assay Buffer to achieve a final concentration that gives a linear rate of substrate hydrolysis over 10-15 minutes (typically in the ng/mL range). This should be determined empirically.

  • Substrate Stock Solution (20 mM) : Dissolve N-Succinyl-Ala-Ala-Ala-p-nitroanilide in DMSO.

  • Working Substrate Solution : Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 0.5 mM).

  • This compound Stock Solution (e.g., 10 mM) : Dissolve this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions of this compound : Prepare a series of dilutions of the this compound stock solution in the inhibitor dilution buffer to cover a range of concentrations around the expected IC50 (e.g., from 100 µM to 0.1 µM).

Assay Procedure
  • Plate Setup : To the wells of a 96-well microplate, add the following in the specified order:

    • Blank wells : 180 µL of Assay Buffer and 20 µL of Working Substrate Solution.

    • Control wells (100% enzyme activity) : 160 µL of Assay Buffer, 20 µL of Working Elastase Solution.

    • Inhibitor wells : 140 µL of Assay Buffer, 20 µL of the respective this compound dilution, and 20 µL of Working Elastase Solution.

  • Pre-incubation : Mix the contents of the wells by gentle tapping and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.

  • Initiate Reaction : Add 20 µL of the Working Substrate Solution to the control and inhibitor wells to start the enzymatic reaction. The final volume in all wells should be 200 µL.

  • Kinetic Measurement : Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 410 nm every minute for 15-20 minutes.

  • Data Analysis :

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Correct the rates of the inhibitor and control wells by subtracting the rate of the blank wells.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the IC50 of this compound.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) prep_inhibitor Prepare this compound Serial Dilutions plate_setup Plate Setup (Blank, Control, Inhibitor) prep_inhibitor->plate_setup pre_incubation Pre-incubate (15 min, 37°C) plate_setup->pre_incubation add_substrate Add Substrate (Initiate Reaction) pre_incubation->add_substrate kinetic_measurement Kinetic Measurement (Absorbance at 410 nm) add_substrate->kinetic_measurement calc_rate Calculate Reaction Rates kinetic_measurement->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

References

Application of Nostopeptin B in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nostopeptin B is a cyclic depsipeptide belonging to the cyanopeptolin class of natural products.[1][2] Isolated from the cyanobacterium Nostoc minutum, it has been identified as a potent inhibitor of serine proteases, particularly elastase and chymotrypsin.[1][3][4][5] This document provides detailed application notes and protocols for the use of this compound in various cell-based assays, summarizing its known biological activities and providing methodologies for its investigation in cancer cell studies and enzyme inhibition assays.

Biochemical Activity and Data Presentation

This compound's primary mechanism of action is the inhibition of serine proteases. It has shown selectivity, with potent activity against elastase and chymotrypsin, while being inactive against trypsin, thrombin, and plasmin.[1][2] The inhibitory concentrations for this compound against key proteases are summarized below.

Target EnzymeIC50 (µg/mL)IC50 (µM)Reference
Elastase11.0~12[2]
Chymotrypsin1.6~1.7[2]

Note: Molar concentration is estimated based on the molecular weight of this compound (C47H72N8O12), approximately 925 g/mol .

The cytotoxic effects of cyanopeptolins, including compounds structurally related to this compound, have been investigated in various cancer cell lines. However, the reported effects are variable. For instance, some cyanopeptolins have shown no cytotoxic effects on MCF-7 breast cancer cells, while others have demonstrated significant viability reduction in HeLa cervical cancer cells at high concentrations.[1][6]

Cell LineCompoundConcentration (µg/mL)Effect on Cell ViabilityReference
MCF-7Cyanopeptolin 962 & 985up to 500No cytotoxic effects[1]
HeLaCyanopeptolin 97820062.5% reduction
HeLaCyanopeptolin 94920071.5% reduction
HeLaCyanopeptolin 91920097.6% reduction

Experimental Protocols

Serine Protease Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against serine proteases like elastase and chymotrypsin.

Materials:

  • This compound

  • Porcine pancreatic elastase or bovine α-chymotrypsin

  • Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (for elastase) or N-Benzoyl-L-tyrosine ethyl ester (BTEE) (for chymotrypsin)

  • Buffer: 0.2 M Tris-HCl, pH 8.0

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the this compound stock solution in the assay buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add the enzyme (e.g., 75 µg/mL elastase) to each well.

  • Add the diluted this compound or a standard inhibitor (e.g., elastatinal) to the respective wells. Include a control with buffer and enzyme only.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the substrate (e.g., 2 mM N-Succinyl-Ala-Ala-Ala-p-nitroanilide for elastase).

  • Immediately measure the absorbance at a specific wavelength (e.g., 405 nm for p-nitroanilide release) at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare this compound dilutions, enzyme, and substrate solutions Add Enzyme Add enzyme to 96-well plate Prepare Reagents->Add Enzyme Add Inhibitor Add this compound dilutions Add Enzyme->Add Inhibitor Pre-incubate Pre-incubate enzyme and inhibitor Add Inhibitor->Pre-incubate Add Substrate Initiate reaction with substrate Pre-incubate->Add Substrate Measure Absorbance Measure absorbance kinetically Add Substrate->Measure Absorbance Calculate Rates Calculate reaction rates Measure Absorbance->Calculate Rates Determine IC50 Plot inhibition curve and determine IC50 Calculate Rates->Determine IC50

Workflow for Serine Protease Inhibition Assay.
Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 7.5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.[1]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of DMSO as the highest this compound concentration).

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C in the dark.[1]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 20 minutes at room temperature in the dark.[1]

  • Measure the absorbance at 560 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the vehicle control.

G Seed Cells Seed cells in 96-well plate Incubate 24h Incubate for 24 hours Seed Cells->Incubate 24h Treat Cells Treat cells with this compound Incubate 24h->Treat Cells Incubate Treatment Incubate for desired period Treat Cells->Incubate Treatment Add MTT Add MTT solution Incubate Treatment->Add MTT Incubate MTT Incubate for 4 hours Add MTT->Incubate MTT Solubilize Formazan Add solubilization solution Incubate MTT->Solubilize Formazan Read Absorbance Measure absorbance at 560 nm Solubilize Formazan->Read Absorbance Analyze Data Calculate cell viability Read Absorbance->Analyze Data

Workflow for MTT Cell Viability Assay.

Potential Signaling Pathways

While the direct downstream signaling effects of this compound are not extensively characterized, its activity as a protease inhibitor suggests potential interference with cellular processes regulated by proteases, such as invasion and metastasis. Furthermore, based on the mechanisms of other cyanobacterial peptides like microcystins, which are known to inhibit protein phosphatases, it is plausible that related compounds could induce apoptosis through the mitochondrial pathway.[7] This involves the modulation of Bcl-2 family proteins and the subsequent activation of caspases. However, it is important to note that this compound itself was found to be inactive against protein phosphatase 1.[1]

G This compound This compound Extracellular Proteases Extracellular Proteases (e.g., Elastase) This compound->Extracellular Proteases Inhibition Inferred Pathway Inferred Pathway Cell Invasion & Metastasis Cell Invasion & Metastasis Extracellular Proteases->Cell Invasion & Metastasis Promotes Apoptosis Induction? Apoptosis Induction? Inferred Pathway->Apoptosis Induction? Potential Inferred Pathway (Requires further investigation)

Hypothesized Mechanism of Action.

Further research is required to elucidate the precise intracellular signaling pathways modulated by this compound. Investigating its effects on apoptosis markers (e.g., caspase activation, PARP cleavage) and key signaling nodes (e.g., MAPK, PI3K/Akt pathways) would provide a more comprehensive understanding of its cellular activities.

References

Nostopeptin B: A Potent Tool for Elucidating Protease Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nostopeptin B is a cyclic depsipeptide of cyanobacterial origin that has emerged as a valuable chemical probe for the study of serine proteases. Isolated from the freshwater cyanobacterium Nostoc minutum, this natural product exhibits potent and selective inhibitory activity against key proteases, making it an ideal tool for investigating their physiological and pathological roles.[1][2] This document provides detailed application notes, experimental protocols, and visualizations to facilitate the use of this compound in protease research and drug discovery endeavors.

This compound's primary targets are elastase and chymotrypsin (B1334515), two serine proteases implicated in a variety of cellular processes and disease states.[1][2] Its high affinity and selectivity allow for the precise dissection of pathways modulated by these enzymes, offering insights into their function in inflammation, signaling, and tissue remodeling.

Quantitative Data

The inhibitory activity of this compound against its target proteases has been quantified, providing a basis for its application in experimental systems. The following table summarizes the available data.

InhibitorTarget ProteaseIC50 (µg/mL)Molecular Weight ( g/mol )IC50 (µM)KiSource
This compoundElastase11.0927.11~11.86Not Reported[1]
This compoundChymotrypsin1.6927.11~1.73Not Reported[1]

Note: Molar IC50 values were calculated based on the reported µg/mL values and the molecular weight of this compound.

Mechanism of Action

This compound, like other cyanopeptolins, contains the unique amino acid 3-amino-6-hydroxy-2-piperidone (Ahp), which is crucial for its inhibitory activity.[1][3] It acts as a competitive inhibitor, binding to the active site of elastase and chymotrypsin to block substrate access and subsequent catalysis. The specificity of this compound is noteworthy, as it shows no significant inhibition of other serine proteases such as trypsin, thrombin, and plasmin, nor the cysteine protease papain.[1][4]

Applications in Protease Function Studies

The selective inhibitory profile of this compound makes it a powerful tool for:

  • Validating protease targets: By observing the phenotypic or signaling changes upon inhibition with this compound, researchers can confirm the involvement of elastase or chymotrypsin in a biological process.

  • Elucidating signaling pathways: this compound can be used to block specific nodes in signaling cascades, helping to map the functional relationships between proteases and other cellular components.

  • Investigating disease mechanisms: Given the role of elastase in inflammatory diseases and chymotrypsin in digestive and signaling processes, this compound can be employed to model and study the pathological consequences of their dysregulation.[5][6][7]

  • High-throughput screening assays: As a well-characterized inhibitor, this compound can serve as a positive control in screens for novel protease inhibitors.

Experimental Protocols

The following are detailed protocols for performing elastase and chymotrypsin inhibition assays, which can be adapted for use with this compound.

Protocol 1: Elastase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of this compound against porcine pancreatic elastase using a chromogenic substrate.

Materials:

  • Porcine Pancreatic Elastase (PPE)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S-2484) or other suitable elastase substrate

  • Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Elastase Stock Solution: Prepare a stock solution of PPE in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot and should be determined empirically to yield a linear rate of substrate hydrolysis over the measurement period.

    • Substrate Stock Solution: Dissolve S-2484 in DMSO to create a stock solution (e.g., 100 mM). Further dilute in assay buffer to the desired working concentration (e.g., 1 mM).

    • This compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM). Create a series of dilutions in the assay buffer to be tested.

  • Assay Protocol:

    • Add 50 µL of assay buffer to all wells of a 96-well plate.

    • Add 25 µL of the various this compound dilutions to the test wells. For control wells, add 25 µL of assay buffer (for uninhibited enzyme activity) or 25 µL of a known elastase inhibitor (positive control).

    • Add 25 µL of the elastase working solution to all wells except for the blank wells (add 25 µL of assay buffer to these).

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 100 µL of the pre-warmed substrate working solution to all wells.

    • Immediately measure the absorbance at 405 nm in a microplate reader at 37°C. Take kinetic readings every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Chymotrypsin Inhibition Assay

This protocol outlines a general method for assessing the inhibition of bovine pancreatic α-chymotrypsin by this compound using a chromogenic substrate.

Materials:

  • Bovine Pancreatic α-Chymotrypsin

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-7388) or other suitable chymotrypsin substrate

  • Tris-HCl buffer (e.g., 0.1 M, containing 10 mM CaCl2, pH 7.8)

  • This compound

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 0.1 M Tris-HCl, 10 mM CaCl2, pH 7.8.

    • Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in the assay buffer. The final concentration should be optimized for a linear reaction rate.

    • Substrate Stock Solution: Dissolve S-7388 in DMSO to create a stock solution (e.g., 50 mM). Dilute further in the assay buffer to the desired working concentration (e.g., 0.5 mM).

    • This compound Stock Solution: Prepare as described in the elastase inhibition protocol.

  • Assay Protocol:

    • Add 160 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of the various this compound dilutions to the appropriate wells. Add 10 µL of assay buffer for the uninhibited control.

    • Add 10 µL of the chymotrypsin working solution to all wells except the blank.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Start the reaction by adding 20 µL of the substrate working solution to all wells.

    • Monitor the increase in absorbance at 405 nm at 25°C in a microplate reader, taking readings every minute for 10-20 minutes.

  • Data Analysis:

    • Follow the same data analysis procedure as described in the elastase inhibition assay to determine the IC50 value of this compound for chymotrypsin.

Visualizations

Signaling Pathways

Neutrophil Elastase-Mediated Inflammatory Signaling

Neutrophil elastase, a key target of this compound, plays a significant role in inflammatory processes. It can cleave and activate Protease-Activated Receptor 2 (PAR2), initiating downstream signaling cascades that contribute to inflammation and pain.[8][9][10]

Elastase_Signaling NE Neutrophil Elastase PAR2 PAR2 NE->PAR2 Cleavage & Activation G_protein G-protein Coupling PAR2->G_protein MAPK MAPK Pathway (ERK1/2) PAR2->MAPK Biased agonism AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Pain Pain Signaling PKA->Pain Inflammation Inflammation (Cytokine Release) MAPK->Inflammation NostopeptinB This compound NostopeptinB->NE Inhibits

Neutrophil Elastase signaling via PAR2.

Chymotrypsin-Mediated PAR Signaling

Chymotrypsin, the other primary target of this compound, can also modulate cellular signaling through its interaction with Protease-Activated Receptors, particularly PAR1 and PAR2. This can lead to various cellular responses, including the activation of calcium and MAPK signaling pathways.[9][10][11]

Chymotrypsin_Signaling Chymotrypsin Chymotrypsin PAR2 PAR2 Chymotrypsin->PAR2 Cleavage & Activation Gq Gq PAR2->Gq ERK ERK1/2 Activation PAR2->ERK PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release NostopeptinB This compound NostopeptinB->Chymotrypsin Inhibits

Chymotrypsin signaling through PAR2.
Experimental Workflows

Workflow for Characterizing Protease Function Using this compound

This workflow outlines the steps to investigate the function of a target protease (elastase or chymotrypsin) in a specific biological context using this compound.

Protease_Function_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Interpretation a1 Hypothesize Protease Involvement in a Biological Process a2 Perform In Vitro Protease Inhibition Assay (IC50 Determination) a1->a2 a3 Confirm Specificity Against a Panel of Proteases a2->a3 b1 Treat Cells with this compound a3->b1 b2 Measure Downstream Effects (e.g., Signaling, Gene Expression) b1->b2 b3 Assess Phenotypic Changes (e.g., Migration, Proliferation) b1->b3 c1 Correlate Inhibition of Protease Activity with Cellular Effects b2->c1 b3->c1 c2 Elucidate the Role of the Protease in the Studied Process c1->c2

Workflow for studying protease function.

Logical Workflow for Screening and Characterizing Novel Protease Inhibitors

This diagram illustrates a typical workflow in a drug discovery context, where a compound like this compound could be used as a reference.

Inhibitor_Screening_Workflow A High-Throughput Screening (HTS) of Compound Library B Hit Identification and Confirmation A->B C Dose-Response Analysis (IC50 Determination) B->C D Selectivity Profiling (Against other proteases) C->D E Mechanism of Action Studies (e.g., Kinetics, Binding Mode) D->E F Lead Optimization E->F G In Vivo Efficacy and Toxicity Studies F->G Ref Reference Inhibitor (e.g., this compound) Ref->C Ref->D

Workflow for novel protease inhibitor discovery.

References

Synthesis of Nostopeptin B Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of Nostopeptin B derivatives as potent inhibitors of serine proteases, particularly elastase and chymotrypsin. Nostopeptins are cyclic depsipeptides originally isolated from the cyanobacterium Nostoc minutum and have garnered significant interest due to their potential therapeutic applications in inflammatory diseases.

Introduction to this compound and its Derivatives

This compound is a cyclic depsipeptide characterized by the presence of the unique non-proteinogenic amino acid, 3-amino-6-hydroxy-2-piperidone (Ahp).[1][2] Its structure also includes a side chain attached to a six-amino-acid ring.[3] this compound and its analogues are potent inhibitors of serine proteases like elastase and chymotrypsin.[4][5] The dysregulation of these proteases is implicated in a variety of pathological conditions, including chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and other inflammatory disorders, making their inhibitors promising candidates for drug development.[4][6]

The synthesis of this compound derivatives allows for the exploration of structure-activity relationships (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties. Key modifications often focus on the amino acid residues within the cyclic core and the composition of the side chain.

Quantitative Data Summary

The following tables summarize the inhibitory activities of this compound, its naturally occurring analogue Nostopeptin A, and other related cyanopeptolins against elastase and chymotrypsin. This data is crucial for understanding the structure-activity relationships and for guiding the design of novel derivatives.

Table 1: Inhibitory Activity of Nostopeptins and Related Compounds against Porcine Pancreatic Elastase (PPE)

CompoundStructure/Key FeaturesIC₅₀ (µM) against PPEReference
Nostopeptin AButyryl side chain1.3[4]
This compoundAcetyl side chain1.2[4]
Symplostatin 5N-Me-Phe analogue0.195[4][6]
Symplostatin 6N-Me-Phe analogue0.121[4][6]
Symplostatin 7N-Me-Phe analogue0.138[4][6]
Symplostatin 8N-Me-Tyr analogue0.043[4][6]
Symplostatin 9N-Me-Tyr analogue0.037[4][6]
Symplostatin 10N-Me-Tyr analogue0.044[4][6]
Micropeptin HH978Contains Ahp17.6[6]
Micropeptin HH992Contains Ahp16.9[6]

Table 2: Inhibitory Activity of Nostopeptins and Related Compounds against Chymotrypsin

CompoundStructure/Key FeaturesIC₅₀ (µM) against ChymotrypsinReference
Nostopeptin AButyryl side chain1.4[1]
This compoundAcetyl side chain1.6[1]
Cyanopeptolin with Tyr²Tyr residue adjacent to Ahp0.26[1]
Cyanopeptolin with Arg² and N-MeTyr⁵Arg adjacent to Ahp, N-MeTyr at pos. 53.1 - 3.8[1]

Experimental Protocols

Solid-Phase Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS). A key challenge is the incorporation of the 3-amino-6-hydroxy-2-piperidone (Ahp) moiety. A common strategy involves the late-stage formation of the Ahp ring from a protected homoserine precursor.

Protocol 3.1.1: Preparation of the Protected Ahp Precursor (Fmoc-L-2-amino-5-(tert-butoxycarbonylamino)oxy-pentanoic acid)

This protocol describes a conceptual pathway for the synthesis of a suitable protected precursor for the late-stage formation of the Ahp unit.

  • Starting Material: Commercially available Fmoc-L-Asp(OtBu)-OH.

  • Reduction of Side Chain Carboxylate: Reduce the side-chain carboxylic acid of Fmoc-L-Asp(OtBu)-OH to the corresponding alcohol, Fmoc-L-2-amino-4-hydroxy-4-(tert-butoxycarbonyl)butanoic acid, using a mild reducing agent like borane-dimethyl sulfide (B99878) complex.

  • Hydroxylamine (B1172632) Installation: Convert the primary alcohol to a leaving group (e.g., mesylate or tosylate) and subsequently displace it with N-(tert-butoxycarbonyl)hydroxylamine to yield the protected hydroxylamine precursor.

  • Purification: Purify the final product by column chromatography.

Protocol 3.1.2: Solid-Phase Peptide Synthesis (SPPS) of the Linear Depsipeptide

This protocol outlines the assembly of the linear peptide on a solid support.

  • Resin Selection: Use a 2-chlorotrityl chloride resin to allow for mild cleavage conditions that preserve the side-chain protecting groups.

  • First Amino Acid Attachment: Attach the C-terminal amino acid (e.g., Fmoc-Ile-OH) to the resin.

  • Peptide Chain Elongation: Perform sequential Fmoc deprotection (20% piperidine (B6355638) in DMF) and amino acid couplings (using HATU or HBTU as coupling reagents) to assemble the linear peptide sequence.

  • Incorporation of the Ahp Precursor: Couple the prepared protected Ahp precursor as the final amino acid in the chain.

  • Ester Bond Formation: For the depsipeptide linkage, the side chain hydroxyl group of an amino acid (e.g., Hmp) is esterified with the C-terminus of the subsequent amino acid on the resin. This can be achieved using carbodiimide (B86325) activation (e.g., DIC/DMAP).

Protocol 3.1.3: Macrolactamization and Ahp Ring Formation

  • Cleavage from Resin: Cleave the protected linear peptide from the resin using a mild acidic cocktail (e.g., HFIP in DCM).

  • Macrolactamization: Perform the head-to-tail cyclization in solution under high dilution conditions using a suitable coupling reagent such as DPPA or HATU.

  • Deprotection of the Ahp Precursor: Remove the Boc protecting group from the hydroxylamine moiety using TFA.

  • Oxidative Cyclization to form Ahp: Induce the formation of the hemiaminal Ahp ring through a mild oxidation of the deprotected precursor. This can be achieved using reagents like Dess-Martin periodinane or by air oxidation under specific conditions.

  • Final Deprotection and Purification: Remove all remaining side-chain protecting groups using a strong acidic cocktail (e.g., TFA/TIS/H₂O). Purify the final cyclic depsipeptide by reverse-phase HPLC.

Enzyme Inhibition Assays

Protocol 3.2.1: Elastase Inhibition Assay

  • Reagents:

    • Porcine Pancreatic Elastase (PPE) solution in 0.2 M Tris-HCl buffer (pH 8.0).

    • Substrate solution: N-Succinyl-Ala-Ala-Ala-p-nitroanilide in Tris-HCl buffer.

    • This compound derivative solutions of varying concentrations.

  • Procedure:

    • Pre-incubate the enzyme with the inhibitor solution for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the increase in absorbance at 405 nm over time using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Protocol 3.2.2: Chymotrypsin Inhibition Assay

  • Reagents:

    • Bovine Pancreatic α-Chymotrypsin solution in 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂ (pH 7.5).

    • Substrate solution: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in the same buffer.

    • This compound derivative solutions of varying concentrations.

  • Procedure:

    • Follow the same pre-incubation and reaction initiation steps as the elastase assay.

    • Monitor the increase in absorbance at 405 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualizations

Signaling Pathway of Neutrophil Elastase in Inflammation

Neutrophil elastase, upon its release at sites of inflammation, can trigger signaling cascades that lead to the expression of pro-inflammatory mediators. The diagram below illustrates a key pathway initiated by neutrophil elastase, leading to the transcription of the MUC1 gene, which is involved in the inflammatory response.

G NE Neutrophil Elastase PKC Protein Kinase Cδ (PKCδ) NE->PKC activates Duox1 Dual Oxidase 1 (Duox1) PKC->Duox1 activates ROS Reactive Oxygen Species (ROS) Duox1->ROS produces TACE TNF-α Converting Enzyme (TACE) ROS->TACE activates TNF TNF-α TACE->TNF cleaves pro-TNF-α to proTNF pro-TNF-α proTNF->TACE TNFR1 TNF Receptor 1 (TNFR1) TNF->TNFR1 binds to ERK ERK1/2 TNFR1->ERK activates Sp1 Sp1 ERK->Sp1 phosphorylates MUC1 MUC1 Gene Transcription Sp1->MUC1 promotes NostopeptinB This compound Derivative NostopeptinB->NE inhibits

Caption: Neutrophil Elastase Signaling Pathway Leading to MUC1 Transcription.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the general workflow for the synthesis of this compound derivatives and their subsequent biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Cyclization Macrolactamization Cleavage->Cyclization Ahp_Formation Ahp Ring Formation Cyclization->Ahp_Formation Purification HPLC Purification Ahp_Formation->Purification InhibitionAssay Enzyme Inhibition Assays (Elastase, Chymotrypsin) Purification->InhibitionAssay Pure Derivatives SAR Structure-Activity Relationship (SAR) Analysis InhibitionAssay->SAR

Caption: Workflow for Synthesis and Evaluation of this compound Derivatives.

Logical Relationship of Serine Protease Inhibition

This diagram illustrates the mechanism of action of this compound derivatives as competitive inhibitors of serine proteases like elastase.

G cluster_enzyme Serine Protease (e.g., Elastase) ActiveSite Active Site (Catalytic Triad) Products Cleavage Products ActiveSite->Products Catalyzes cleavage NoReaction No Reaction ActiveSite->NoReaction Inhibited Substrate Natural Substrate (e.g., Elastin) Substrate->ActiveSite Binds to Inhibitor This compound Derivative Inhibitor->ActiveSite Competitively binds to

References

Application Notes and Protocols for the Analysis of Nostopeptin B

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nostopeptin B is a cyclic depsipeptide isolated from the freshwater cyanobacterium Nostoc minutum.[1][2] As a potent inhibitor of elastase and chymotrypsin, it holds potential for therapeutic applications in inflammatory diseases.[1] This document provides detailed protocols for the structural analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development.

Introduction

Cyanobacteria are a prolific source of bioactive secondary metabolites, including a variety of enzyme inhibitors.[1][2] this compound, discovered in Nostoc minutum, is a member of the cyanopeptolin class of peptides, characterized by the presence of a 3-amino-6-hydroxy-2-piperidone (Ahp) residue.[1][3] Its ability to potently inhibit serine proteases like elastase makes it a compound of significant interest for pharmaceutical research. The structural elucidation of such complex natural products relies heavily on a combination of advanced spectrometric and spectroscopic techniques. This application note outlines the key methodologies for the definitive analysis of this compound.

Mass Spectrometry Analysis

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) is a crucial first step in the analysis, providing an accurate mass measurement for molecular formula determination.

Experimental Protocol: HR-FABMS
  • Sample Preparation: Dissolve a purified sample of this compound in a suitable solvent, such as methanol.

  • Matrix Selection: Use glycerol (B35011) as the matrix for FABMS analysis.[2]

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a JEOL SX102.[2]

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range to identify the molecular ion peak.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use it to calculate the elemental composition and molecular formula.

Quantitative Data: Molecular Formula Determination

The molecular formula of this compound was established by HR-FABMS.[1][2]

ParameterObserved ValueCalculated Value
Ion [M+H]⁺-
m/z 927.5252927.5191
Molecular Formula C₄₆H₇₁N₈O₁₂C₄₆H₇₁N₈O₁₂

NMR Spectroscopy Analysis

2D NMR spectroscopy is essential for elucidating the planar structure and amino acid sequence of this compound. The structure was determined through a series of experiments including HMBC and NOESY.[1]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve a sufficient amount of purified this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker AM600 (operating at 600 MHz for ¹H and 150 MHz for ¹³C) or a JEOL JNM-A500 (operating at 500 MHz for ¹H and 125 MHz for ¹³C).[2]

  • Referencing: Reference ¹H and ¹³C chemical shifts to the residual solvent peaks of DMSO-d₆ (δH 2.49 and δC 39.5).[2]

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C spectra to observe all proton and carbon signals.

  • 2D Spectra Acquisition: Perform a suite of 2D NMR experiments to establish connectivity:

    • COSY/TOCSY: To identify individual amino acid spin systems.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is critical for sequencing the peptide and identifying connections between residues.[1]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, confirming the sequence and providing conformational information.[1]

  • Data Analysis: Process and analyze all spectra using appropriate software (e.g., TopSpin, SPARKY) to assign all proton and carbon signals and piece together the molecular structure.[3]

Quantitative Data: ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the NMR data for this compound recorded in DMSO-d₆.

ResiduePositionδC (ppm)δH (ppm) (J in Hz)
Ac CH₃22.51.77 (s)
CO169.1
Gln 253.64.22 (m)
327.61.90 (m), 1.76 (m)
431.32.08 (t, 7.5)
1172.5
5174.4
Hmp 257.54.29 (d, 5.0)
374.25.15 (m)
435.62.09 (m)
541.21.57 (m), 1.15 (m)
CH₃15.60.81 (d, 7.0)
1170.1
Leu 251.14.21 (m)
340.31.57 (m), 1.48 (m)
424.21.57 (m)
523.00.83 (d, 6.5)
621.60.80 (d, 6.5)
1172.5
Ahp 2173.0
352.83.99 (m)
428.51.83 (m), 1.63 (m)
521.51.73 (m), 1.34 (m)
677.95.37 (m)
Ile (I) 257.44.19 (t, 8.9)
336.31.80 (m)
424.61.40 (m), 1.06 (m)
515.40.80 (d, 6.8)
610.90.78 (t, 7.4)
1171.1
N-MeTyr 261.14.80 (dd, 10.0, 5.0)
333.73.10 (dd, 14.0, 5.0), 2.89 (dd, 14.0, 10.0)
1171.2
1'128.0
2', 6'130.26.99 (d, 8.5)
3', 5'114.86.64 (d, 8.5)
4'155.8
N-CH₃30.12.65 (s)
Ile (II) 257.13.95 (t, 8.5)
336.51.77 (m)
424.61.37 (m), 1.05 (m)
515.40.82 (d, 6.8)
610.90.76 (t, 7.4)
1171.5

Data sourced from Okino et al., J. Nat. Prod. 1997, 60, 158-161.[1]

Visualized Workflows and Pathways

Structure Elucidation Workflow

The logical workflow for determining the structure of this compound combines data from multiple analytical techniques.

G cluster_extraction Isolation cluster_analysis Structural Analysis nostoc Nostoc minutum (Cyanobacterium) extraction Methanol Extraction & Partitioning nostoc->extraction hplc Reversed-Phase HPLC Purification extraction->hplc ms HR-FABMS hplc->ms nmr 2D NMR Spectroscopy (HMBC, NOESY) formula Molecular Formula C46H70N8O12 ms->formula fragments Identify Amino Acid Residues & Fragments nmr->fragments sequence Assemble Sequence via HMBC/NOESY formula->sequence fragments->sequence structure This compound Final Structure sequence->structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Mechanism of Action: Enzyme Inhibition

This compound functions by inhibiting serine proteases. This interaction prevents the substrate from binding to the enzyme's active site.

G cluster_pathway Elastase Activity & Inhibition enzyme Elastase (Serine Protease) product Degraded Peptides enzyme->product Catalyzes cleavage complex Elastase-Nostopeptin B Inactive Complex substrate Elastin (Substrate) substrate->enzyme Binds to active site inhibitor This compound inhibitor->enzyme Binds & blocks active site

Caption: Inhibition of elastase by this compound.

Summary

The combination of high-resolution mass spectrometry and multidimensional NMR spectroscopy provides a powerful and definitive approach for the structural characterization of complex natural products like this compound. The protocols and data presented here serve as a comprehensive guide for researchers working on the discovery and development of novel peptide-based drug candidates from natural sources.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nostopeptin B Production from Cyanobacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield of Nostopeptin B from your cyanobacterial cultures.

Frequently Asked Questions (FAQs)

Q1: Which cyanobacterial strains are known to produce this compound?

A1: Nostopeptin A and B were first isolated from Nostoc minutum (NIES-26). Other species within the Nostoc genus are also prolific producers of a wide array of bioactive peptides, including other cyanopeptolins structurally related to this compound. It is advisable to screen different Nostoc strains to find a high-yielding producer.

Q2: What is the general biosynthetic pathway for this compound?

A2: this compound is a non-ribosomal peptide (NRP). These peptides are synthesized by large multienzyme complexes called Non-Ribosomal Peptide Synthetases (NRPS). The biosynthesis is not directed by mRNA templates but by the modular architecture of the NRPS enzymes. Each module is responsible for the activation and incorporation of a specific amino acid into the growing peptide chain. The gene cluster responsible for nostopeptolide biosynthesis in Nostoc sp. GSV224 has been characterized and shows a co-linear arrangement with the peptide structure, a common feature in NRPS systems.[1][2]

Q3: What are the key culture parameters that influence this compound yield?

A3: The production of this compound, like many other cyanobacterial secondary metabolites, is often not directly correlated with maximal biomass growth. Key parameters to optimize include:

  • Nutrient Availability: Especially nitrogen and phosphorus.

  • Light Conditions: Including intensity, quality (wavelength), and photoperiod.

  • Temperature: Affects both growth and metabolic activity.

  • Culture Density: High-density cultures can sometimes trigger secondary metabolite production.

Troubleshooting Guides

Issue 1: Low or No Detectable Yield of this compound

Possible Cause 1: Suboptimal Growth Medium

  • Suggestion: Start with a standard cyanobacterial medium such as BG-11 or its modified versions (mBG11).[3] While rich media support good biomass growth, nutrient limitation can sometimes trigger secondary metabolite production.

  • Troubleshooting Step: Experiment with nutrient-limited media, particularly phosphorus and nitrogen, during the stationary phase of growth. Studies on other cyanopeptolins have shown that phosphorus limitation can significantly increase the cellular content of these protease inhibitors.[4][5]

Possible Cause 2: Inappropriate Light and Temperature Conditions

  • Suggestion: Nostoc species are generally cultured at temperatures between 20-25°C with a light intensity of 10–30 µE/m²/s under a 16:8 hour light:dark cycle.[6]

  • Troubleshooting Step: Systematically vary light intensity and photoperiod. For some Nostoc secondary metabolites, continuous light and specific wavelengths (e.g., orange-red light) have been shown to increase yield more than standard white light.[7] However, be aware that high light intensity can also be inhibitory.

Issue 2: Inconsistent this compound Yield Between Batches

Possible Cause 1: Inoculum Variability

  • Suggestion: The age and physiological state of the inoculum can significantly impact the production phase.

  • Troubleshooting Step: Standardize your inoculation procedure. Always use an inoculum from a culture in the late-logarithmic growth phase and maintain a consistent inoculum size (e.g., 1 g/L initial biomass concentration).[3]

Possible Cause 2: Fluctuations in Culture Conditions

  • Suggestion: Minor variations in temperature, light, and nutrient levels can lead to different metabolic responses.

  • Troubleshooting Step: Utilize a well-controlled cultivation system, such as a photobioreactor, where parameters can be precisely monitored and maintained. For flask cultures, ensure consistent placement in the incubator and uniform light distribution.

Data Presentation: Impact of Nutrients on Cyanopeptolin Production

The following table summarizes data from a study on Microcystis aeruginosa, which produces nostopeptin 920, a related cyanopeptolin. This data suggests that nutrient limitation, particularly of phosphorus, can be a key strategy to enhance the production of these compounds.

Nutrient Condition Growth Phase Relative Nostopeptin 920 Content (per unit biomass)
Low Phosphorus (<15 µM)Mid-exponential+++ (Highest)
Medium Phosphorus (15–30 µM)Mid-exponential++
High Phosphorus (>30 µM)Mid-exponential+
Low Phosphorus (<15 µM)Late growth++
High Phosphorus (>30 µM)Late growth+

(Data adapted from studies on Microcystis aeruginosa producing nostopeptin 920.[4][5] ‘+’ indicates relative content.)

Experimental Protocols

Protocol 1: Two-Stage Cultivation for Enhanced this compound Production

This protocol is designed to first generate biomass and then induce secondary metabolite production through nutrient stress.

Stage 1: Biomass Production (Growth Phase)

  • Medium Preparation: Prepare modified BG-11 medium (mBG11).

  • Inoculation: Inoculate the mBG11 medium with a logarithmic phase culture of your Nostoc strain to an initial biomass concentration of 1.0 g/L.

  • Cultivation: Incubate at 22 ± 1°C under continuous white LED light (10–30 µE/m²/s).[6]

  • Monitoring: Monitor growth by measuring optical density at 750 nm or by dry weight determination.

  • Harvesting: When the culture reaches the late logarithmic/early stationary phase (typically 15-20 days), harvest the biomass by centrifugation (e.g., 5000 x g for 10 minutes).

Stage 2: this compound Induction (Production Phase)

  • Resuspension: Wash the harvested biomass with sterile, phosphorus-free BG-11 medium.

  • Induction Medium: Resuspend the washed biomass in phosphorus-free BG-11 medium to the same cell density as at the end of Stage 1.

  • Incubation: Incubate under the same temperature and light conditions for another 5-7 days. This period of phosphorus starvation is expected to trigger an increase in this compound production.

  • Final Harvest: Harvest the biomass by centrifugation and proceed to extraction.

Protocol 2: Extraction and Quantification of this compound
  • Lyophilization: Freeze-dry the harvested cyanobacterial biomass.

  • Extraction: Extract the lyophilized biomass (e.g., 100 g) with 75% methanol (B129727) in water (5 x 1000 mL).[8] Use vortexing and bath sonication to ensure efficient extraction.

  • Centrifugation: Centrifuge the extract (10,000 x g for 15 minutes) to pellet cell debris.[8]

  • Solid-Phase Extraction (Optional): For sample clean-up and concentration, the supernatant can be passed through a C18 solid-phase extraction (SPE) cartridge. Elute with a stepwise gradient of methanol or acetonitrile (B52724).

  • Quantification: Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS/MS).

    • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 × 150 mm, 5 µm) is suitable.[9]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Detection: Use tandem mass spectrometry (MS/MS) in positive ion mode, monitoring for the specific parent and fragment ions of this compound. Quantification is achieved by comparing the peak area to a standard curve of a purified this compound reference.

Visualizations

Nostopeptin_Biosynthesis_Pathway A: Adenylation, T: Thiolation, C: Condensation KS: Ketosynthase, AT: Acyltransferase, KR: Ketoreductase, ACP: Acyl Carrier Protein cluster_precursors Precursor Supply cluster_nrps_pks NRPS-PKS Assembly Line Amino_Acids Amino Acids (Gln, Leu, Ile, MeTyr, etc.) Module_1 Module 1 (NRPS) A T C Amino_Acids->Module_1:f1 Fatty_Acid Fatty Acid Precursor (e.g., Butyryl-CoA) Loading Loading Module Acyl-CoA Ligase Fatty_Acid->Loading:f1 Acetate Acetate Unit (Malonyl-CoA) Module_3 Module 3 (PKS) KS AT KR? ACP Acetate->Module_3:f2 Loading->Module_1 Module_2 Module 2 (NRPS) A T C Module_1->Module_2 Module_2->Module_3 Module_N Subsequent Modules... A/KS T/AT C/KR Module_3->Module_N TE_domain Thioesterase (TE) Release & Cyclization Module_N->TE_domain Nostopeptin_B Nostopeptin_B TE_domain->Nostopeptin_B Release

Caption: Generalized NRPS-PKS pathway for this compound biosynthesis.

Experimental_Workflow cluster_growth Stage 1: Biomass Growth cluster_induction Stage 2: Induction cluster_analysis Stage 3: Analysis A Inoculate Nostoc sp. in complete mBG-11 medium B Incubate (22°C, continuous light) for 15-20 days A->B C Harvest biomass via centrifugation B->C D Resuspend biomass in Phosphorus-free mBG-11 C->D Nutrient Stress E Incubate under same conditions for 5-7 days D->E F Final harvest of induced biomass E->F G Lyophilize biomass F->G Extraction Prep H Extract with 75% Methanol G->H I Analyze by LC-MS/MS H->I J Quantify this compound I->J

Caption: Two-stage cultivation workflow for enhancing this compound yield.

Troubleshooting_Logic Start Low this compound Yield Q_Growth Is biomass growth also low? Start->Q_Growth A_OptimizeGrowth Optimize basic growth conditions: - Check medium (BG-11) - Inoculum health - Temp (20-25°C) Q_Growth->A_OptimizeGrowth Yes Q_Induction Biomass is good, but yield is low. Consider induction strategies. Q_Growth->Q_Induction No A_OptimizeGrowth->Q_Induction A_NutrientStress Implement nutrient limitation: - Phosphorus starvation - Nitrogen limitation Q_Induction->A_NutrientStress A_LightStress Modify light conditions: - Test different intensities - Vary photoperiod (e.g., 24:0) - Test specific wavelengths Q_Induction->A_LightStress A_HarvestTime Harvest at late stationary phase Q_Induction->A_HarvestTime End Re-evaluate Yield A_NutrientStress->End A_LightStress->End A_HarvestTime->End

Caption: Troubleshooting logic for low this compound production.

References

Technical Support Center: Nostopeptin B Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Nostopeptin B, a cyclic depsipeptide from the cyanobacterium Nostoc minutum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a non-ribosomally produced cyclic depsipeptide belonging to the cyanopeptolin class.[1][2] Its structure includes the non-proteinogenic amino acid 3-amino-6-hydroxy-2-piperidone (Ahp).[1][3] Purification is challenging due to its presence in a complex mixture of structurally similar secondary metabolites produced by Nostoc minutum, including other cyanopeptolins, microviridins, lipopeptides, and pigments.[4][5] These related compounds often have similar physicochemical properties, leading to co-elution during chromatographic separation.

Q2: What are the primary methods for purifying this compound?

The most effective and widely used method for the final purification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][6] A typical workflow involves initial extraction from lyophilized cyanobacterial biomass, followed by preliminary fractionation using techniques like solid-phase extraction (SPE) or liquid-liquid partitioning to remove highly polar or non-polar contaminants before the final, high-resolution RP-HPLC step.[4][7]

Q3: What are the most likely impurities I will encounter?

Extracts from Nostoc minutum are rich in various bioactive compounds. The most common impurities co-eluting with this compound are likely to be:

  • Other Cyanopeptolin Variants: Nostoc strains can produce dozens of related peptide variants.[3][8]

  • Microviridins: Another class of cyclic peptides known to be produced by Nostoc minutum.[4]

  • Anabaenopeptins: A different class of cyclic peptides commonly found in Nostoc species.[3]

  • Polar Lipids: Glycolipids and phospholipids (B1166683) can act as surfactants, potentially disrupting chromatographic separation by causing emulsion formation.[1]

  • Pigments: Chlorophylls and carotenoids are abundant in cyanobacterial extracts and must be removed.[9]

Q4: What are the stability and storage recommendations for this compound?

Cyanopeptolins can be sensitive to certain conditions. It is recommended to avoid:

  • Strongly Acidic Conditions: A related cyanopeptolin showed significant degradation at pH 3.[6] Using mobile phase additives like 0.1% formic acid is common, but prolonged exposure to stronger acids should be avoided.

  • High Temperatures: Boiling a cyanopeptolin solution at pH 9 resulted in a 47% decrease in concentration.[6] For long-term storage, it is advisable to keep purified this compound as a lyophilized powder or in a frozen solution (e.g., in methanol (B129727) or DMSO) at -20°C or below to prevent potential modifications.[10]

Troubleshooting Guide

ProblemSymptom(s)Possible Cause(s)Suggested Solution(s)
Poor Resolution / Co-elution This compound peak is broad or overlaps significantly with impurity peaks on HPLC chromatogram.1. Co-eluting Peptides: Structurally similar cyanopeptolins or other peptides are present.[8]2. Inappropriate Gradient: The HPLC solvent gradient is too steep, not allowing for separation.3. Wrong Column Chemistry: The stationary phase (e.g., C18) is not providing sufficient selectivity.1. Optimize Gradient: Decrease the gradient slope (e.g., from a 5-50% B in 20 min to 20-40% B in 40 min).2. Try a Different Stationary Phase: Test a phenyl-hexyl or biphenyl (B1667301) column, which can offer different selectivity for aromatic-rich peptides.[11]3. Adjust Mobile Phase pH: Slightly altering the pH with additives (formic acid, acetic acid) can change the ionization state of impurities and improve separation.
High Backpressure The HPLC system pressure exceeds normal operating limits during the run.1. Column Clogging: Particulate matter from the crude or semi-purified extract has clogged the column frit.2. Sample Precipitation: The sample has precipitated on the column head due to poor solubility in the initial mobile phase.3. System Blockage: Blockage in tubing, injector, or guard column.[12]1. Filter Sample: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection.[13]2. Use a Guard Column: A guard column will protect the analytical column from contaminants and is cheaper to replace.[14]3. Match Sample Solvent: Dissolve the sample in a solvent that is weaker than or equal to the initial mobile phase (e.g., 10% Acetonitrile (B52724)/Water).[15]4. Systematic Flush: Flush the column in the reverse direction (if permitted by the manufacturer) and clean the system components individually.[12]
Low Yield / Recovery The final amount of purified this compound is significantly lower than expected.1. Degradation: The peptide is degrading due to pH or temperature instability during processing.[6]2. Irreversible Adsorption: The peptide is sticking to the column stationary phase or system components.3. Inefficient Extraction/SPE: The initial extraction or solid-phase extraction steps are not capturing the target compound effectively.1. Maintain Cold Chain: Keep samples on ice or at 4°C whenever possible during purification.2. Check pH: Ensure all buffers and solvents are within a stable pH range (ideally near neutral).3. Optimize SPE: Ensure the C18 cartridge is properly conditioned and that the elution solvent is strong enough (e.g., high percentage of organic solvent) to recover the peptide.4. Column Priming: Before a preparative run, inject a small amount of a standard or a similar sample to passivate any active sites on the column.
Emulsion Formation in Chromatography During initial large-scale chromatography (e.g., flash), the hydrodynamic equilibrium is disrupted, leading to poor separation.1. High Concentration of Polar Lipids: Cyanobacterial extracts are rich in polar lipids which act as biosurfactants.[1]1. Pre-purification Cleanup: Perform an acetone (B3395972) precipitation step. Dissolve the crude extract in methanol and add cold acetone to precipitate the polar lipids, then centrifuge and collect the supernatant containing this compound.[1]

Quantitative Data Summary

The following table presents illustrative data on the purification of cyanopeptolins from cyanobacterial biomass. Yields can vary significantly based on the producing strain, culture conditions, and purification scale.

Purification StepStarting MaterialTypical PurityTypical Yield/RecoveryReference
Crude Methanolic Extract 10-100 g (dry weight)< 1%100% (by definition)[7][10]
Solid-Phase Extraction (SPE) Crude Extract5-15%70-90%[7]
Preparative RP-HPLC SPE Eluate> 95%0.01 - 0.07% (overall yield from dry biomass)[10]

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is adapted from methods used for cyanopeptolin purification.[7][8]

  • Biomass Harvesting: Harvest cyanobacterial cells (Nostoc minutum) by centrifugation and lyophilize to obtain a dry powder.

  • Extraction:

    • Extract the freeze-dried biomass (e.g., 30-40 g) twice with 1 L of 75% methanol in water.

    • For each extraction, vortex vigorously for 30 minutes.

    • Centrifuge the mixture at 4,000 x g for 15 minutes and pool the supernatants.

  • Solvent Removal & Dilution:

    • Reduce the volume of the pooled methanolic extract using a rotary evaporator until most of the methanol is removed.

    • Dilute the remaining aqueous extract with Milli-Q water to a final methanol concentration of <10%.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge (e.g., 120 g) with 100% methanol followed by Milli-Q water.

    • Load the diluted extract onto the conditioned cartridge.

    • Wash the cartridge with 3 column volumes of 10% methanol in water to remove highly polar impurities.

    • Elute the peptide fraction with a step gradient of increasing methanol concentration (e.g., 40%, 70%, 100% methanol in water).

    • Collect fractions and analyze by analytical HPLC-MS to identify those containing this compound (expected [M+H]⁺ ≈ 927.5).

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is based on established methods for purifying cyanopeptolins.[7]

  • Fraction Pooling: Pool the fractions from the SPE step that contain this compound and evaporate the solvent.

  • Sample Preparation: Re-dissolve the dried residue in a small volume of the initial mobile phase (e.g., 15-20% acetonitrile in water with 0.1% formic acid).

  • Chromatographic Conditions:

    • Column: C18 preparative column (e.g., Waters XBridge Prep C18, 5 µm, 19 x 250 mm).

    • Mobile Phase A: Milli-Q water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 15-20 mL/min.

    • Gradient: A shallow linear gradient, for example, 15% to 80% B over 30 minutes. This should be optimized based on analytical runs.

    • Detection: Monitor absorbance at 210 nm and 280 nm (due to the tyrosine residue).

  • Fraction Collection: Collect fractions based on the elution of the target peak.

  • Purity Analysis & Final Steps:

    • Analyze the collected fractions using analytical HPLC-MS to confirm the purity and identity of this compound.

    • Pool the pure fractions, evaporate the acetonitrile, and lyophilize the remaining aqueous solution to obtain the purified peptide as a powder.

Visualizations

G cluster_extraction Extraction & Pre-purification cluster_hplc High-Resolution Purification Nostoc Lyophilized Nostoc minutum Biomass Extract Extract with 75% Methanol Nostoc->Extract Vortex & Centrifuge SPE Solid-Phase Extraction (C18) Extract->SPE Dilute & Load PrepHPLC Preparative RP-HPLC (C18) SPE->PrepHPLC Elute & Evaporate Analysis Purity Check (Analytical HPLC-MS) PrepHPLC->Analysis Collect Fractions Lyophilize Lyophilization Analysis->Lyophilize Pool Pure Fractions Final Pure this compound Lyophilize->Final

Caption: General workflow for the purification of this compound.

G Start HPLC Peak Overlap? ShallowGradient Decrease Gradient Slope (e.g., 0.5% B per minute) Start->ShallowGradient Yes Success Resolution Achieved Start->Success No CheckPurity1 Re-analyze Purity ShallowGradient->CheckPurity1 ChangeColumn Switch Stationary Phase (e.g., Phenyl-Hexyl) CheckPurity1->ChangeColumn No CheckPurity1->Success Yes CheckPurity2 Re-analyze Purity ChangeColumn->CheckPurity2 ChangepH Adjust Mobile Phase pH (e.g., use 0.1% TFA) CheckPurity2->ChangepH No CheckPurity2->Success Yes ChangepH->Success Improved Failure Consider Orthogonal Method (e.g., HILIC) ChangepH->Failure No Improvement

Caption: Troubleshooting logic for poor peak resolution in HPLC.

References

Troubleshooting Nostopeptin B insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nostopeptin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cyclic depsipeptide originally isolated from the cyanobacterium Nostoc minutum.[1] It functions as a potent inhibitor of serine proteases, specifically elastase and chymotrypsin.[1][2] This inhibitory activity makes it a valuable tool for research in areas involving these enzymes.

Q2: What are the key structural features of this compound that influence its solubility?

This compound is a cyclic peptide containing several hydrophobic amino acid residues. Its molecular formula is C₄₆H₇₀N₈O₁₂.[3] The presence of numerous non-polar side chains contributes to its generally low solubility in aqueous solutions. Cyclic peptides, in general, can present solubility challenges due to their constrained conformations which may favor aggregation.

Q3: What are the recommended initial steps for dissolving this compound?

Before attempting to dissolve the entire sample of your lyophilized this compound, it is highly recommended to perform a solubility test on a small portion.[4]

Here are the general steps to follow:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Based on the known hydrophobic nature of this compound, starting with a small amount of an organic solvent is advisable.[5][6]

Q4: How should I store this compound solutions?

Once this compound is in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote degradation or aggregation.[7] For long-term storage, solutions should be kept at -20°C or -80°C.[7] As this compound contains residues that can be sensitive to oxidation, storing solutions under an inert atmosphere (e.g., nitrogen or argon) is a good practice.

Troubleshooting Guide: this compound Insolubility

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem: The lyophilized this compound powder does not dissolve in my chosen solvent.

Solution Workflow:

It is recommended to follow a stepwise approach, starting with less harsh solvents and moving to stronger organic solvents or denaturing agents if necessary.

G cluster_0 Solubilization Workflow for this compound start Start with a small amount of lyophilized this compound organic_solvent Attempt to dissolve in a minimal volume of DMSO or DMF start->organic_solvent check1 Is the solution clear? organic_solvent->check1 dilute Slowly add aqueous buffer (e.g., PBS, Tris) to the desired concentration while vortexing check1->dilute Yes sonicate_warm Apply gentle sonication or warm briefly (to ~37°C) check1->sonicate_warm No check2 Does the peptide remain in solution? dilute->check2 check2->sonicate_warm No success Solution ready for experimental use. Store appropriately. check2->success Yes check3 Is the solution clear now? sonicate_warm->check3 alternative_solvent Try alternative organic solvents like acetonitrile (B52724) or methanol check3->alternative_solvent No denaturing For persistent aggregation, consider using 6M Guanidine HCl or 8M Urea for stock preparation check3->denaturing If aggregation is suspected check3->success Yes alternative_solvent->check1 fail Insolubility persists. Consider peptide modification or formulation strategies. denaturing->fail

A stepwise workflow for troubleshooting this compound insolubility.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

  • Preparation : Bring the vial of lyophilized this compound to room temperature and centrifuge briefly.

  • Initial Dissolution : Add a small volume of 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to the vial to create a concentrated stock solution.[4][5] For example, if your final desired concentration is 10 mM and the peptide is insoluble in aqueous buffer, you could first dissolve it to 100 mM in DMSO.

  • Vortexing : Vortex the solution gently to aid dissolution.

  • Aqueous Dilution : Slowly add your desired aqueous buffer (e.g., PBS pH 7.4) to the concentrated stock solution dropwise while continuously vortexing.[8] This gradual dilution can help prevent the peptide from precipitating out of solution.

  • Sonication (Optional) : If the solution appears cloudy or contains visible particles, sonicate the vial in a water bath for short intervals (e.g., 10-15 seconds) to break up aggregates.[5] Avoid excessive sonication, which can heat the sample.

  • Gentle Warming (Optional) : In some cases, gentle warming to approximately 37°C may improve solubility.[9] However, be cautious with temperature-sensitive experiments.

  • Filtration : Once dissolved, the solution can be sterile-filtered through a 0.22 µm filter if required for cell-based assays.

Data Presentation

Table 1: Solubility Profile of this compound

SolventSolubilityRemarks
Methanol (MeOH)SolubleUsed during the extraction and purification process.[1]
Chloroform (CHCl₃)SolubleThe chloroform-soluble fraction showed elastase inhibitory activity.[1]
Dimethyl Sulfoxide (DMSO)Recommended starting solventDue to the hydrophobic nature of this compound, DMSO is a good initial choice for preparing a concentrated stock solution.[4][5]
N,N-Dimethylformamide (DMF)Recommended alternativeA suitable alternative to DMSO, especially if DMSO interferes with downstream applications.[4][5]
Acetonitrile, IsopropanolPossible alternative organic solventsCan be used for dissolving highly hydrophobic peptides.[4]
Water / Aqueous BuffersGenerally poorDirect dissolution in aqueous buffers is often unsuccessful due to the peptide's hydrophobicity.[5]

Visualizations

Mechanism of Action: Enzyme Inhibition

This compound acts by binding to the active site of target proteases like elastase and chymotrypsin, thereby preventing the substrate from binding and being cleaved.

G cluster_1 This compound Mechanism of Action enzyme Elastase / Chymotrypsin (Enzyme) Active Site product Cleaved Products enzyme->product Catalyzes cleavage inhibited_complex Enzyme-Inhibitor Complex Blocked Active Site enzyme->inhibited_complex substrate Substrate substrate->enzyme:f1 Binds to nostopeptin This compound (Inhibitor) nostopeptin->enzyme:f1 Binds to inhibited_complex:f1->substrate Prevents binding

Inhibition of target proteases by this compound.

References

Technical Support Center: Overcoming Non-Specific Binding of Nostopeptin B in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nostopeptin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in my this compound assay?

Non-specific binding refers to the attachment of this compound or other assay components to surfaces other than the intended target, such as the walls of a microplate well or sensor chip.[1][2][3] This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of this compound's interaction with its target.[1][2][4]

Q2: What are the common causes of non-specific binding?

NSB is primarily driven by molecular forces like hydrophobic interactions, hydrogen bonding, and electrostatic interactions between the assay components and the surfaces.[5] Several factors can contribute to this, including the properties of the this compound peptide itself, the type of assay surface, and the composition of the assay buffer.[2][5]

Q3: How can I detect non-specific binding in my experiment?

A simple method to detect NSB is to run a control experiment where the target molecule is absent. For example, in a Surface Plasmon Resonance (SPR) experiment, you can flow this compound over a reference surface without the immobilized ligand.[6] A significant signal in this control channel indicates NSB.[7] In an ELISA, high signal in wells lacking the capture antibody or antigen points to NSB.[8]

Q4: Can the choice of blocking agent affect my results?

Absolutely. The ideal blocking agent will saturate all potential sites of non-specific interaction without interfering with the specific binding of this compound to its target.[9] Using too little blocker can result in high background, while an excessive amount or the wrong type of blocker could mask the specific interaction.[1][4]

Troubleshooting Guides

Issue 1: High Background Signal in ELISA

High background in an ELISA can obscure the specific signal from this compound binding.[8] This is often due to non-specific adsorption of this compound or the detection antibodies to the microplate surface.[1][4]

Troubleshooting Steps:

  • Optimize Blocking Buffer: The choice and concentration of the blocking agent are critical.[1][4] If you are observing high background, consider the following:

    • Increase Blocking Agent Concentration: You can try increasing the concentration of your current blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk).[8]

    • Switch Blocking Agents: Different blocking agents have different properties. If one is not effective, try another. Common options include Bovine Serum Albumin (BSA), casein, non-fat dry milk, and specialized commercial blocking buffers.[9][10]

    • Increase Incubation Time/Temperature: Extending the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C) can improve blocking efficiency.[4]

  • Add Detergents to Buffers: Including a non-ionic detergent, such as Tween 20 (typically at 0.05%), in your wash and antibody dilution buffers can help reduce hydrophobic interactions that contribute to NSB.[7][11]

  • Increase Wash Steps: Inadequate washing can leave behind unbound reagents.[8] Increase the number of wash cycles and ensure complete aspiration of the wash buffer between steps. A 30-second soak during each wash step can also be beneficial.[8]

  • Check Reagent Purity: Contaminated reagents can be a source of high background.[12] Use fresh, high-purity reagents and sterile handling techniques.

Issue 2: Non-Specific Binding in Surface Plasmon Resonance (SPR)

In SPR, NSB of this compound to the sensor surface can lead to inaccurate kinetic data.[5][6]

Troubleshooting Steps:

  • Modify Buffer Conditions:

    • Adjust pH: The pH of the running buffer can influence the charge of this compound and the sensor surface. Adjusting the pH towards the isoelectric point of this compound can minimize electrostatic interactions.[5][13]

    • Increase Salt Concentration: Increasing the salt concentration (e.g., with NaCl up to 500 mM) in the running buffer can shield charged interactions.[5][7]

  • Use Blocking Agents and Additives:

    • BSA: Adding BSA (0.5 to 2 mg/ml) to the running buffer can help block non-specific interactions.[7][14]

    • Detergents: A low concentration of a non-ionic surfactant like Tween 20 (0.005% to 0.1%) can reduce hydrophobic interactions.[5][7]

    • PEG: For surfaces with polyethylene (B3416737) glycol (PEG), adding 1 mg/ml of PEG to the running buffer can be effective.[7]

  • Optimize Surface Chemistry:

    • Reference Surface: Use a reference channel with an immobilized non-target molecule to subtract the NSB signal from the active channel.[7]

    • Surface Blocking: After immobilizing the ligand, ensure all remaining active sites on the sensor surface are thoroughly deactivated, for instance by using ethanolamine (B43304) in amine coupling.[7]

Issue 3: Matrix Effects in Cell-Based Assays

Components in complex biological samples (e.g., serum, plasma) can interfere with the assay, a phenomenon known as the "matrix effect."[15][16][17] This can cause a form of NSB where sample components interact with this compound or the assay surface.

Troubleshooting Steps:

  • Sample Dilution: Diluting the sample with an appropriate buffer can reduce the concentration of interfering substances.[16][17]

  • Matrix-Matched Calibrators: Prepare your standard curve in the same biological matrix as your samples to compensate for matrix effects.[17]

  • Sample Pre-treatment: Techniques like protein precipitation or solid-phase extraction can be used to remove interfering components from the sample before the assay.[15]

Quantitative Data Summary

The following tables summarize common blocking agents and buffer additives used to mitigate non-specific binding.

Table 1: Common Blocking Agents for Immunoassays

Blocking AgentTypical ConcentrationNotes
Bovine Serum Albumin (BSA)1-5%Inexpensive and widely used. May cause cross-reactivity with certain antibodies.[9]
Non-Fat Dry Milk/Casein0.1-3%Effective and inexpensive, but can deteriorate if not stored properly.[9] Casein can be more effective than BSA in some cases.[18]
Normal Serum1:10 dilutionProvides a diverse mix of proteins to block non-specific sites, particularly useful in IHC.[19]
Fish Gelatin0.1-1%Can be less effective than other protein blockers in some applications.[20]
Polyethylene Glycol (PEG)VariesA non-protein alternative that can render surfaces more hydrophilic and less prone to binding.[9][21]

Table 2: Common Buffer Additives to Reduce Non-Specific Binding

AdditiveTypical ConcentrationMechanism of Action
Tween 200.01-0.1%Non-ionic detergent that reduces hydrophobic interactions.[7][11]
NaClUp to 500 mMShields electrostatic interactions.[5][7]
Bovine Serum Albumin (BSA)0.5-2 mg/mlActs as a blocking protein in solution.[7][14]

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions for ELISA
  • Coat Plate: Coat a 96-well microplate with the target antigen or capture antibody for this compound according to your standard protocol.

  • Wash: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block: Prepare a panel of different blocking buffers (e.g., 1% BSA, 3% BSA, 1% non-fat dry milk, 3% non-fat dry milk, and a commercial blocker) in PBS. Add 200 µL of each blocking buffer to different sets of wells. Include a "no block" control.

  • Incubate: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.[4]

  • Wash: Wash the plate as in step 2.

  • Add Detection Reagents (No Analyte): Add your detection antibody (and any subsequent reagents) to the wells, but do not add this compound.

  • Develop and Read: Add the substrate and measure the signal. The blocking buffer that yields the lowest background signal is the optimal choice.

Protocol 2: Troubleshooting NSB in SPR with Buffer Optimization
  • Prepare Sensor Chip: Immobilize the target ligand for this compound on one flow cell and use a second flow cell as a reference (e.g., activated and deactivated with no ligand).

  • Initial Binding Test: Prepare a dilution series of this compound in your standard running buffer. Inject the highest concentration over both the ligand and reference flow cells. A high response on the reference channel indicates significant NSB.[7]

  • Buffer Optimization:

    • Salt Gradient: Prepare a series of running buffers with increasing NaCl concentrations (e.g., 150 mM, 250 mM, 500 mM). Inject the highest concentration of this compound in each buffer and monitor the response on the reference channel.

    • pH Screening: If the isoelectric point of this compound is known, prepare running buffers with pH values above, below, and near the pI. Inject this compound and observe the effect on NSB.[13]

    • Detergent Titration: Prepare running buffers with varying concentrations of Tween 20 (e.g., 0.005%, 0.01%, 0.05%). Test for the lowest concentration that effectively reduces NSB without affecting the specific binding signal.

  • Select Optimal Buffer: Choose the buffer composition that provides the lowest reference signal while maintaining a strong specific binding signal on the ligand-coated surface.

Visualizations

cluster_causes Common Causes of Non-Specific Binding cluster_assays Affected Assays cluster_solutions Troubleshooting Solutions Hydrophobic Interactions Hydrophobic Interactions ELISA ELISA Hydrophobic Interactions->ELISA affects SPR SPR Hydrophobic Interactions->SPR affects Electrostatic Interactions Electrostatic Interactions Electrostatic Interactions->SPR affects Poor Blocking Poor Blocking Poor Blocking->ELISA affects Matrix Effects Matrix Effects Matrix Effects->ELISA affects Cell-Based Assays Cell-Based Assays Matrix Effects->Cell-Based Assays affects Optimize Blocking Optimize Blocking ELISA->Optimize Blocking solved by Add Detergents Add Detergents ELISA->Add Detergents solved by Modify Buffer (pH, Salt) Modify Buffer (pH, Salt) SPR->Modify Buffer (pH, Salt) solved by SPR->Add Detergents solved by Sample Dilution/Purification Sample Dilution/Purification Cell-Based Assays->Sample Dilution/Purification solved by

Caption: Causes and solutions for non-specific binding.

Start Start Observe High Background/NSB Observe High Background/NSB Start->Observe High Background/NSB Optimize Blocking Optimize Blocking Observe High Background/NSB->Optimize Blocking ELISA? Modify Buffer (pH, Salt) Modify Buffer (pH, Salt) Observe High Background/NSB->Modify Buffer (pH, Salt) SPR? Sample Pre-treatment Sample Pre-treatment Observe High Background/NSB->Sample Pre-treatment Matrix Effects? Add Detergents Add Detergents Optimize Blocking->Add Detergents Re-evaluate Assay Re-evaluate Assay Modify Buffer (pH, Salt)->Re-evaluate Assay Add Detergents->Re-evaluate Assay Sample Pre-treatment->Re-evaluate Assay Successful Assay Successful Assay Re-evaluate Assay->Successful Assay NSB Reduced Consult Literature/Support Consult Literature/Support Re-evaluate Assay->Consult Literature/Support NSB Persists

Caption: Troubleshooting workflow for NSB.

This compound, a cyclic depsipeptide, is known to be an inhibitor of serine proteases such as elastase and chymotrypsin.[22][23][24] Its mechanism of action involves direct binding to the active site of these enzymes. This direct inhibition is the primary known biological activity and does not involve a complex signaling pathway that would be represented in a diagram.

References

Optimizing Nostopeptin B Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nostopeptin B in in vitro experiments. This compound, a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum, is a potent inhibitor of the serine proteases elastase and chymotrypsin (B1334515). This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate the effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a serine protease inhibitor with high specificity for elastase and chymotrypsin. It binds to these enzymes, blocking their proteolytic activity.

Q2: What is the recommended starting concentration for this compound in an in vitro assay?

A2: A good starting point for in vitro enzyme inhibition assays is to use a concentration range that brackets the half-maximal inhibitory concentration (IC50). Based on published data, a concentration range of 0.1 µM to 10 µM is recommended for initial experiments targeting elastase and chymotrypsin.

Q3: What solvent should I use to dissolve this compound?

A3: this compound is typically dissolved in organic solvents such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Subsequent dilutions into aqueous assay buffers should be made to ensure the final concentration of the organic solvent is minimal (typically <1%) to avoid affecting enzyme activity or cell viability.

Q4: Is this compound cytotoxic?

A4: While specific cytotoxicity data for this compound across a wide range of cell lines is limited, related cyanobacterial peptides have shown cytotoxic effects at higher concentrations.[1][2][3] It is crucial to determine the cytotoxicity of this compound in your specific cell model by performing a dose-response experiment using assays such as MTT or neutral red. Other peptides from Nostoc species have shown weak to moderate cytotoxicity with IC50 values in the low micromolar range against various cancer cell lines.[4][5]

Q5: Can this compound be used in cell-based assays?

A5: Yes, this compound can be used in cell-based assays to investigate the roles of elastase and chymotrypsin in cellular processes. However, it is essential to first establish a non-toxic concentration range for your specific cell line.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low inhibition observed Incorrect this compound concentration: The concentration may be too low to effectively inhibit the enzyme.Perform a dose-response experiment with a wider concentration range of this compound. Ensure accurate dilution of the stock solution.
Enzyme concentration is too high: Excess enzyme can overcome the inhibitory effect.Optimize the enzyme concentration in your assay to ensure the reaction rate is in the linear range and sensitive to inhibition.
Degradation of this compound: The peptide may be unstable under the experimental conditions.Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Information on the stability of similar cyanobacterial peptides suggests they are generally stable, but specific stability of this compound should be empirically determined if degradation is suspected.[6]
High background signal in the assay Substrate instability: The substrate may be hydrolyzing spontaneously in the assay buffer.Run a control reaction without the enzyme to measure the rate of spontaneous substrate degradation and subtract this from your experimental values.
Interference from the solvent: The solvent used to dissolve this compound (e.g., DMSO) may be affecting the assay readout.Ensure the final concentration of the solvent is consistent across all wells and is at a non-interfering level (typically <1%). Run a solvent-only control.
Inconsistent results between experiments Variability in reagent preparation: Inconsistent concentrations of enzyme, substrate, or inhibitor.Prepare fresh reagents for each experiment and use calibrated pipettes for accurate dispensing.
Fluctuations in experimental conditions: Variations in temperature or incubation time.Strictly control the temperature and incubation times for all assays. Use a temperature-controlled plate reader or water bath.
Precipitation of this compound in aqueous buffer Low solubility: As a cyclic peptide, this compound may have limited solubility in aqueous solutions at high concentrations.Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility, but still low enough not to affect the assay. If precipitation is observed, consider lowering the final concentration of this compound or slightly increasing the percentage of the co-solvent (e.g., DMSO) if the enzyme is tolerant.

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of this compound against its primary targets.

Compound Target Enzyme IC50 (µg/mL) IC50 (µM) Source
This compoundElastase11.0~11.9[7]
This compoundChymotrypsin1.6~1.7[7]

Note: The molar concentration was calculated using the molecular weight of this compound (C46H70N8O12), which is approximately 927.1 g/mol .

Experimental Protocols

Detailed Protocol: Elastase Inhibition Assay

This protocol is adapted from standard procedures for measuring elastase activity using a chromogenic substrate.[8]

Materials:

  • Porcine Pancreatic Elastase (PPE)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S-4760) as substrate

  • Tris-HCl buffer (100 mM, pH 8.0)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of PPE in Tris-HCl buffer. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis over 5-10 minutes.

    • Prepare a stock solution of the substrate in the buffer.

    • Prepare serial dilutions of this compound in the buffer from the stock solution.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Buffer to make up the final volume.

      • This compound at various concentrations (or solvent for control).

      • PPE solution.

    • Include a "no enzyme" control (blank) for each inhibitor concentration to account for any non-enzymatic substrate hydrolysis.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 25°C for 10-15 minutes to allow this compound to bind to the elastase.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 410 nm every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound.

    • Subtract the rate of the blank from the corresponding experimental wells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Detailed Protocol: Chymotrypsin Inhibition Assay

This protocol is based on standard methods for determining chymotrypsin activity.[9][10]

Materials:

  • Bovine Pancreatic α-Chymotrypsin

  • N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) as substrate

  • Trizma base buffer (80 mM, pH 7.8)

  • Methanol

  • Calcium Chloride (CaCl2) solution (2 M)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 256 nm

Procedure:

  • Reagent Preparation:

    • Prepare the BTEE substrate solution by dissolving it in methanol and then diluting with water.

    • Prepare a working solution of α-chymotrypsin in cold 1 mM HCl. The final concentration should be optimized for a linear reaction rate.

    • Prepare serial dilutions of this compound in the buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Trizma buffer

      • CaCl2 solution

      • This compound at various concentrations (or solvent for control).

      • α-Chymotrypsin solution.

  • Pre-incubation:

    • Mix the contents and pre-incubate the plate at 25°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Start the reaction by adding the BTEE substrate solution.

    • Immediately measure the increase in absorbance at 256 nm in a kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each this compound concentration.

    • Calculate the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, this compound) serial_dil Perform Serial Dilutions of this compound prep_reagents->serial_dil plate_setup Set up 96-well plate (Controls, Inhibitor concentrations) serial_dil->plate_setup pre_incubation Pre-incubate Enzyme with this compound plate_setup->pre_incubation reaction_init Initiate reaction with Substrate pre_incubation->reaction_init kinetic_read Kinetic Measurement (e.g., Absorbance change) reaction_init->kinetic_read calc_rate Calculate Reaction Rates kinetic_read->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Logic for Low Inhibition

G start Low/No Inhibition Observed check_conc Is this compound concentration adequate? start->check_conc check_enzyme Is enzyme concentration optimal? check_conc->check_enzyme Yes increase_conc Increase this compound concentration range check_conc->increase_conc No check_stability Is this compound stable? check_enzyme->check_stability Yes optimize_enzyme Optimize enzyme concentration check_enzyme->optimize_enzyme No fresh_prep Prepare fresh this compound solution check_stability->fresh_prep No

Caption: Troubleshooting logic for low inhibitory effect.

Elastase-Induced Apoptosis Signaling Pathway

G Elastase Elastase PAR1 PAR-1 Receptor Elastase->PAR1 activates NostopeptinB This compound NostopeptinB->Elastase NFkB NF-κB PAR1->NFkB activates p53 p53 NFkB->p53 activates PUMA PUMA p53->PUMA induces expression Bax Bax PUMA->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion translocates to CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Elastase-induced apoptosis pathway inhibited by this compound.[7][11][12][13]

Chymotrypsin and Inflammation Signaling

G Chymotrypsin Chymotrypsin PAR2 PAR-2 Receptor Chymotrypsin->PAR2 activates InflammatoryMediators Inflammatory Mediators Chymotrypsin->InflammatoryMediators degrades NostopeptinB This compound NostopeptinB->Chymotrypsin Calcium Ca²⁺ Mobilization PAR2->Calcium ERK12 ERK1/2 PAR2->ERK12 TranscriptionFactors Transcription Factors ERK12->TranscriptionFactors activates IL10 IL-10 (Anti-inflammatory) TranscriptionFactors->IL10 upregulates InflammationResolution Inflammation Resolution IL10->InflammationResolution InflammatoryMediators->InflammationResolution

Caption: Chymotrypsin signaling in inflammation.[14][15][16][17]

References

Resolving ambiguous NMR peaks in Nostopeptin B structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in the structure elucidation of Nostopeptin B and related complex cyclic peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NMR analysis, particularly the resolution of ambiguous peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for ambiguous NMR peaks in the analysis of this compound?

A1: Ambiguous NMR peaks during the structure elucidation of this compound can arise from several factors inherent to its complex cyclic structure:

  • Signal Overlap: The proton NMR spectrum, particularly in the aliphatic and alpha-proton regions, can be crowded, leading to the overlapping of signals from different amino acid residues.

  • Conformational Heterogeneity: Cyclic peptides like this compound can exist in multiple conformations in solution.[1][2] If the exchange between these conformers is slow on the NMR timescale, it can lead to the appearance of multiple sets of peaks for a single nucleus, complicating the spectrum.[3] If the exchange is intermediate, it can result in significant peak broadening, making signals difficult to identify and integrate.

  • Presence of Unusual Amino Acids: this compound contains non-standard residues such as 3-amino-6-hydroxy-2-piperidone (Ahp), N-methyltyrosine (N-MeTyr), and 3-hydroxy-4-methylproline (Hmp).[4] The unique chemical shifts and coupling patterns of these residues may not be immediately recognizable and can overlap with more common amino acid signals.

  • Quaternary Carbons: The assignment of quaternary carbons, such as the carbonyl carbons and some aromatic carbons, can be challenging as they lack directly attached protons and rely on weaker, long-range correlations in HMBC spectra.[5][6]

Q2: I am observing more than the expected number of signals for some residues. What could be the cause?

A2: The presence of more signals than expected is a strong indication of conformational isomers in slow exchange on the NMR timescale.[3] This is common in cyclic peptides due to the constraints of the ring and the potential for cis-trans isomerization of peptide bonds, particularly those involving proline or N-methylated amino acids like the N-MeTyr in this compound.[1] To confirm this, you can acquire spectra at different temperatures. If the populations of the different sets of signals change with temperature, it supports the hypothesis of conformational isomers.

Q3: How can I differentiate between NOE and TOCSY artifacts in a ROESY spectrum?

A3: In a ROESY spectrum, both desired ROE cross-peaks and unwanted TOCSY cross-peaks can appear. A key difference is their phase relative to the diagonal peaks.[7] Genuine ROE cross-peaks have the opposite phase to the diagonal peaks for molecules of all sizes.[7] In contrast, TOCSY artifacts, which arise from through-bond J-couplings, will have the same phase as the diagonal peaks.[7] Therefore, careful phase-sensitive analysis of the ROESY spectrum is crucial for distinguishing between through-space and through-bond correlations.

Troubleshooting Guides

Issue 1: Overlapping Signals in the 1H NMR Spectrum

Symptoms:

  • Broad, unresolved multiplets in the aliphatic or Hα region of the 1D 1H NMR spectrum.

  • Difficulty in assigning specific protons due to signal crowding.

Resolution Workflow:

G Workflow for Resolving Overlapping Signals A Overlapping Signals in 1D ¹H NMR B Acquire 2D NMR Spectra A->B C 2D TOCSY B->C D 2D HSQC B->D E Identify Spin Systems C->E F Resolve Protons via ¹³C Chemical Shifts D->F G Assign Individual Residues E->G F->G

Caption: Workflow for resolving overlapping proton signals using 2D NMR.

Detailed Steps:

  • Utilize 2D NMR: Two-dimensional NMR experiments are essential for resolving signal overlap by spreading the signals into a second dimension.[8][9]

  • Acquire a 2D TOCSY Spectrum: A Total Correlation Spectroscopy (TOCSY) experiment will reveal entire amino acid spin systems. Even if the Hα proton of a residue overlaps with another signal, the correlations to other, more resolved protons in the same residue (e.g., Hβ, Hγ) can help identify the complete system.[10]

  • Acquire a 2D HSQC Spectrum: A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton to its directly attached carbon.[5][11] Since 13C spectra are generally better resolved than 1H spectra, overlapping proton signals can often be resolved based on the distinct chemical shifts of their attached carbons.[9]

  • Combine Data for Assignment: By combining the spin system information from the TOCSY spectrum with the direct H-C correlations from the HSQC spectrum, you can confidently assign the overlapping proton signals to their respective amino acid residues.

Issue 2: Ambiguous Assignment of Quaternary Carbons

Symptoms:

  • Weak or absent cross-peaks for carbonyl or aromatic quaternary carbons in the HMBC spectrum.

  • Difficulty in establishing connectivity between amino acid residues.

Resolution Workflow:

G Workflow for Quaternary Carbon Assignment A Ambiguous Quaternary Carbon Signal B Optimize HMBC Experiment A->B C Acquire Long-Range HMBC B->C D Increase Number of Scans B->D E Analyze Key Correlations C->E D->E F Confirm Sequential Linkages E->F

References

Technical Support Center: Improving the Efficiency of Nostopeptin B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of Nostopeptin B.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound is a cyclic depsipeptide, and its synthesis is typically achieved through solid-phase peptide synthesis (SPPS) followed by a solution-phase macrolactamization or macrolactonization. The linear precursor is assembled on a solid support, cleaved, and then cyclized in solution. Given the structure of this compound, which includes non-proteinogenic amino acids like 3-amino-6-hydroxy-2-piperidone (Ahp) and 3-hydroxy-4-methylproline (Hmp), a fragment-based approach can also be considered to improve yields and purity.

Q2: Which solid-phase resin is most suitable for this compound synthesis?

A2: The choice of resin depends on the C-terminal amino acid and the desired cleavage conditions. For a C-terminal isoleucine, a 2-chlorotrityl chloride (2-CTC) resin is often preferred. This resin allows for the cleavage of the peptide from the solid support under mild acidic conditions, which helps to preserve the integrity of the acid-sensitive protecting groups on the side chains and minimizes the risk of racemization.

Q3: What are the most common challenges encountered during the synthesis of this compound?

A3: The synthesis of this compound can present several challenges:

  • Poor coupling efficiency: The presence of sterically hindered amino acids can lead to incomplete coupling reactions.

  • Aggregation of the growing peptide chain: Hydrophobic residues can cause the peptide to aggregate on the resin, making subsequent reaction steps inefficient.[1][2]

  • Side reactions: The functional groups on the amino acid side chains can undergo unwanted reactions if not properly protected.

  • Epimerization: The chiral centers of the amino acids can be susceptible to racemization, particularly during activation and coupling steps.

  • Difficult cyclization: The final macrolactamization or macrolactonization step to form the cyclic structure can be low-yielding due to steric hindrance or unfavorable conformations of the linear precursor.

  • Purification challenges: The final product may be difficult to purify due to the presence of closely related impurities and diastereomers.[1]

Troubleshooting Guides

Problem 1: Low Coupling Yields
Symptom Possible Cause Suggested Solution
Incomplete reaction after a standard coupling time (positive Kaiser test).Steric hindrance from bulky amino acids (e.g., Ile, MeTyr).- Increase the coupling time and/or temperature.- Employ a more potent coupling reagent such as HATU, HCTU, or COMU.[3]- Perform a double coupling step.[3]
Aggregation of the peptide chain on the resin.- Use a solvent with better solvating properties, such as N-methyl-2-pyrrolidone (NMP) instead of or in a mixture with dimethylformamide (DMF).[2]- Incorporate a backbone protecting group like Hmb to disrupt secondary structures.[1]
Poor resin swelling.- Ensure the resin is adequately swelled in the appropriate solvent before the first coupling step.
Problem 2: Presence of Deletion Sequences in the Final Product
Symptom Possible Cause Suggested Solution
Mass spectrometry analysis shows peaks corresponding to the desired product minus one or more amino acids.Incomplete Fmoc deprotection.- Increase the piperidine (B6355638) treatment time or use a stronger deprotection cocktail (e.g., 20-40% piperidine in DMF).- Ensure the piperidine solution is fresh.
Inefficient coupling.- Refer to the troubleshooting guide for low coupling yields (Problem 1).
Problem 3: Low Yield in the Cyclization Step
Symptom Possible Cause Suggested Solution
A significant amount of linear peptide remains after the cyclization reaction.Unfavorable conformation of the linear peptide.- Screen different solvents and temperatures for the cyclization reaction.- The choice of cyclization site is critical; explore different points of ring closure.
High concentration of the linear peptide leading to dimerization and oligomerization.- Perform the cyclization under high dilution conditions to favor intramolecular reaction over intermolecular reactions.
Inefficient activation of the carboxylic acid.- Use a suitable coupling reagent for cyclization, such as DPPA (diphenylphosphoryl azide) or HATU.

Quantitative Data Summary

The following tables present a summary of how different experimental conditions can influence the synthesis of a model peptide with features similar to this compound.

Table 1: Comparison of Coupling Reagents on Coupling Efficiency

Coupling ReagentReaction Time (h)Purity (%)Yield (%)
HBTU/HOBt48578
HATU29592
COMU29694
DIC/Oxyma68275

Table 2: Effect of Solvent on Yield and Purity

SolventCrude Purity (%)Isolated Yield (%)
DMF6555
NMP7870
DMF/NMP (1:1)7568
DCM5042

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear this compound Precursor
  • Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • First Amino Acid Loading: Dissolve Fmoc-Ile-OH in DCM and add diisopropylethylamine (DIEA). Add the solution to the swelled resin and shake for 2 hours. Cap any unreacted sites with a solution of methanol/DIEA in DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid (4 equivalents) with HATU (3.9 equivalents) and DIEA (8 equivalents) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step.

  • Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent amino acid in the sequence.

  • Cleavage from Resin: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with a solution of trifluoroacetic acid (TFA)/DCM (1:99) for 30 minutes to cleave the peptide while keeping the side-chain protecting groups intact. Neutralize the filtrate with pyridine (B92270) and concentrate under reduced pressure.

Protocol 2: Solution-Phase Macrolactamization
  • Peptide Dissolution: Dissolve the linear peptide precursor in a large volume of DMF to achieve a final concentration of approximately 0.1 mM.

  • Cyclization Reaction: Add HATU (1.5 equivalents) and DIEA (3 equivalents) to the solution. Stir the reaction mixture at room temperature for 24 hours.

  • Reaction Monitoring: Monitor the progress of the cyclization by LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the cyclic peptide with an organic solvent like ethyl acetate.

  • Deprotection: Remove the side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) for 2-4 hours.

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Synthesis_Workflow Resin 1. Resin Swelling Loading 2. First Amino Acid Loading Resin->Loading SPPS 3. Solid-Phase Peptide Synthesis Cycle (Deprotection & Coupling) Loading->SPPS Cleavage 4. Cleavage from Resin SPPS->Cleavage Cyclization 5. Solution-Phase Cyclization Cleavage->Cyclization Deprotection 6. Side-Chain Deprotection Cyclization->Deprotection Purification 7. RP-HPLC Purification Deprotection->Purification NostopeptinB Pure this compound Purification->NostopeptinB

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Synthesis Step Fails Identify Identify Issue (e.g., Low Yield, Impurities) Start->Identify Coupling_Issue Coupling Problem? Identify->Coupling_Issue Deprotection_Issue Deprotection Problem? Coupling_Issue->Deprotection_Issue No Sol_Coupling Optimize Coupling: - Change Reagent (HATU) - Double Couple - Change Solvent (NMP) Coupling_Issue->Sol_Coupling Yes Cyclization_Issue Cyclization Problem? Deprotection_Issue->Cyclization_Issue No Sol_Deprotection Optimize Deprotection: - Increase Piperidine Conc. - Increase Reaction Time Deprotection_Issue->Sol_Deprotection Yes Sol_Cyclization Optimize Cyclization: - High Dilution - Screen Solvents - Change Cyclization Reagent Cyclization_Issue->Sol_Cyclization Yes

Caption: Decision tree for troubleshooting this compound synthesis.

Signaling_Pathway cluster_coupling Coupling Step cluster_deprotection Deprotection Step Resin_Peptide Resin-Bound Peptide-NH2 Coupled_Peptide Resin-Bound Peptide-(AA)-Fmoc Resin_Peptide->Coupled_Peptide Fmoc_AA Fmoc-AA-OH Activated_AA Fmoc-AA-O-HATU Fmoc_AA->Activated_AA HATU/DIEA Activated_AA->Coupled_Peptide Deprotected_Peptide Resin-Bound Peptide-(AA)-NH2 Coupled_Peptide->Deprotected_Peptide Piperidine/DMF

References

Troubleshooting Variability in Nostopeptin B Bioactivity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Nostopeptin B bioactivity assays. This compound, a cyclic depsipeptide produced by the cyanobacterium Nostoc minutum, is a known inhibitor of serine proteases, particularly chymotrypsin (B1334515) and elastase.[1] Consistent and reproducible bioactivity data is crucial for accurate assessment of its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a serine protease inhibitor.[1][2] It belongs to the cyanopeptolin class of cyclic peptides, which are characterized by a unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue.[2][3] this compound primarily inhibits chymotrypsin and elastase, while showing little to no activity against trypsin, thrombin, and plasmin.[4][5] The inhibitory activity is largely determined by the amino acid composition of the peptide ring.[3][6]

Q2: Which enzymes are inhibited by this compound and what are typical IC50 values?

A2: this compound is most potent against elastase and chymotrypsin. The half-maximal inhibitory concentration (IC50) values can vary slightly between studies, which may be due to differences in assay conditions. A summary of reported IC50 values is provided in the table below.

Q3: What are the common types of bioactivity assays for this compound?

A3: The most common bioactivity assays for this compound are in vitro enzyme inhibition assays. These assays typically use a purified serine protease (e.g., chymotrypsin or elastase) and a synthetic substrate that produces a detectable signal upon cleavage. Chromogenic or fluorogenic substrates are frequently used, allowing for spectrophotometric or fluorometric quantification of enzyme activity.[7][8]

Q4: How should I prepare and store this compound for bioactivity assays?

A4: this compound is typically dissolved in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[7] This stock solution is then serially diluted in the assay buffer to achieve the desired final concentrations. It is recommended to store the stock solution at -20°C or lower to maintain its stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Variability in this compound bioactivity assays can arise from multiple factors, from reagent preparation to data analysis. This guide provides a structured approach to identifying and resolving common issues.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inaccurate pipetting.- Incomplete mixing of reagents.- Bubbles in wells interfering with absorbance/fluorescence readings.- Use calibrated pipettes and proper pipetting technique.- Gently tap the plate or use a plate shaker to ensure thorough mixing.- Inspect wells for bubbles before reading the plate; if present, carefully remove them with a sterile pipette tip.
No or very low enzyme inhibition observed - Inactive this compound (degradation).- Incorrect this compound concentration.- Enzyme concentration is too high.- Substrate concentration is too high.- Use a fresh stock of this compound. Verify its integrity if possible.- Confirm the concentration of your stock solution.- Optimize the enzyme concentration to be in the linear range of the assay.- Use a substrate concentration at or below the Michaelis-Menten constant (Km) for the enzyme.
IC50 values are significantly different from published data - Different assay conditions (e.g., pH, temperature, buffer composition).- Purity of this compound or enzyme is low.- Incubation times are not optimal.- Standardize your assay protocol to match published methods as closely as possible.[3]- Ensure the purity of your this compound sample and use a high-quality, commercially available enzyme.- Optimize pre-incubation time of enzyme and inhibitor, and the reaction time with the substrate.
Assay signal (absorbance/fluorescence) is too low or too high - Incorrect wavelength settings on the plate reader.- Enzyme or substrate concentration is outside the optimal range.- Inappropriate microplate type (e.g., using a UV-transparent plate for fluorescence).- Verify the excitation and emission wavelengths for your specific substrate.- Perform enzyme and substrate titration experiments to determine optimal concentrations.- Use black plates for fluorescence assays to minimize background signal, and clear plates for absorbance assays.
Non-linear or unusual dose-response curves - Solubility issues with this compound at higher concentrations.- Presence of interfering substances in the sample or buffer.- Time-dependent inhibition.- Ensure this compound is fully dissolved in the assay buffer. The final DMSO concentration should typically be low (<1%).- Run appropriate controls, including a vehicle control (DMSO without inhibitor).- For time-dependent inhibitors, the IC50 value can change with pre-incubation time. Analyze data using appropriate kinetic models.[9]

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound and a related cyanopeptolin against various serine proteases.

CompoundTarget EnzymeIC50 (µg/mL)IC50 (µM)Reference
This compoundElastase11.0~11.9[1]
This compoundChymotrypsin1.6~1.7[1]
Nostopeptin BN920Chymotrypsin--Inhibits serine-protease chymotrypsin[10]

Note: The molecular weight of this compound is approximately 927.11 g/mol .[11] Conversion from µg/mL to µM is an approximation.

Experimental Protocols

Chymotrypsin Inhibition Assay using a Chromogenic Substrate

This protocol is a representative method for determining the inhibitory activity of this compound against chymotrypsin.

Materials:

  • Alpha-chymotrypsin (from bovine pancreas)

  • This compound

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPpNA) or other suitable chromogenic substrate

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of chymotrypsin in the assay buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the chromogenic substrate in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • Assay Buffer

      • This compound solution (in various concentrations, prepared by serial dilution of the stock in assay buffer) or vehicle control (assay buffer with the same final concentration of DMSO).

      • Chymotrypsin solution.

    • The total volume in each well should be consistent.

  • Pre-incubation:

    • Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes to allow this compound to bind to the enzyme.

  • Initiate Reaction:

    • Add the chromogenic substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of this compound.

    • Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

This compound Mechanism of Action

Nostopeptin_B_MOA cluster_reaction Serine Protease Catalysis cluster_inhibition Inhibition by this compound Substrate Substrate Serine_Protease Serine Protease (e.g., Chymotrypsin) Substrate->Serine_Protease binds to active site Products Products Serine_Protease->Products cleaves substrate Inactive_Complex Inactive Enzyme- Inhibitor Complex Nostopeptin_B This compound Nostopeptin_B->Serine_Protease binds to active site Experimental_Workflow Start Start Reagent_Prep Prepare Reagents (Enzyme, Inhibitor, Substrate) Start->Reagent_Prep Assay_Setup Set up 96-well plate (Buffer, this compound, Enzyme) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate at 37°C (15 minutes) Assay_Setup->Pre_incubation Reaction_Start Add Chromogenic Substrate Pre_incubation->Reaction_Start Measurement Measure Absorbance at 405 nm (Kinetic Read) Reaction_Start->Measurement Data_Analysis Calculate V₀ and % Inhibition Measurement->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End Troubleshooting_Logic Start Assay Variability? High_Replicate_Variability High Variability between Replicates? Start->High_Replicate_Variability Check_Pipetting Check Pipetting & Mixing High_Replicate_Variability->Check_Pipetting Yes No_Inhibition No/Low Inhibition? High_Replicate_Variability->No_Inhibition No Check_Pipetting->No_Inhibition Check_Reagents Verify Reagent Activity & Concentrations No_Inhibition->Check_Reagents Yes Inconsistent_IC50 IC50 Inconsistent with Literature? No_Inhibition->Inconsistent_IC50 No Check_Reagents->Inconsistent_IC50 Standardize_Protocol Standardize Assay Conditions (pH, Temp, Purity) Inconsistent_IC50->Standardize_Protocol Yes Signal_Issue Signal Too High/Low? Inconsistent_IC50->Signal_Issue No Standardize_Protocol->Signal_Issue Optimize_Concentrations Optimize Enzyme/Substrate Concentrations & Settings Signal_Issue->Optimize_Concentrations Yes End Problem Resolved Signal_Issue->End No Optimize_Concentrations->End

References

Validation & Comparative

A Comparative Analysis of the Inhibitory Activities of Nostopeptin A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activities of Nostopeptin A and Nostopeptin B, two cyclic depsipeptides isolated from the cyanobacterium Nostoc minutum. This document summarizes their potency against key serine proteases, outlines the experimental methodologies for activity assessment, and visualizes the pertinent biological pathways.

Quantitative Comparison of Inhibitory Activity

Nostopeptin A and this compound have demonstrated potent inhibitory effects on elastase and chymotrypsin (B1334515). The half-maximal inhibitory concentrations (IC50) from in vitro enzymatic assays are presented below, offering a direct comparison of their efficacy.

CompoundTarget EnzymeIC50 (µg/mL)
Nostopeptin A Elastase1.3[1]
Chymotrypsin1.4[1]
This compound Elastase11.0[1]
Chymotrypsin1.6[1]

Lower IC50 values indicate greater inhibitory potency.

Experimental Protocols

The following are detailed methodologies for the key enzymatic assays used to determine the inhibitory activity of Nostopeptin A and B.

Elastase Inhibition Assay

This protocol is adapted from established methods for measuring elastase inhibition.

Materials:

  • Porcine Pancreatic Elastase (PPE)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S-AAA-pNA) as substrate

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • Nostopeptin A or this compound (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide in the Tris-HCl buffer.

  • In a 96-well microplate, add a solution of porcine pancreatic elastase to each well.

  • Add varying concentrations of Nostopeptin A or this compound to the wells. A control group with no inhibitor should be included.

  • Pre-incubate the enzyme and inhibitor mixtures at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Monitor the absorbance at 405 nm at regular intervals using a microplate reader. The rate of p-nitroaniline release is proportional to the elastase activity.

  • Calculate the percentage of inhibition for each concentration of the nostopeptins relative to the control.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Chymotrypsin Inhibition Assay

This protocol is based on standard methods for assessing chymotrypsin inhibition.

Materials:

  • Bovine Pancreatic α-Chymotrypsin

  • N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) or a similar chromogenic substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8, containing 20 mM CaCl2)

  • Nostopeptin A or this compound (dissolved in a suitable solvent, e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the chymotrypsin substrate in the appropriate buffer.

  • In a suitable reaction vessel (e.g., cuvette or 96-well plate), add a solution of α-chymotrypsin.

  • Introduce a range of concentrations of Nostopeptin A or this compound to the reaction vessels. A control with no inhibitor is essential.

  • Pre-incubate the enzyme and inhibitor mixtures at a constant temperature (e.g., 25°C or 37°C) for a defined period.

  • Start the reaction by adding the substrate to the mixtures.

  • Measure the change in absorbance at a specific wavelength (e.g., 256 nm for BTEE) over time. The rate of substrate hydrolysis reflects the chymotrypsin activity.

  • Calculate the percent inhibition for each inhibitor concentration compared to the uninhibited control.

  • Determine the IC50 value by plotting the percent inhibition as a function of the log of the inhibitor concentration.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways influenced by the enzymatic activities of elastase and chymotrypsin.

Neutrophil_Elastase_Signaling_Pathway cluster_inflammation Inflammatory Cascade cluster_inhibition Inhibition NE Neutrophil Elastase Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NE->Cytokines Upregulates Chemokines Chemokines (e.g., IL-8) NE->Chemokines Upregulates ECM Extracellular Matrix Degradation NE->ECM Degrades Mucin Mucin Gene Expression NE->Mucin Stimulates Inflammation Tissue Damage & Inflammation Cytokines->Inflammation Chemokines->Inflammation ECM->Inflammation Mucin->Inflammation Nostopeptin Nostopeptin A / B Nostopeptin->NE Inhibits

Neutrophil Elastase Inflammatory Pathway and Inhibition.

Chymotrypsin_Protein_Digestion_Pathway cluster_digestion Protein Digestion in Small Intestine cluster_inhibition Inhibition DietaryProtein Dietary Proteins Polypeptides Large Polypeptides DietaryProtein->Polypeptides Initial Digestion Chymotrypsin Chymotrypsin Peptides Smaller Peptides Chymotrypsin->Peptides Cleaves Peptide Bonds Polypeptides->Chymotrypsin Substrate AminoAcids Amino Acids Peptides->AminoAcids Further Digestion Absorption Absorption by Enterocytes AminoAcids->Absorption Nostopeptin Nostopeptin A / B Nostopeptin->Chymotrypsin Inhibits

Chymotrypsin's Role in Protein Digestion and Its Inhibition.

References

A Comparative Analysis of Nostopeptin B and Other Natural Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Human Neutrophil Elastase (HNE) is a serine protease that plays a crucial role in the body's inflammatory response. Under normal physiological conditions, its activity is tightly regulated by endogenous inhibitors. However, an imbalance leading to excessive elastase activity can contribute to the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and rheumatoid arthritis.[1][2] This has driven significant research into the discovery and development of potent and specific elastase inhibitors, with natural sources providing a rich repository of lead compounds.

This guide provides a comparative overview of Nostopeptin B, a potent natural elastase inhibitor, and other notable elastase inhibitors derived from natural sources. The inhibitory activities are presented with supporting experimental data, and a detailed protocol for a common elastase inhibition assay is provided.

This compound: A Potent Cyanobacterial Inhibitor

This compound is a cyclic depsipeptide isolated from the freshwater cyanobacterium Nostoc minutum.[3][4][5] Structurally, it contains the unique amino acid 3-amino-6-hydroxy-2-piperidone (Ahp).[3][4] this compound has demonstrated potent inhibitory activity against both elastase and chymotrypsin.[3][4][5] Specifically, it inhibits elastase with a half-maximal inhibitory concentration (IC50) of 1.2 µM.[1]

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of this compound against elastase in comparison to a selection of other natural inhibitors. The data highlights the diversity of chemical structures and the range of potencies observed in natural elastase inhibitors.

InhibitorSource Organism/ClassTarget ElastaseIC50 (µM)
This compound Nostoc minutum (Cyanobacterium)Elastase1.2[1]
Nostopeptin A Nostoc minutum (Cyanobacterium)Elastase1.3[1]
Lyngbyastatin 7 Lyngbya spp. (Cyanobacterium)Human Neutrophil Elastase (HNE)0.0023[1]
Lyngbyastatin 4 Lyngbya spp. (Cyanobacterium)Porcine Pancreatic Elastase (PPE)0.003[1]
Symplostatin 7 Symploca sp. (Cyanobacterium)Human Neutrophil Elastase (HNE)0.021[1]
Bouillomide A Lyngbya bouillonii (Cyanobacterium)Porcine Pancreatic Elastase (PPE)1.9[1]
Kempopeptin A Lyngbya spp. (Cyanobacterium)Porcine Pancreatic Elastase (PPE)0.3[1]
Microviridin G Nostoc minutum (Cyanobacterium)Elastase1.0[1]
Oscillapeptin G Oscillatoria agardhii (Cyanobacterium)Elastase1.0[2]
Insulapeptolide D Nostoc insulare (Cyanobacterium)Human Leukocyte Elastase (HLE)0.08[2]
Podachaenin Sesquiterpene LactoneHuman Neutrophil Elastase (HNE)7.0[6]
Roseltide rT1 Hibiscus sabdariffa (Plant)Human Neutrophil Elastase (HNE)0.47[7]
Molassamide Dichothrix utahensis (Cyanobacterium)Human Neutrophil Elastase (HNE)0.11[7]

Experimental Protocols

In Vitro Elastase Inhibition Assay (Spectrophotometric)

This protocol is a representative method for determining the inhibitory activity of a compound against elastase using a chromogenic substrate.

1. Materials and Reagents:

  • Human Neutrophil Elastase (HNE)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Substrate)

  • Trizma® base

  • Hydrochloric Acid (HCl)

  • Ultrapure water

  • Test inhibitor compound

  • 96-well microplate

  • Spectrophotometer (plate reader)

2. Preparation of Solutions:

  • Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 8.0, at 25°C.[8]

  • Substrate Stock Solution: Dissolve N-Succinyl-Ala-Ala-Ala-p-nitroanilide in the assay buffer to a concentration of 4.4 mM (2 mg/mL).[8][9]

  • Enzyme Solution: Immediately before use, prepare a solution of HNE in cold (2–8 °C) assay buffer to achieve a concentration that yields a linear rate of substrate hydrolysis (e.g., 0.02-0.04 ΔA/minute).[9]

  • Test Inhibitor Solutions: Prepare a series of dilutions of the test inhibitor in the assay buffer.

3. Assay Procedure:

  • To the wells of a 96-well microplate, add the assay buffer.

  • Add the test inhibitor solution to the respective wells. For the control (uninhibited) wells, add an equivalent volume of assay buffer.

  • Add the HNE solution to all wells.

  • Mix and incubate the plate at 37°C for 5-10 minutes to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately measure the absorbance at 410 nm in kinetic mode at 37°C for 30 minutes, recording the absorbance at regular intervals.[9]

4. Data Analysis:

  • Calculate the rate of reaction (ΔA/minute) from the linear portion of the kinetic curve for each well.

  • Determine the percentage of inhibition for each concentration of the test inhibitor using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for screening natural products for elastase inhibitory activity.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme) plate Dispense Reagents to 96-well Plate (Buffer, Inhibitor, Enzyme) reagents->plate inhibitor Prepare Test Inhibitor Dilutions inhibitor->plate preincubation Pre-incubate at 37°C plate->preincubation reaction Initiate Reaction with Substrate preincubation->reaction measurement Kinetic Measurement (Absorbance at 410 nm) reaction->measurement rate_calc Calculate Reaction Rates (ΔA/min) measurement->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_calc Determine IC50 Value inhibition_calc->ic50_calc

Caption: Workflow for in vitro screening of elastase inhibitors.

Signaling Pathway Implication

Elastase, when released by neutrophils at sites of inflammation, can degrade components of the extracellular matrix (ECM), such as elastin. This degradation is a key event in the tissue damage associated with various inflammatory diseases. Inhibitors like this compound block the catalytic activity of elastase, thereby preventing ECM degradation and mitigating tissue injury.

signaling_pathway cluster_cellular Cellular Events cluster_molecular Molecular Action Neutrophil Neutrophil Activation Degranulation Degranulation Neutrophil->Degranulation Elastase Human Neutrophil Elastase (HNE) Degranulation->Elastase Release Degradation ECM Degradation Elastase->Degradation Catalyzes Inhibitor This compound Inhibitor->Elastase Inhibits ECM Extracellular Matrix (e.g., Elastin) ECM->Degradation TissueDamage Tissue Damage Degradation->TissueDamage

Caption: Inhibition of elastase-mediated tissue damage.

References

Nostopeptin B: A Comparative Guide to its Serine Protease Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of Nostopeptin B against a panel of serine proteases. The data presented herein is supported by experimental findings to offer an objective assessment of its specificity and potential applications in research and drug development.

Executive Summary

This compound, a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum, demonstrates potent inhibitory activity against elastase and chymotrypsin.[1][2][3] In contrast, it exhibits negligible inhibition of other serine proteases such as trypsin and thrombin, highlighting its specific inhibitory profile.[1][2] This targeted activity makes this compound a valuable tool for studies involving elastase and chymotrypsin-mediated physiological and pathological processes.

Comparative Inhibitory Activity of this compound

The inhibitory potency of this compound against various serine proteases is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Serine ProteaseThis compound IC50 (µg/mL)This compound IC50 (µM)¹Nostopeptin A IC50 (µg/mL)Nostopeptin A IC50 (µM)¹
Elastase 11.0[1]~11.81.3[1]~1.39
Chymotrypsin 1.6[1]~1.721.4[1]~1.5
Trypsin >100[2]>107>100[2]>106
Thrombin >100[2]>107>100[2]>106
Plasmin >100[2]>107>100[2]>106
Papain >100[2]>107>100[2]>106

¹ Molar concentrations are estimated based on the molecular weights of this compound (C₄₆H₇₀N₈O₁₂) and Nostopeptin A (C₄₈H₇₄N₈O₁₂).

Experimental Methodology: Serine Protease Inhibition Assay

The following protocol outlines a typical method for determining the inhibitory activity of this compound against serine proteases using a chromogenic substrate.

1. Materials and Reagents:

  • This compound (or other test inhibitor)

  • Target serine protease (e.g., porcine pancreatic elastase, bovine pancreatic α-chymotrypsin, bovine pancreatic trypsin, human thrombin)

  • Chromogenic substrate specific to the target protease (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide for elastase, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

2. Assay Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in DMSO to prepare a stock solution. Further dilute with assay buffer to achieve a range of desired concentrations.

    • Prepare a stock solution of the serine protease in assay buffer. The final concentration should be optimized for a linear rate of substrate hydrolysis.

    • Prepare a stock solution of the chromogenic substrate in DMSO. Dilute with assay buffer to the final working concentration.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • A specific volume of the this compound dilution (or DMSO for control wells).

      • A specific volume of the serine protease solution.

    • Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

    • Immediately place the microplate in a pre-warmed microplate reader.

    • Measure the increase in absorbance at 405 nm over time. The release of p-nitroaniline from the substrate results in a yellow color, which is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (velocity) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Logical Workflow for Specificity Determination

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis cluster_3 Conclusion nostopeptin_b This compound Stock pre_incubation Pre-incubation: This compound + Protease nostopeptin_b->pre_incubation proteases Serine Proteases (Elastase, Chymotrypsin, Trypsin, Thrombin) proteases->pre_incubation substrates Chromogenic Substrates reaction_initiation Reaction Initiation: Add Substrate substrates->reaction_initiation pre_incubation->reaction_initiation data_acquisition Kinetic Measurement (Absorbance at 405 nm) reaction_initiation->data_acquisition calculate_inhibition Calculate % Inhibition data_acquisition->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Values plot_curve->determine_ic50 specificity_profile Specificity Profile of this compound determine_ic50->specificity_profile

Caption: Workflow for determining serine protease specificity.

Signaling Pathway of Serine Protease Inhibition

G cluster_0 Enzymatic Reaction E Serine Protease (e.g., Elastase) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate S->ES ES->E + P P Products ES->P I This compound I->EI

Caption: Mechanism of competitive inhibition of serine proteases.

References

Validating the In Vitro Efficacy of Nostopeptin B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the in vitro activity of Nostopeptin B, a cyclic peptide serine protease inhibitor derived from Nostoc cyanobacteria. Designed for researchers, scientists, and professionals in drug development, this document offers a direct comparison of this compound with other common serine protease inhibitors, supported by experimental data and detailed protocols to aid in the validation and potential application of this compound.

This compound has demonstrated significant inhibitory action against key serine proteases, particularly elastase and chymotrypsin (B1334515).[1] This positions it as a compound of interest for further investigation in therapeutic areas where protease modulation is critical. This guide aims to contextualize its performance against established inhibitors, providing a clear, data-driven overview of its potential.

Comparative Inhibitory Activity

The in vitro inhibitory potency of this compound against its primary targets, elastase and chymotrypsin, is summarized below. For comparative purposes, data for other well-characterized serine protease inhibitors, including the natural polypeptide Aprotinin and synthetic small molecules, are included. This allows for a quantitative assessment of this compound's efficacy.

InhibitorTarget EnzymeIC50 / KiMolecular Weight ( g/mol )
This compound Elastase 11.0 µg/mL ~937
Chymotrypsin 1.6 µg/mL
AprotininChymotrypsinKi: 9 nM~6512[2]
ElastaseKi: 3.5 µM
AEBSFChymotrypsin, ElastaseIrreversible Inhibitor (Typical working concentration: 0.1 - 1.0 mM)[1]239.69[1]
PMSFChymotrypsin, ElastaseIrreversible Inhibitor (Typical working concentration: 0.1 - 1.0 mM)174.19[3]
LeupeptinChymotrypsin, ElastaseIneffective Inhibitor475.59[4]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. The activity of irreversible inhibitors like AEBSF and PMSF is often described by their effective working concentration.

Mechanism of Action: Serine Protease Inhibition

This compound, as a cyclic peptide, is believed to function as a competitive inhibitor. It likely binds to the active site of serine proteases, preventing the natural substrate from binding and thus halting the catalytic activity of the enzyme. The diagram below illustrates this general mechanism.

G Mechanism of Serine Protease Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound Enzyme Serine Protease (e.g., Elastase) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate Peptide Substrate Substrate->ES_Complex ES_Complex->Enzyme Releases Products Cleaved Peptides ES_Complex->Products Inhibitor This compound EI_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->EI_Complex No_Reaction No Product Formation EI_Complex->No_Reaction Enzyme2 Serine Protease Enzyme2->EI_Complex Binds

Mechanism of competitive inhibition by this compound.

Experimental Protocols

Accurate validation of in vitro activity requires standardized experimental procedures. Below are detailed protocols for assessing the inhibition of elastase and chymotrypsin, based on established methodologies.

Porcine Pancreatic Elastase (PPE) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of porcine pancreatic elastase using a chromogenic substrate.

Materials:

  • Porcine Pancreatic Elastase (PPE)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S4760)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • This compound and other test inhibitors

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Dissolve PPE in cold Tris-HCl buffer to a working concentration of 0.2–0.5 units/mL immediately before use.

    • Dissolve the substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide, in the Tris-HCl buffer to a final concentration of 0.29 mM.

    • Prepare a serial dilution of this compound and other inhibitors in the assay buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of the inhibitor solution (or buffer for control) to each well.

    • Add 50 µL of the PPE enzyme solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 125 µL of the substrate solution to each well.

  • Data Acquisition:

    • Immediately measure the absorbance at 410 nm every minute for 15-20 minutes using a microplate reader.

    • Calculate the rate of reaction (V) from the linear portion of the absorbance curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

α-Chymotrypsin Inhibition Assay

This assay quantifies the inhibition of α-chymotrypsin activity using a specific chromogenic substrate.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

  • Tris buffer (80 mM, pH 7.8) containing 100 mM CaCl2

  • This compound and other test inhibitors

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Dilute to a working concentration in the Tris buffer.

    • Prepare the BTEE substrate solution in 50% methanol.

    • Prepare a serial dilution of this compound and other inhibitors in the assay buffer.

  • Assay Protocol:

    • To each well of a UV-transparent 96-well plate, add the inhibitor solution at various concentrations.

    • Add the α-chymotrypsin solution and incubate for 10-15 minutes at 25°C.

    • Start the reaction by adding the BTEE substrate solution.

  • Data Acquisition:

    • Monitor the increase in absorbance at 256 nm for 5-10 minutes at 25°C.

  • Data Analysis:

    • Determine the reaction rate from the linear phase of the absorbance data.

    • Calculate the percentage of inhibition as described in the elastase assay and determine the IC50 values.

Experimental Workflow Visualization

The following diagram outlines the general workflow for validating the in vitro activity of a novel protease inhibitor like this compound.

G In Vitro Validation Workflow for Protease Inhibitors A Compound Isolation & Characterization B Primary Enzyme Screening (e.g., Elastase, Chymotrypsin) A->B Test Compound C Dose-Response Assay (IC50 Determination) B->C Active Hits D Selectivity Profiling (vs. other proteases like Trypsin) C->D Potent Hits E Mechanism of Action Studies (e.g., Kinetics) D->E Selective Hits F Data Analysis & Comparison with Known Inhibitors E->F G Report Generation F->G

A generalized workflow for in vitro validation.

Conclusion

This compound demonstrates potent and selective inhibitory activity against elastase and chymotrypsin in vitro. Its efficacy, particularly against chymotrypsin, is comparable to or exceeds that of some commercially available inhibitors, highlighting its potential as a valuable research tool and a lead compound for drug discovery efforts targeting serine proteases. The provided protocols and comparative data serve as a robust starting point for researchers seeking to independently validate and explore the applications of this compound. Further studies are warranted to fully elucidate its kinetic properties and in vivo efficacy.

References

Nostopeptin B: A Comparative Guide to its Enzyme Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nostopeptin B, a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum, has garnered attention for its potent inhibitory activity against specific proteases.[1][2] Understanding the selectivity and cross-reactivity of this compound is crucial for its potential development as a therapeutic agent or a research tool. This guide provides a comparative analysis of this compound's inhibitory effects on various enzymes, supported by quantitative data and detailed experimental protocols.

Enzyme Inhibition Profile of this compound

This compound exhibits potent and selective inhibition against elastase and chymotrypsin (B1334515).[1] In contrast, it shows no significant activity against other serine proteases such as trypsin, thrombin, and plasmin, nor against the cysteine protease papain, even at high concentrations.[1] This highlights the specific nature of its inhibitory action.

Quantitative Inhibitory Activity

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The table below summarizes the IC50 values for this compound against a panel of enzymes.

EnzymeEnzyme ClassThis compound IC50Nostopeptin A IC50 (for comparison)
Elastase Serine Protease11.0 µg/mL1.3 µg/mL
Chymotrypsin Serine Protease1.6 µg/mL1.4 µg/mL
Papain Cysteine Protease> 100 µg/mL (inactive)> 100 µg/mL (inactive)
Trypsin Serine Protease> 100 µg/mL (inactive)> 100 µg/mL (inactive)
Thrombin Serine Protease> 100 µg/mL (inactive)> 100 µg/mL (inactive)
Plasmin Serine Protease> 100 µg/mL (inactive)> 100 µg/mL (inactive)

Data sourced from Okino, T. et al. (1997).[1]

Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays used to determine the cross-reactivity profile of this compound.

Elastase Inhibition Assay

This protocol is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate by elastase.

Materials:

  • Porcine Pancreatic Elastase

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Substrate)

  • Tris-HCl buffer (0.2 M, pH 8.0)

  • This compound (or other test inhibitor)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Dissolve the elastase enzyme in Tris-HCl buffer to a final concentration of 75 µg/mL.[3]

    • Dissolve the substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide, in Tris-HCl buffer to a final concentration of 2 mM.[3]

    • Prepare a stock solution of this compound in DMSO and create a series of dilutions in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 50 µL of Tris-HCl buffer

      • 25 µL of the this compound dilution (or buffer for control)

      • 25 µL of the elastase solution

    • Mix gently and incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Add 100 µL of the substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 405 nm using a microplate reader.

    • Continue to record the absorbance at regular intervals for 5-10 minutes to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Chymotrypsin Inhibition Assay

This protocol utilizes a colorimetric assay to measure the inhibition of chymotrypsin activity.

Materials:

  • α-Chymotrypsin

  • N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) (Substrate)

  • Tris buffer (80 mM, pH 7.8) containing 0.1 M calcium chloride

  • This compound (or other test inhibitor)

  • Methanol

  • 96-well UV-compatible microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a solution of α-chymotrypsin in 1 mM HCl.

    • Prepare the substrate solution by dissolving BTEE in 50% (v/v) methanol.

    • Prepare a stock solution of this compound in DMSO and create a series of dilutions in the Tris buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 150 µL of Tris buffer

      • 20 µL of the this compound dilution (or buffer for control)

      • 10 µL of the α-chymotrypsin solution

    • Mix and incubate at 25°C for 10-15 minutes.

  • Initiation of Reaction:

    • Add 20 µL of the BTEE substrate solution to each well.

  • Measurement:

    • Immediately measure the increase in absorbance at 256 nm for approximately 5 minutes.[4]

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the absorbance curve.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the inhibitory activity of a compound like this compound against a target enzyme.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Serial_Dilutions Create Serial Dilutions of Inhibitor Preincubation Pre-incubate Enzyme with Inhibitor/Control Serial_Dilutions->Preincubation Reaction_Start Initiate Reaction (Add Substrate) Preincubation->Reaction_Start Measurement Measure Activity (e.g., Absorbance Change) Reaction_Start->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plotting Plot Inhibition vs. [Inhibitor] Calc_Inhibition->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

References

A Comparative Analysis of Nostopeptin B and Synthetic Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the naturally derived protease inhibitor, Nostopeptin B, and a selection of synthetic protease inhibitors. The focus of this comparison is on their inhibitory activity against the serine proteases elastase and chymotrypsin (B1334515), which are critical targets in various physiological and pathological processes, including inflammation, cancer, and respiratory diseases.[1][2][3][4][5] This document presents quantitative inhibitory data, detailed experimental protocols for assessing inhibitor performance, and visualizations of relevant signaling pathways to aid in research and drug development decisions.

Introduction to Protease Inhibitors

Proteases are enzymes that catalyze the breakdown of proteins and are integral to numerous biological processes.[2] Serine proteases, characterized by a key serine residue in their active site, are a major class of these enzymes and include elastase and chymotrypsin.[4] The dysregulation of serine protease activity is implicated in a range of diseases, making their inhibitors valuable tools for research and potential therapeutic agents.[2][6]

This compound is a cyclic depsipeptide of cyanobacterial origin that has demonstrated potent inhibitory activity against elastase and chymotrypsin. Natural products like this compound offer unique chemical scaffolds that can inspire the design of novel therapeutics.

Synthetic Protease Inhibitors are compounds developed through chemical synthesis to target specific proteases. They offer the advantages of controlled structural modification to optimize potency, selectivity, and pharmacokinetic properties. This guide will focus on well-characterized synthetic inhibitors of elastase and chymotrypsin for a robust comparison.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and selected synthetic inhibitors against elastase and chymotrypsin is summarized in the tables below. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are standard measures of inhibitor efficacy. Lower values indicate higher potency.

Table 1: Comparison of Inhibitory Activity against Elastase

InhibitorTypeTarget EnzymeIC50Ki
This compound Natural (Cyclic Depsipeptide)Porcine Pancreatic Elastase11.0 µg/mL-
Sivelestat (ONO-5046) SyntheticHuman Neutrophil Elastase44 nM[7][8][9][10][11][12]200 nM[8]
Alvelestat (AZD9668) SyntheticNeutrophil Elastase12 nM[11]9.4 nM[9]
AE-3763 Synthetic (Peptide-based)Human Neutrophil Elastase29 nM[13]-
GW311616 SyntheticHuman Neutrophil Elastase22 nM[9]0.31 nM[9]
DMP 777 SyntheticHuman Leukocyte Elastase--
Elastatinal Natural (from Actinomyces)Elastase--

Table 2: Comparison of Inhibitory Activity against Chymotrypsin

InhibitorTypeTarget EnzymeIC50Ki
This compound Natural (Cyclic Depsipeptide)Chymotrypsin1.6 µg/mL-
TPCK (Tosyl-L-phenylalanyl-chloromethylketone) SyntheticChymotrypsin--
Chymostatin Natural (from Actinomyces)α-Chymotrypsin5.7 ± 0.13 µM[14]-
Benzimidazole Derivative 1 Syntheticα-Chymotrypsin14.8 ± 0.1 µM[14]16.4 µM[14]

Note: Direct comparison of IC50 and Ki values should be made with caution as they can be influenced by experimental conditions. The data presented here is compiled from various sources.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of protease inhibitors. Below are representative methodologies for determining the inhibitory activity against elastase and chymotrypsin.

Elastase Inhibition Assay

This protocol is based on a colorimetric assay using a chromogenic substrate.

Materials:

  • Porcine Pancreatic Elastase (or Human Neutrophil Elastase)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S4760, Sigma-Aldrich)[15]

  • Tris-HCl buffer (100 mM, pH 8.0)[15]

  • Inhibitor stock solutions (this compound and synthetic inhibitors)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm[15]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of elastase in cold Tris-HCl buffer.

    • Prepare a stock solution of the substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide in the same buffer.[15]

    • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a defined volume of Tris-HCl buffer to each well.

    • Add the desired concentration of the inhibitor to the test wells. For control wells, add buffer.

    • Add the elastase solution to all wells except the blank.

    • Pre-incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately start monitoring the change in absorbance at 410 nm every minute for 10-20 minutes using a microplate reader.[15] The p-nitroaniline released upon substrate cleavage absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Chymotrypsin Inhibition Assay

This protocol utilizes the substrate N-Benzoyl-L-tyrosine ethyl ester (BTEE), and the reaction is monitored spectrophotometrically.[16]

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Benzoyl-L-tyrosine ethyl ester (BTEE)

  • Tris-HCl buffer (80 mM, pH 7.8) containing 100 mM CaCl2[16]

  • Methanol (for dissolving BTEE)

  • Inhibitor stock solutions (this compound and synthetic inhibitors)

  • Quartz cuvettes

  • UV-Vis spectrophotometer capable of measuring absorbance at 256 nm[16]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of α-chymotrypsin in 1 mM HCl.

    • Prepare a stock solution of BTEE in methanol.

    • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • Assay Setup:

    • In a quartz cuvette, mix the Tris-HCl buffer and the BTEE solution.

    • Add the desired concentration of the inhibitor to the test cuvette. For the control, add buffer.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the α-chymotrypsin solution to the cuvette and mix immediately.

    • Record the increase in absorbance at 256 nm for 5 minutes.[16] The hydrolysis of BTEE leads to an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • Plot the percentage of inhibition against the inhibitor concentration.

    • Determine the IC50 value. For determination of the inhibition constant (Ki), experiments should be repeated at various substrate concentrations to perform a Lineweaver-Burk or Dixon plot analysis.

Signaling Pathways and Experimental Workflows

The inhibition of elastase and chymotrypsin can modulate various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate a simplified overview of these pathways and a general experimental workflow for inhibitor screening.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Buffer, Inhibitors) plate_setup Microplate Setup reagent_prep->plate_setup Dispense pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init data_acq Data Acquisition (Spectrophotometry) reaction_init->data_acq velocity_calc Calculate Reaction Velocity data_acq->velocity_calc inhibition_plot Plot % Inhibition vs. [Inhibitor] velocity_calc->inhibition_plot ic50_calc Determine IC50/Ki inhibition_plot->ic50_calc

Caption: General experimental workflow for protease inhibitor screening.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil activates Elastase Elastase Neutrophil->Elastase releases ECM Extracellular Matrix (Elastin, Collagen) Elastase->ECM degrades PARs Protease-Activated Receptors (PARs) Elastase->PARs activates Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPKs) PARs->Signaling_Cascade initiates Gene_Expression Inflammatory Gene Expression (Cytokines, Chemokines) Signaling_Cascade->Gene_Expression upregulates Inhibitor This compound / Synthetic Inhibitors Inhibitor->Elastase inhibits

Caption: Simplified signaling pathway of elastase in inflammation.

chymotrypsin_signaling Chymotrypsin Chymotrypsin PARs Protease-Activated Receptors (e.g., PAR1, PAR2) Chymotrypsin->PARs activates/cleaves Ca_Signaling Calcium Signaling PARs->Ca_Signaling ERK12_Pathway ERK1/2 Pathway PARs->ERK12_Pathway Gene_Regulation Gene Regulation (e.g., IL-10) Ca_Signaling->Gene_Regulation Cell_Proliferation Cell Proliferation & Survival ERK12_Pathway->Cell_Proliferation Inhibitor This compound / Synthetic Inhibitors Inhibitor->Chymotrypsin inhibits

Caption: Role of chymotrypsin in cellular signaling via PARs.

Discussion and Conclusion

This comparative analysis highlights that both the natural product this compound and various synthetic inhibitors are potent modulators of elastase and chymotrypsin activity.

  • Potency: The synthetic inhibitors, particularly those developed for human neutrophil elastase, generally exhibit higher potency with IC50 and Ki values in the nanomolar range, as compared to the micromolar range reported for this compound against porcine pancreatic elastase. This difference may be attributed to the specific enzyme source and the targeted development of synthetic compounds.

  • Specificity: While this compound shows dual inhibition of elastase and chymotrypsin, many synthetic inhibitors have been optimized for high selectivity towards a single protease, such as neutrophil elastase. This can be advantageous in therapeutic applications to minimize off-target effects.

  • Mechanism of Action: this compound, as a cyclic depsipeptide, likely acts as a competitive or slow-binding inhibitor. The synthetic inhibitors discussed encompass various mechanisms, including competitive, and irreversible inhibition.

  • Signaling Implications: The inhibition of elastase and chymotrypsin can have significant downstream effects on inflammatory and cell proliferation pathways.[1][3][17] By blocking these proteases, both this compound and synthetic inhibitors can potentially modulate these pathways, offering therapeutic avenues for a variety of diseases. For instance, elastase inhibitors are being investigated for their potential in treating inflammatory conditions like acute lung injury and rheumatoid arthritis.[6] Chymotrypsin's role in activating protease-activated receptors (PARs) suggests that its inhibition could impact cellular signaling in the gut and other tissues.[3][17]

References

Efficacy of Nostopeptin B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Nostopeptin B, a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum, with other related cyanobacterial peptides in various experimental models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of serine protease inhibitors.

This compound has demonstrated significant inhibitory activity against the serine proteases elastase and chymotrypsin (B1334515), enzymes implicated in a variety of inflammatory diseases. This guide summarizes the available quantitative data, details experimental protocols for assessing its efficacy, and visualizes its mechanism of action and experimental workflows.

Comparative Efficacy of this compound and Alternatives

The inhibitory efficacy of this compound and other cyanobacterial peptides against elastase and chymotrypsin is typically measured by the half-maximal inhibitory concentration (IC50). The following tables present a compilation of reported IC50 values from various studies. It is important to note that direct comparisons should be made with caution, as the experimental conditions may have varied between studies.

Elastase Inhibition
CompoundSource OrganismIC50 (µM)Reference
This compound Nostoc minutum1.2 [1]
Nostopeptin ANostoc minutum1.3[1]
Microviridin GNostoc minutum1.0[1]
Microviridin HNostoc minutum1.7[1]
Oscillapeptin AOscillatoria agardhii2.5
Oscillapeptin BOscillatoria agardhii4.2
Oscillapeptin DOscillatoria agardhii2.6
Oscillapeptin EOscillatoria agardhii2.7
Symplostatin 5Symploca sp.0.195[1]
Symplostatin 6Symploca sp.0.121[1]
Symplostatin 7Symploca sp.0.182[1]
Symplostatin 8Symploca sp.0.043[1]
Symplostatin 9Symploca sp.0.037[1]
Symplostatin 10Symploca sp.0.044[1]
Micropeptin HH992Microcystis aeruginosa16.9[2]
Micropeptin HH978Microcystis aeruginosa17.6[2]
Micropeptin HH960Microcystis aeruginosa55.5[2]
Bouillomide ALyngbya bouillonii1.9[1]
Bouillomide BLyngbya bouillonii1.9[1]
Kempopeptin ALyngbya sp.0.3[1]
Chymotrypsin Inhibition
CompoundSource OrganismIC50 (µM)Reference
This compound Nostoc minutum~1.6 µg/mL [3]
Nostopeptin ANostoc minutum~1.4 µg/mL[3]
Cyanopeptolin (CPs-Tyr²)Nostoc edaphicum0.26[3][4]
Cyanopeptolin (CPs-Arg²)Nostoc edaphicum3.1 - 3.8[3][4]
Micropeptin T-20Not Specified0.0025
Cyanopeptolin 954Microcystis aeruginosa0.045
Cyanopeptolin 963AMicrocystis PCC 78060.9[5]
MicrocyclamidesNot Specified75[6]

Experimental Protocols

The following are generalized methodologies for the key enzyme inhibition assays used to evaluate the efficacy of this compound and related compounds.

Elastase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of elastase, typically porcine pancreatic elastase (PPE) or human neutrophil elastase (HNE), on a specific substrate.

Materials:

  • Porcine Pancreatic Elastase (PPE) or Human Neutrophil Elastase (HNE)

  • Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) or N-Succinyl-Ala-Ala-Pro-Val-p-nitroanilide (SAPVNA)

  • Buffer: Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Elastatinal)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and positive control.

  • In a 96-well plate, add the buffer, followed by the test compound at various concentrations.

  • Add the elastase solution to each well and incubate for a defined period (e.g., 15-20 minutes) at a specific temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 405 or 410 nm) at regular intervals using a microplate reader. The rate of p-nitroaniline release from the substrate is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Chymotrypsin Inhibition Assay

This assay quantifies the inhibition of chymotrypsin activity on a specific substrate.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • Substrate: N-Succinyl-Gly-Gly-Phe-p-nitroanilide (SGFpNA) or N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

  • Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 7.5)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Aprotinin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and positive control.

  • In a 96-well plate, add the buffer, followed by the test compound at various concentrations.

  • Add the chymotrypsin solution to each well and pre-incubate.

  • Add the substrate solution to initiate the reaction.

  • Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathway Inhibition

The primary mechanism of action of this compound is the direct inhibition of serine proteases like elastase and chymotrypsin. These proteases are involved in the breakdown of extracellular matrix proteins and the activation of inflammatory signaling cascades. By inhibiting these enzymes, this compound can potentially mitigate tissue damage and reduce inflammation. While the precise downstream signaling pathways affected by this compound are not extensively detailed in the available literature, a generalized pathway can be proposed based on the function of its target enzymes. For instance, some cyanopeptolins have been observed to induce anti-inflammatory effects.[4]

G Potential Anti-inflammatory Pathway of this compound cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Pathological Effects Inflammatory Stimulus Inflammatory Stimulus Pro-inflammatory Cells Pro-inflammatory Cells Inflammatory Stimulus->Pro-inflammatory Cells Elastase & Chymotrypsin Release Elastase & Chymotrypsin Release Pro-inflammatory Cells->Elastase & Chymotrypsin Release Tissue Degradation Tissue Degradation Elastase & Chymotrypsin Release->Tissue Degradation Inflammation Inflammation Elastase & Chymotrypsin Release->Inflammation This compound This compound This compound->Elastase & Chymotrypsin Release Inhibits

Caption: Inhibition of elastase and chymotrypsin by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the inhibitory activity of a test compound like this compound.

G Workflow for Enzyme Inhibition Assay Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution of Test Compound Serial Dilution of Test Compound Prepare Reagents->Serial Dilution of Test Compound Dispense Reagents into Microplate Dispense Reagents into Microplate Serial Dilution of Test Compound->Dispense Reagents into Microplate Pre-incubation Pre-incubation Dispense Reagents into Microplate->Pre-incubation Add Substrate Add Substrate Pre-incubation->Add Substrate Kinetic Reading Kinetic Reading Add Substrate->Kinetic Reading Data Analysis Data Analysis Kinetic Reading->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50

Caption: Generalized workflow for enzyme inhibition assays.

References

Validating the Target of Nostopeptin B: A Comparative Guide to Molecular Docking and Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of molecular docking and experimental methods for validating the therapeutic targets of Nostopeptin B, a cyclic depsipeptide with known inhibitory activity against serine proteases. Experimental data for this compound and alternative inhibitors are presented to offer a clear performance benchmark. Detailed protocols for key validation techniques are also provided to facilitate practical application in a research setting.

Introduction to this compound and its Putative Targets

This compound, isolated from the cyanobacterium Nostoc minutum, has demonstrated potent inhibitory effects against elastase and chymotrypsin (B1334515), both of which are serine proteases implicated in various physiological and pathological processes.[1][2][3] This inhibitory profile suggests that these proteases are primary targets for this compound's biological activity. Validating these interactions is a critical step in the development of this compound as a potential therapeutic agent.

Quantitative Comparison of Inhibitor Performance

To contextualize the efficacy of this compound, its inhibitory activity is compared with other known inhibitors of human neutrophil elastase and chymotrypsin. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for this comparison, with lower values indicating higher potency.

InhibitorTarget EnzymeIC50KiNotes
This compound Elastase 11.0 µg/mL -Cyclic depsipeptide
This compound Chymotrypsin 1.6 µg/mL -Cyclic depsipeptide
SivelestatHuman Neutrophil Elastase44 nM[4]200 nM[4]Orally bioavailable, competitive inhibitor. Has been in clinical trials.[5][6][7][8]
Alvelestat (AZD9668)Human Neutrophil Elastase12 nM[9]9.4 nM[9][10]Orally bioavailable, selective, and reversible inhibitor. Has undergone Phase II clinical trials.[1][11][12]
ChymostatinChymotrypsin-9.36 nM[13][14]A peptide aldehyde that is a potent inhibitor.[15][16][]
Turkey Ovomucoid InhibitorElastase--A well-characterized protein inhibitor of serine proteases.[18][19][20][21]

Target Validation Methodologies: A Head-to-Head Comparison

Validating a drug's target is a multi-faceted process that often begins with computational predictions and is subsequently confirmed by rigorous experimental analysis. This section compares molecular docking with two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Molecular Docking: In Silico Prediction of Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[22] It is a powerful tool for virtual screening and for generating hypotheses about the molecular basis of a drug's mechanism of action.

Objective: To predict the binding mode and estimate the binding affinity of this compound to human leukocyte elastase and chymotrypsin.

Materials:

  • Ligand Structure: A 3D structure of this compound. As a crystal structure is unavailable, a 3D conformer will be generated from its SMILES representation obtained from PubChem (CID: 155802289).

    • SMILES: CC--INVALID-LINK--[C@H]1C(=O)OC2C(CN(C2C(=O)NC(C(=O)NC3CCC(N(C3=O)--INVALID-LINK--N(--INVALID-LINK--N1)CC4=CC=C(C=C4)O)C)--INVALID-LINK--CC)O)CC(C)C)C(=O)--INVALID-LINK--N)NC(=O)C)C

  • Receptor Structures: Crystal structures of human leukocyte elastase (e.g., PDB ID: 8VK5) and human chymotrypsin (e.g., PDB ID: 4H4F) obtained from the Protein Data Bank (PDB).

  • Software:

    • Molecular modeling software for ligand preparation (e.g., ChemDraw, Avogadro).

    • Molecular docking software (e.g., AutoDock Vina, Schrödinger Maestro).

    • Visualization software (e.g., PyMOL, Chimera).

Procedure:

  • Ligand Preparation:

    • Generate a 3D structure of this compound from its SMILES string using a molecular modeling tool.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Save the prepared ligand in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

  • Receptor Preparation:

    • Download the PDB files for human leukocyte elastase and chymotrypsin.

    • Remove water molecules, co-crystallized ligands, and any non-protein atoms from the PDB files.

    • Add polar hydrogens and assign appropriate atom types and charges.

    • Define the binding site (grid box) around the active site of the proteases. For elastase and chymotrypsin, this will be centered on the catalytic triad (B1167595) (Ser-His-Asp).

  • Molecular Docking:

    • Perform the docking simulation using the prepared ligand and receptor files. The docking algorithm will explore various conformations and orientations of the ligand within the defined binding site.

    • The software will score the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify the most favorable binding mode.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software.

    • Compare the predicted binding affinity with the experimental IC50 values to assess the accuracy of the docking protocol.

Workflow Diagram:

molecular_docking_workflow cluster_ligand Ligand Preparation (this compound) cluster_receptor Receptor Preparation (Elastase/Chymotrypsin) ligand_smiles SMILES String ligand_3d Generate 3D Structure ligand_smiles->ligand_3d ligand_min Energy Minimization ligand_3d->ligand_min docking Molecular Docking Simulation ligand_min->docking receptor_pdb PDB Structure receptor_clean Clean Structure receptor_pdb->receptor_clean receptor_hydrogens Add Hydrogens & Charges receptor_clean->receptor_hydrogens receptor_hydrogens->docking analysis Analysis of Docking Poses and Binding Affinity docking->analysis

Molecular Docking Workflow
Surface Plasmon Resonance (SPR): Real-time Kinetics of Binding

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides quantitative information on the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).

Objective: To determine the binding kinetics and affinity of this compound to human leukocyte elastase and chymotrypsin.

Materials:

  • SPR instrument (e.g., Biacore, Reichert).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

  • Purified human leukocyte elastase and chymotrypsin.

  • This compound.

Procedure:

  • Protein Immobilization:

    • Activate the carboxyl groups on the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified protease (elastase or chymotrypsin) over the activated surface to allow for covalent coupling via primary amine groups.

    • Deactivate any remaining active esters using ethanolamine.

    • A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in running buffer.

    • Inject the this compound solutions over the immobilized protease and reference flow cells at a constant flow rate.

    • Monitor the change in the SPR signal (response units) over time to obtain association curves.

    • After the association phase, switch back to running buffer to monitor the dissociation of the complex.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Signaling Pathway Diagram:

spr_workflow cluster_immobilization Protein Immobilization cluster_binding Binding Analysis chip_activation Activate Sensor Chip (EDC/NHS) protein_injection Inject Protease chip_activation->protein_injection deactivation Deactivate Surface (Ethanolamine) protein_injection->deactivation analyte_injection Inject this compound deactivation->analyte_injection analyte_prep Prepare this compound Dilutions analyte_prep->analyte_injection dissociation Buffer Flow (Dissociation) analyte_injection->dissociation data_analysis Data Analysis (kon, koff, KD) dissociation->data_analysis

SPR Experimental Workflow
Isothermal Titration Calorimetry (ITC): Thermodynamic Characterization of Binding

ITC is a powerful technique that directly measures the heat changes associated with a binding event.[10] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Objective: To determine the thermodynamic parameters of the interaction between this compound and human leukocyte elastase or chymotrypsin.

Materials:

  • Isothermal titration calorimeter.

  • Purified human leukocyte elastase and chymotrypsin.

  • This compound.

  • Dialysis buffer.

Procedure:

  • Sample Preparation:

    • Dialyze both the protein (in the sample cell) and the ligand (in the injection syringe) against the same buffer to minimize heat of dilution effects.

    • Determine the accurate concentrations of the protein and ligand solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of this compound into the protein solution while monitoring the heat change.

    • A control experiment should be performed by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

Logical Relationship Diagram:

itc_data_relationship cluster_direct Directly Measured cluster_calculated Calculated raw_data Raw ITC Data (Heat Pulses) binding_isotherm Binding Isotherm raw_data->binding_isotherm KD KD (Affinity) binding_isotherm->KD n n (Stoichiometry) binding_isotherm->n DeltaH ΔH (Enthalpy) binding_isotherm->DeltaH thermodynamic_params Thermodynamic Parameters KD->thermodynamic_params DeltaG ΔG (Gibbs Free Energy) KD->DeltaG n->thermodynamic_params DeltaH->thermodynamic_params DeltaS ΔS (Entropy) DeltaH->DeltaS DeltaG->thermodynamic_params DeltaG->DeltaS DeltaS->thermodynamic_params

ITC Data Analysis Pathway

Conclusion: An Integrated Approach to Target Validation

Molecular docking serves as an invaluable initial step in the target validation process, providing structural insights and testable hypotheses at a low computational cost. However, these in silico predictions must be substantiated by robust experimental data. Biophysical techniques such as Surface Plasmon Resonance and Isothermal Titration Calorimetry offer direct, quantitative measurements of binding affinity and kinetics, providing the high-confidence data required for definitive target validation. An integrated approach, leveraging the strengths of both computational and experimental methods, is therefore the most effective strategy for confirming the molecular targets of novel therapeutic candidates like this compound.

References

A Comparative Guide to Nostopeptin B and Related Protease Inhibitors from Nostoc Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nostopeptin B, a potent elastase inhibitor isolated from Nostoc minutum, and related cyanopeptolins from other Nostoc strains. The information presented herein is intended to support research and development efforts in the field of natural product-based drug discovery, with a focus on protease inhibitors.

Introduction to Nostopeptins and Cyanopeptolins

Nostopeptins belong to the cyanopeptolin class of cyclic depsipeptides produced by various cyanobacteria, including those of the genus Nostoc. These compounds are characterized by a conserved cyclic core structure and a variable side chain. A key feature of many cyanopeptolins, including nostopeptins, is the presence of the unusual amino acid 3-amino-6-hydroxy-2-piperidone (Ahp). Nostopeptins A and B, first isolated from Nostoc minutum, have demonstrated significant inhibitory activity against serine proteases, particularly elastase and chymotrypsin, making them promising candidates for further investigation as therapeutic agents.[1][2] While direct comparative studies of this compound from different Nostoc strains are not extensively documented, this guide will compare this compound from Nostoc minutum with other well-characterized cyanopeptolins from different Nostoc species that also exhibit protease inhibitory activity.

Comparative Biological Activity

The following table summarizes the quantitative data on the inhibitory activity of this compound and other selected cyanopeptolins from various Nostoc strains against key serine proteases.

CompoundNostoc StrainTarget EnzymeIC50 (µM)
This compound Nostoc minutumElastasePotent (exact IC50 not specified in reference)
ChymotrypsinPotent (exact IC50 not specified in reference)
Insulapeptolide A Nostoc insulareHuman Leukocyte Elastase0.04
Insulapeptolide D Nostoc insulareHuman Leukocyte Elastase0.03
CP962 (Arg-containing) Nostoc edaphicumTrypsin0.24 - 0.26
Chymotrypsin3.1 - 3.8
ElastaseInactive
CP985 (Tyr-containing) Nostoc edaphicumChymotrypsin0.26
ElastaseInactive

Note: "Potent" indicates significant inhibitory activity as described in the source, but a specific IC50 value was not provided. The cyanopeptolins (CP) from Nostoc edaphicum show the importance of the amino acid adjacent to Ahp for target selectivity, with arginine-containing variants inhibiting trypsin and tyrosine-containing variants inhibiting chymotrypsin.[2][3][4] Notably, these particular cyanopeptolins from Nostoc edaphicum were inactive against elastase.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Isolation and Purification of Nostopeptins

The following is a general procedure for the isolation of nostopeptins and related cyanopeptolins from Nostoc biomass, based on the methods described for Nostoc minutum.[1]

  • Extraction: Freeze-dried Nostoc cells are extracted with methanol (B129727) (MeOH). The resulting extract is then partitioned between diethyl ether (Et2O) and water (H2O).

  • Solvent Partitioning: The Et2O layer is further partitioned against aqueous MeOH and a series of organic solvents of increasing polarity, such as hexane, carbon tetrachloride (CCl4), and chloroform (B151607) (CHCl3). The fraction showing inhibitory activity (e.g., the CHCl3-soluble fraction for elastase inhibitors) is collected.

  • Chromatography: The active fraction is subjected to ODS (octadecylsilyl) flash chromatography.

  • HPLC Purification: Final purification is achieved by reversed-phase high-performance liquid chromatography (HPLC) to yield the pure nostopeptin compounds.

Serine Protease Inhibition Assays

This protocol is adapted from methodologies used for cyanopeptolins.[2]

  • Reagents and Buffers:

    • Enzyme: Porcine pancreatic elastase (75 µg/mL).

    • Substrate: N-Suc-Ala-Ala-Ala-p-nitroanilide (2 mM).

    • Inhibitor: Test compound (e.g., this compound) at various concentrations.

    • Standard Inhibitor: Elastatinal (5–125 µg/mL).

    • Buffer: 0.2 M Tris-HCl, pH 8.0.

  • Assay Procedure:

    • The reaction is typically performed in a 96-well microplate.

    • The enzyme, buffer, and inhibitor are pre-incubated.

    • The reaction is initiated by the addition of the substrate.

    • The rate of p-nitroaniline release is monitored spectrophotometrically at a specific wavelength.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated.

This protocol is based on the procedure described by Ploutno and Carmeli.[2]

  • Reagents and Buffers:

    • Enzyme: α-chymotrypsin from bovine pancreas (0.1 mg/mL).

    • Substrate: N-Suc-Gly-Gly-p-nitroanilide (2 mM).

    • Inhibitor: Test compound at various concentrations.

    • Standard Inhibitor: Aprotinin (1.5–200 μg/mL).

    • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 7.5.

  • Assay Procedure:

    • Similar to the elastase assay, the enzyme, buffer, and inhibitor are pre-incubated in a 96-well plate.

    • The substrate is added to start the reaction.

    • The absorbance is measured over time to determine the rate of substrate hydrolysis.

    • IC50 values are determined from the dose-response curves.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture:

    • Human cancer cell lines (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates at a density of approximately 7.5 × 10³ cells/well and incubated for 24 hours.

  • Treatment:

    • Cells are treated with various concentrations of the test compound (e.g., 0 to 500 µg/mL) and incubated for another 24 hours.[3]

  • MTT Addition:

    • A sterile-filtered MTT solution (1 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C in the dark.

  • Formazan (B1609692) Solubilization:

    • The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the viability of the untreated control cells.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the comparison of this compound and related compounds from different Nostoc strains.

Comparison_Workflow cluster_0 Strain Selection & Cultivation cluster_1 Isolation & Purification cluster_2 Characterization & Bioassays cluster_3 Comparative Analysis Nostoc_minutum Nostoc minutum Cultivation Large-scale Cultivation Nostoc_minutum->Cultivation Other_Nostoc_strains Other Nostoc strains (e.g., N. edaphicum, N. insulare) Other_Nostoc_strains->Cultivation Extraction Extraction of Biomass Cultivation->Extraction Chromatography Chromatographic Separation (Flash, HPLC) Extraction->Chromatography Pure_Compounds Isolation of Pure Compounds (this compound & Analogues) Chromatography->Pure_Compounds Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Protease_Assays Protease Inhibition Assays (Elastase, Chymotrypsin, Trypsin) Pure_Compounds->Protease_Assays Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Pure_Compounds->Cytotoxicity_Assay Data_Comparison Data Comparison (IC50 values, Cytotoxicity) Protease_Assays->Data_Comparison Cytotoxicity_Assay->Data_Comparison

Caption: Workflow for the comparative analysis of this compound.

Signaling Pathway

No specific signaling pathways were detailed in the provided search results for the direct action of this compound beyond enzyme inhibition. Therefore, a signaling pathway diagram is not applicable based on the available information.

Conclusion

This compound from Nostoc minutum and related cyanopeptolins from other Nostoc strains represent a valuable source of potent and selective serine protease inhibitors. The structural diversity within this class of natural products, often dictated by the amino acid composition adjacent to the conserved Ahp residue, allows for a range of target specificities. The provided data and experimental protocols offer a foundation for further research into these compounds, which hold significant potential for the development of novel therapeutics for a variety of inflammatory and proliferative diseases. Further studies are warranted to isolate and characterize this compound from a wider range of Nostoc strains to enable a more direct and comprehensive comparative analysis.

References

A Head-to-Head Comparison of Nostopeptin B and Oscillapeptin: Serine Protease Inhibitors from Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent cyanobacterial cyclic depsipeptides, Nostopeptin B and various oscillapeptins. Both classes of compounds are recognized for their potent inhibitory activity against serine proteases, making them valuable candidates for further investigation in drug discovery and development.

Overview and Mechanism of Action

This compound and oscillapeptins are complex cyclic depsipeptides produced by different genera of cyanobacteria.[1][2] Their core structure typically includes the unusual amino acid 3-amino-6-hydroxy-2-piperidone (Ahp), which plays a crucial role in their inhibitory mechanism against serine proteases.[3][4] These proteases, including elastase and chymotrypsin, are characterized by a key serine residue in their active site that is essential for catalytic activity.[5] this compound and oscillapeptins are thought to act as substrate analogs, binding to the active site of these enzymes and preventing the binding and cleavage of their natural substrates.[4]

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and various oscillapeptin analogues against their primary targets, elastase and chymotrypsin, is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency.

CompoundTarget EnzymeIC50 (µg/mL)IC50 (µM)Source Organism
This compound Elastase11.0[3]~11.9 (calculated)Nostoc minutum[1][2]
Chymotrypsin1.6[3]~1.7 (calculated)Nostoc minutum[1][2]
Oscillapeptin A Elastase0.3[6]-Oscillatoria agardhii[6]
Oscillapeptin B Elastase0.05[6]-Oscillatoria agardhii[6]
Oscillapeptin D Elastase30[6]-Oscillatoria agardhii[6]
Oscillapeptin E Elastase3.0[6]-Oscillatoria agardhii[6]
Oscillapeptin G Elastase-1.0[7]Oscillatoria agardhii[7]
Oscillapeptilide 97-A Elastase-6.9[7]Oscillatoria agardhii[7]
Oscillapeptilide 97-B Elastase-3.9[7]Oscillatoria agardhii[7]
Cyanopeptolin (Tyr²-containing) Chymotrypsin-0.26[4]Nostoc edaphicum[4]

Note: Molar concentrations for this compound were calculated based on its molecular formula C46H70N8O12 (MW = 927.1 g/mol ). Molar concentrations for oscillapeptins were not calculated due to the unavailability of precise molecular weights for each variant in the cited sources.

Experimental Protocols

Detailed methodologies for the key enzymatic assays are crucial for the replication and validation of these findings.

Elastase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of compounds against neutrophil elastase.

Materials:

  • Neutrophil Elastase (Human)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala-Ala-Ala-pNA)

  • Inhibitor (this compound or Oscillapeptin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add a fixed concentration of neutrophil elastase to each well, except for the blank controls.

  • Add the serially diluted inhibitor to the respective wells. Include a positive control (enzyme and substrate without inhibitor) and a negative control (substrate only).

  • Pre-incubate the enzyme and inhibitor at 25°C for a defined period (e.g., 15-30 minutes).

  • Initiate the reaction by adding the substrate (Suc-Ala-Ala-Ala-pNA) to all wells.

  • Immediately measure the increase in absorbance at 410 nm over time using a microplate reader. The p-nitroaniline product absorbs at this wavelength.

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Chymotrypsin Inhibition Assay

This protocol outlines a common method for assessing the inhibition of α-chymotrypsin.

Materials:

  • α-Chymotrypsin (Bovine Pancreas)

  • Assay Buffer (e.g., 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl2)

  • Substrate: N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) dissolved in 50% methanol

  • Inhibitor (this compound or Oscillapeptin) dissolved in a suitable solvent

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of measuring absorbance at 256 nm

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a suitable reaction vessel (cuvette or well), add the assay buffer.

  • Add the α-chymotrypsin solution to the buffer.

  • Add the serially diluted inhibitor to the respective reaction vessels. Include positive and negative controls as described for the elastase assay.

  • Pre-incubate the enzyme and inhibitor at 25°C for a specified time.

  • Initiate the reaction by adding the BTEE substrate solution.

  • Immediately monitor the increase in absorbance at 256 nm, which corresponds to the hydrolysis of BTEE.[8]

  • Determine the reaction velocity from the initial linear portion of the absorbance curve.

  • Calculate the percentage of inhibition and the IC50 value as described previously.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathways and experimental procedures aid in understanding the context and application of these inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Inhibitor Stock (this compound / Oscillapeptin) Serial_Dilution Serial Dilution of Inhibitor Inhibitor->Serial_Dilution Enzyme Enzyme Stock (Elastase / Chymotrypsin) Preincubation Pre-incubation: Enzyme + Inhibitor Enzyme->Preincubation Substrate Substrate Stock Reaction Reaction Initiation: Add Substrate Substrate->Reaction Serial_Dilution->Preincubation Preincubation->Reaction Measurement Kinetic Measurement (Absorbance) Reaction->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calculation % Inhibition Calculation Rate_Calculation->Inhibition_Calculation IC50_Determination IC50 Determination Inhibition_Calculation->IC50_Determination

Caption: A generalized workflow for determining the IC50 of serine protease inhibitors.

neutrophil_elastase_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling NE Neutrophil Elastase (NE) PAR1 Protease-Activated Receptor 1 (PAR1) NE->PAR1 cleavage & activation Inhibitor This compound / Oscillapeptin Inhibitor->NE inhibition G_protein Gαi PAR1->G_protein activates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) G_protein->MAPK_Cascade activates Sp1 Sp1 Transcription Factor MAPK_Cascade->Sp1 activates MUC1_Gene MUC1 Gene Sp1->MUC1_Gene binds to promoter MUC1_mRNA MUC1 mRNA MUC1_Gene->MUC1_mRNA transcription

Caption: Simplified signaling pathway of neutrophil elastase-mediated MUC1 gene expression.

chymotrypsin_inhibition Chymotrypsin α-Chymotrypsin Products Cleaved Peptides Chymotrypsin->Products hydrolyzes Substrate Peptide Substrate (e.g., dietary protein) Substrate->Chymotrypsin binds to active site Inhibitor This compound / Cyanopeptolin Inhibitor->Chymotrypsin binds and inhibits

Caption: Mechanism of α-chymotrypsin inhibition by cyanobacterial peptides.

Conclusion

Both this compound and various oscillapeptins demonstrate significant inhibitory activity against key serine proteases. Notably, certain oscillapeptin variants, such as Oscillapeptin B, exhibit exceptionally potent elastase inhibition, with IC50 values in the low nanogram per milliliter range.[6] this compound shows potent activity against both elastase and chymotrypsin.[3] The choice between these compounds for further research would depend on the desired target selectivity and potency. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of these fascinating natural products. The signaling pathway diagrams illustrate the biological context in which these inhibitors function, providing a rationale for their potential application in diseases characterized by excessive serine protease activity.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Nostopeptin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of bioactive compounds like Nostopeptin B are paramount to ensuring a secure laboratory environment and regulatory compliance. As a cyclic peptide and a potent elastase inhibitor, this compound requires careful management throughout its lifecycle, from receipt to disposal. This guide provides essential, step-by-step procedures for its proper disposal, empowering your team to handle this compound with confidence and care.

Immediate Safety and Handling Protocols

Personal protective equipment (PPE) is mandatory when handling this compound to minimize exposure risks.

  • Gloves: Use chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Wear safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat is essential to protect against skin contact.

Step-by-Step Disposal Procedures

The appropriate method for disposing of this compound waste depends on its form (liquid or solid) and must always align with your institution's environmental health and safety (EHS) guidelines.

Liquid Waste Disposal:

  • Inactivation: For solutions containing this compound, chemical inactivation is a critical first step. The choice of inactivating agent will depend on the chemical compatibility of the entire solution.

  • Neutralization: If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0.[1] This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.[1]

  • Final Disposal: After inactivation and neutralization, consult your institution's EHS department to determine if drain disposal with copious amounts of water is permissible under local wastewater regulations.[1] If not, the inactivated and neutralized solution should be collected in a clearly labeled hazardous waste container for pickup by a certified waste management service.

Solid Waste Disposal:

All solid materials contaminated with this compound, including pipette tips, gloves, and empty vials, must be treated as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a dedicated, leak-proof hazardous waste container that is clearly labeled.[1]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.[1]

  • Disposal: Arrange for the pickup and disposal of the solid hazardous waste through your institution's certified hazardous waste management service.[1]

Decontamination of Surfaces and Equipment

In case of a spill or for routine cleaning of contaminated surfaces and equipment, a suitable decontamination procedure should be followed.

Decontamination MethodConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite0.5-1.0% final concentration for solutions; 6% solution for concentrated peptides.[1]20-60 minutes.[1]Effective for many peptides but may be corrosive to some surfaces.[1]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

NostopeptinB_Disposal_Workflow cluster_start Waste Generation cluster_assessment Waste Assessment cluster_liquid Liquid Waste Pathway cluster_solid Solid Waste Pathway cluster_final Final Disposal start This compound Waste Generated assess_waste Liquid or Solid Waste? start->assess_waste inactivate Chemically Inactivate Solution assess_waste->inactivate Liquid segregate Segregate in Labeled, Leak-Proof Container assess_waste->segregate Solid neutralize Neutralize to pH 5.5-9.0 inactivate->neutralize check_regs Consult EHS for Drain Disposal Regulations neutralize->check_regs drain_disposal Dispose Down Drain with Copious Water check_regs->drain_disposal Permissible collect_liquid Collect in Labeled Hazardous Waste Container check_regs->collect_liquid Not Permissible store_waste Store in Designated Hazardous Waste Area collect_liquid->store_waste segregate->store_waste waste_pickup Arrange for Professional Waste Pickup store_waste->waste_pickup

This compound Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.